molecular formula C21H34O7 B606035 BnO-PEG4-Boc

BnO-PEG4-Boc

货号: B606035
分子量: 398.5 g/mol
InChI 键: USXLULCFEHFJGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl-PEG5-CH2CO2tBu is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

属性

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXLULCFEHFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to BnO-PEG4-Boc: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key applications of the molecule commonly referred to as BnO-PEG4-Boc. This compound is a valuable tool in the field of drug discovery, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Molecular Weight

The compound this compound, while often referred to with the "PEG4" designation, is technically a derivative of pentaethylene glycol. Its systematic name is tert-butyl 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oate . The common nomenclature "this compound" is a descriptive shorthand where "BnO" refers to the benzyl (B1604629) ether group at one terminus, "PEG4" indicates the core polyethylene (B3416737) glycol chain (in this case, with five ethylene (B1197577) glycol units, making it a PEG5 derivative), and "Boc" refers to the tert-butyloxycarbonyl protecting group on a terminal functional group.

The key identifiers for this compound are:

  • CAS Number: 1807503-89-4[1]

  • Molecular Formula: C₂₁H₃₄O₇[1][2][3]

  • Molecular Weight: 398.49 g/mol [1][2][3]

The structural formula reveals a linear molecule with a benzyl ether at one end and a tert-butyl ester at the other, connected by a flexible and hydrophilic pentaethylene glycol chain.

Quantitative Data Summary

PropertyValueSource
CAS Number 1807503-89-4[1]
Molecular Formula C₂₁H₃₄O₇[1][2][3]
Molecular Weight 398.49 g/mol [1][2][3]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 472.2 ± 40.0 °C at 760 mmHg[2]
Flash Point 201.2 ± 27.4 °C[2]

Chemical Structure Diagram

BnO_PEG4_Boc cluster_BnO cluster_PEG cluster_Boc C6H5 C₆H₅ CH2_Bn CH₂ C6H5->CH2_Bn O_Bn O CH2_Bn->O_Bn CH2_1 CH₂ O_Bn->CH2_1 O1 O CH2_3 CH₂ O1->CH2_3 CH2_2 CH₂ CH2_1->CH2_2 CH2_2->O1 O2 O CH2_5 CH₂ O2->CH2_5 CH2_4 CH₂ CH2_3->CH2_4 CH2_4->O2 O3 O CH2_7 CH₂ O3->CH2_7 CH2_6 CH₂ CH2_5->CH2_6 CH2_6->O3 O4 O CH2_9 CH₂ O4->CH2_9 CH2_8 CH₂ CH2_7->CH2_8 CH2_8->O4 O5 O CO C=O CH2_9->CO O_Boc O CO->O_Boc C_tBu C(CH₃)₃ O_Boc->C_tBu

Caption: Chemical structure of this compound (tert-butyl 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oate).

Role as a PROTAC Linker

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is crucial as it connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, flexibility, and hydrophilicity, significantly influences the efficacy of the resulting PROTAC.

PEG-based linkers, such as this compound, are widely employed in PROTAC design for several key reasons:

  • Enhanced Solubility: The polyethylene glycol chain imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5]

  • Controlled Length and Flexibility: The defined length of the PEG chain allows for precise control over the distance between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vitro and in vivo applications.[4]

The BnO and Boc protecting groups on this particular linker allow for selective deprotection and subsequent conjugation to the POI and E3 ligase ligands in a controlled manner during PROTAC synthesis.

PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for the synthesis of a PROTAC using this compound are proprietary to the research entities developing them, a general workflow can be outlined based on standard bioconjugation techniques. The following is a representative protocol for the synthesis of a PROTAC using a bifunctional PEG linker.

General PROTAC Synthesis Workflow

This protocol assumes the availability of a POI ligand and an E3 ligase ligand with appropriate functional groups for conjugation. The this compound linker would first need to be deprotected at one of its termini to reveal a reactive functional group. For instance, the tert-butyl ester can be hydrolyzed to a carboxylic acid, or the benzyl ether can be cleaved to reveal a hydroxyl group.

Step 1: Linker Deprotection and Activation

  • Deprotection: Selectively deprotect one end of the this compound linker. For example, to deprotect the tert-butyl ester, treat the linker with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This will yield the corresponding carboxylic acid.

  • Activation: Activate the newly formed functional group. For a carboxylic acid, this can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

Step 2: First Coupling Reaction

  • Add the POI ligand (containing a free amine, for example) to the activated linker solution.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Purify the resulting POI-linker conjugate using preparative HPLC (High-Performance Liquid Chromatography).

Step 3: Second Deprotection and Coupling

  • Deprotect the other end of the POI-linker conjugate (e.g., remove the benzyl group via hydrogenolysis).

  • Activate the newly exposed functional group.

  • Couple the E3 ligase ligand to the activated POI-linker conjugate using appropriate coupling chemistry.

  • Purify the final PROTAC molecule using preparative HPLC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow Start This compound Linker Deprotection1 Step 1: Deprotection (e.g., TFA for Boc removal) Start->Deprotection1 Activation1 Step 2: Activation (e.g., HATU/DIPEA) Deprotection1->Activation1 Coupling1 Step 3: Couple POI Ligand Activation1->Coupling1 Purification1 Step 4: Purification (HPLC) Coupling1->Purification1 POI_Linker POI-Linker Conjugate Purification1->POI_Linker Deprotection2 Step 5: Deprotection (e.g., Hydrogenolysis for Bn removal) POI_Linker->Deprotection2 Activation2 Step 6: Activation Deprotection2->Activation2 Coupling2 Step 7: Couple E3 Ligase Ligand Activation2->Coupling2 Purification2 Step 8: Purification (HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound (CAS: 1807503-89-4) is a well-defined, bifunctional polyethylene glycol linker that serves as a critical component in the rational design of PROTACs. Its chemical structure, with two distinct protecting groups and a hydrophilic PEG chain, offers synthetic versatility and favorable physicochemical properties for the resulting protein degraders. This guide provides the foundational knowledge of its structure, properties, and a general framework for its application in PROTAC synthesis, empowering researchers in the development of novel therapeutics.

References

An In-Depth Technical Guide to BnO-PEG4-Boc: A Key Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BnO-PEG4-Boc, a heterobifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, supplier information, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering valuable insights for researchers in drug discovery and development.

Introduction to this compound

This compound (Benzyl-[2-[2-[2-(2-tert-butoxycarbonylaminoethoxy)ethoxy]ethoxy]ethoxy]acetate) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure incorporates a benzyl (B1604629) ether protecting group on the carboxylic acid terminus and a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus. This arrangement makes it a valuable building block in multi-step organic synthesis, particularly for PROTACs. The PEG4 spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the final PROTAC molecule.[1]

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a prime example, plays a critical role in the stability and efficacy of the resulting PROTAC.[1]

Physicochemical Properties and Supplier Information

Sourcing and understanding the physical and chemical characteristics of this compound are crucial for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1807503-89-4[2][3]
Molecular Formula C₂₁H₃₄O₇[2][3]
Molecular Weight 398.49 g/mol [2][3]
Appearance Colorless to light yellow liquid[3][4]
Purity ≥97%[2]

Table 2: Supplier Information for this compound

SupplierProduct NumberPurityAvailable Quantities
MedChemExpress (MCE)HY-14074898.0%Contact for details
AcmecAM900541797%100mg, 250mg, 500mg, 1g
Leyan Reagents98%Contact for details

Storage and Stability:

For long-term storage, this compound should be kept at -20°C, where it can be stable for up to three years in its pure form.[3][4] For shorter periods, it can be stored at 4°C for up to two years.[3][4] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month.[3][4]

Role in Targeted Protein Degradation and Experimental Applications

The primary application of this compound is in the synthesis of PROTACs. The benzyl and Boc protecting groups allow for selective deprotection and sequential coupling with a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

A common target for PROTACs is the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.[5][6][7][8][9] The following diagram illustrates the general mechanism by which a PROTAC can induce the degradation of BRD4.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4-targeting) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Released Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognized by Degradation Degradation of BRD4 Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated degradation of the target protein BRD4.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The following diagram outlines a general workflow for the synthesis of a BRD4-targeting PROTAC, which can be adapted for use with this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start: this compound deprotection1 Step 1: Benzyl Deprotection (e.g., Hydrogenolysis) start->deprotection1 intermediate1 HOOC-PEG4-Boc deprotection1->intermediate1 coupling1 Step 2: Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide) intermediate1->coupling1 intermediate2 E3 Ligand-PEG4-Boc coupling1->intermediate2 deprotection2 Step 3: Boc Deprotection (e.g., TFA) intermediate2->deprotection2 intermediate3 E3 Ligand-PEG4-NH2 deprotection2->intermediate3 coupling2 Step 4: Amide Coupling with BRD4 Ligand (e.g., JQ1-COOH) intermediate3->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification & Characterization (HPLC, MS, NMR) final_protac->purification

Caption: A generalized synthetic workflow for a BRD4-targeting PROTAC.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of a PROTAC using this compound.

Protocol 1: Deprotection of the Benzyl Group

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the catalyst and concentrate the solvent in vacuo to yield the carboxylic acid intermediate.

Protocol 2: Amide Coupling with an Amine-Containing Ligand

  • Dissolve the carboxylic acid intermediate, an amine-containing ligand (e.g., for the E3 ligase), and a coupling agent (e.g., HATU or HBTU) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA in vacuo to yield the amine salt.

These protocols provide a foundational framework. Researchers should optimize the reaction conditions, including solvent, temperature, and reaction time, for each specific synthetic step.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs, a promising new class of therapeutics. Its well-defined structure, including the orthogonal protecting groups and the beneficial PEG spacer, allows for the controlled and efficient assembly of these complex bifunctional molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound for the advancement of targeted protein degradation.

References

An In-depth Technical Guide to the Role of BnO-PEG4-Boc as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of BnO-PEG4-Boc and its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its function in PROTAC design, and detailed protocols for its application.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1][2] They function by recruiting a specific target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1][] This recruitment leads to the ubiquitination and subsequent degradation of the target protein.[]

A PROTAC molecule is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects these two moieties.[1][2][4] The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[1][2][4] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and degradation.[5][6] Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, valued for their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length.[1][4][7][8]

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Recruitment PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound: Structure and Physicochemical Properties

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[9][10] Its structure features three key chemical moieties:

  • BnO (Benzyloxy) Group: A benzyl (B1604629) ether at one terminus.

  • PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units. This spacer enhances aqueous solubility and provides flexibility.[7][8][11][12] The length of the PEG chain is a critical parameter that must be optimized to span the distance between the recruited proteins effectively.[4][12]

  • Boc (tert-Butyloxycarbonyl) Group: A protecting group on a terminal amine. The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to yield a free primary amine, which is then available for conjugation.[11][13]

The combination of a flexible, hydrophilic spacer with orthogonally protected ends makes linkers like this compound highly valuable for the modular and stepwise synthesis of complex PROTAC molecules.

Data Presentation: Physicochemical Properties

The properties of this compound and related, commonly used functionalized PEG4 linkers are summarized below. These derivatives are often employed directly in synthesis campaigns.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₂₁H₃₄O₇ [9]
Molecular Weight 398.49 g/mol [9]
CAS Number 1807503-89-4 [9]
Appearance Colorless to light yellow liquid [9]

| Storage | -20°C for long-term storage |[9] |

Table 2: Commonly Used Functionalized Boc-PEG4 Linkers in PROTAC Synthesis

Compound Name Structure Molecular Weight CAS Number Key Functional Groups Reference(s)
N-Boc-PEG4-alcohol Boc-NH-(PEG)₄-OH 293.36 g/mol 106984-09-2 Boc-amine, Hydroxyl [11][14][15][16]
BocNH-PEG4-acid Boc-NH-(PEG)₄-COOH 351.39 g/mol 876345-13-0 Boc-amine, Carboxylic Acid
Boc-NH-PEG4-amine Boc-NH-(PEG)₄-NH₂ 336.43 g/mol 811442-84-9 Boc-amine, Primary Amine [17]

| N-Boc-PEG4-bromide | Boc-NH-(PEG)₄-Br | 400.3 g/mol | 1392499-32-9 | Boc-amine, Bromide |[18] |

Role in PROTAC Synthesis and Experimental Protocols

The primary role of a linker like this compound, or its more common functionalized derivatives (Table 2), is to serve as a modular building block for connecting the warhead and anchor ligands. The Boc-protected amine allows for a controlled, stepwise synthesis. A typical workflow involves coupling one ligand to the deprotected amine, followed by functionalization and coupling of the second ligand to the other end of the linker.

Synthesis_Workflow start Boc-NH-PEG4-X (X = COOH, OH, etc.) deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection ligand1 Ligand 1 (e.g., POI Binder) coupling1 Step 2: First Coupling (e.g., Amide Bond Formation) ligand1->coupling1 ligand2 Ligand 2 (e.g., E3 Ligase Ligand) coupling2 Step 4: Second Coupling ligand2->coupling2 intermediate1 H₂N-PEG4-X deprotection->intermediate1 intermediate1->coupling1 intermediate2 Ligand 1-NH-PEG4-X coupling1->intermediate2 activation Step 3: Activation of X (if necessary) intermediate2->activation intermediate2->coupling2 intermediate3 Ligand 1-NH-PEG4-X* activation->intermediate3 intermediate3->coupling2 protac Final PROTAC (Ligand 1 - Linker - Ligand 2) coupling2->protac

Caption: General synthetic workflow for PROTAC assembly using a Boc-PEG linker.

Experimental Protocol: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol describes a generalized, two-step coupling procedure for synthesizing a PROTAC using a Boc-NH-PEG4-acid linker.

Materials:

  • Boc-NH-PEG4-acid linker

  • POI-binding ligand with a free amine (POI-NH₂)

  • E3 ligase ligand with a free amine (E3-NH₂)

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)

  • Purification: HPLC (High-Performance Liquid Chromatography)

Part 1: Coupling of the First Ligand to the Linker

  • Activation of Carboxylic Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG4-acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the POI-binding ligand with a free amine (POI-NH₂, 1.0 eq.) to the activated linker solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the Boc-NH-PEG4-CO-NH-POI conjugate.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure intermediate.

Part 2: Boc Deprotection and Coupling of the Second Ligand

  • Boc Deprotection: Dissolve the purified Boc-NH-PEG4-CO-NH-POI intermediate in DCM.[13] Add a solution of 20-50% TFA in DCM at 0°C.[13][19] Stir the reaction, allowing it to warm to room temperature for 1-3 hours.[19] Monitor the removal of the Boc group by LC-MS.

  • Removal of Reagents: Once deprotection is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[13][19] The resulting amine salt (H₂N-PEG4-CO-NH-POI) is often used directly in the next step.

  • Second Amide Coupling: In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (E3-COOH, 1.0 eq.) using HATU (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF, as described in Part 1, Step 1.

  • Final Conjugation: Add the deprotected amine salt intermediate to the activated E3 ligase ligand solution, along with additional DIPEA (2.0-3.0 eq.) to neutralize the TFA salt.

  • Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-MS for the formation of the final PROTAC product. Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%). The final product should be characterized by LC-MS and NMR.

This protocol is a generalized guideline. Reaction conditions, stoichiometry, and purification methods must be optimized for specific ligands and linkers.[20]

Impact of the PEG4 Linker on PROTAC Performance

The choice of linker is a multi-parameter optimization problem. The PEG4 component of this compound and its derivatives directly influences several key aspects of PROTAC function.

  • Ternary Complex Formation and Stability: The length and flexibility of the PEG4 chain are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitin transfer.[4][21] A linker that is too short may cause steric clashes, preventing complex formation, while one that is too long might not effectively bring the proteins into proximity.[4]

  • Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity.[7][8][12] However, excessive PEGylation can sometimes negatively impact cell membrane permeability. Therefore, a balance must be struck.

  • Target Selectivity: Subtle changes in linker length, such as moving from a PEG2 to a PEG3 unit, can sometimes switch the degradation selectivity of a PROTAC between different protein isoforms or family members.[22] This highlights the linker's active role in modulating the geometry of the ternary complex.

Linker_Properties cluster_properties Inherent Properties cluster_outcomes Functional Outcomes Linker PROTAC Linker (e.g., PEG4) Length Length Flexibility Flexibility Solubility Solubility (Hydrophilicity) TernaryComplex Ternary Complex Stability & Geometry Length->TernaryComplex Governs distance Flexibility->TernaryComplex Enables optimal orientation Permeability Cell Permeability Solubility->Permeability Influences PK Pharmacokinetics (PK) Solubility->PK Improves Degradation Degradation Efficiency (DC₅₀, Dₘₐₓ) TernaryComplex->Degradation Determines Selectivity Target Selectivity TernaryComplex->Selectivity Modulates Permeability->Degradation Enables Goal Effective PROTAC PK->Goal Degradation->Goal Selectivity->Goal

Caption: Logical relationships between linker properties and PROTAC performance.

Conclusion

Linkers such as this compound and its functionalized derivatives are indispensable tools in the development of targeted protein degraders. They provide a modular and synthetically tractable platform for connecting the two critical ligands of a PROTAC. The intrinsic properties of the PEG4 chain—its hydrophilicity, flexibility, and defined length—play a crucial role in optimizing the formation of the ternary complex and influencing the overall physicochemical and pharmacological properties of the final molecule. A thorough understanding of how to utilize these linkers and empirically optimize their structure is essential for the successful design of potent and selective PROTACs for therapeutic and research applications.

References

Navigating the Solubility of BnO-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BnO-PEG4-Boc (Benzyl-O-polyethylene glycol (4)-tert-butyloxycarbonyl). As a heterobifunctional linker, this compound plays a crucial role in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is paramount for seamless integration into synthetic workflows and for ensuring the homogeneity and efficacy of the final bioconjugate. This guide synthesizes available data on structurally similar molecules to predict the solubility of this compound and offers detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The presence of the PEG4 spacer is known to significantly enhance the aqueous solubility of conjugated molecules.[1][2][3][4] However, the terminal benzyl (B1604629) and Boc groups are lipophilic and will contribute to solubility in organic solvents. Based on data for analogous compounds such as N-Boc-N-bis(PEG4-acid), Boc-N-amino-PEG4-acid, and N-Boc-PEG4-alcohol, a strong inference can be made about the solubility of this compound.[1][5][6]

Below is a summary of the predicted solubility of this compound in common laboratory solvents.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO)HighStructurally similar PEGylated molecules with Boc protection show high solubility in DMSO.[1][5][6]
Dimethylformamide (DMF)HighFrequently used as a solvent for reactions involving PEGylated linkers and bioconjugation.[1][5][6]
Acetonitrile (ACN)Moderate to HighExpected to be a good solvent based on the solubility of similar compounds.[5]
Tetrahydrofuran (THF)Moderate to HighThe ether backbone of PEG is compatible with THF.[5]
Chlorinated Dichloromethane (DCM)HighThe nonpolar benzyl and Boc groups suggest good solubility in chlorinated solvents.[1][5][6]
Polar Protic WaterLow to ModerateThe hydrophilic PEG4 chain imparts some aqueous solubility, though the benzyl and Boc groups may limit it.[1][3][6]
Alcohols (Methanol, Ethanol)ModerateThe polarity of alcohols should allow for dissolution, aided by the PEG component.

Experimental Protocols for Solubility Determination

For precise applications, it is imperative to experimentally determine the solubility of this compound. The following outlines a general protocol based on the widely accepted shake-flask method, which can be adapted for various analytical quantification techniques.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:
  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, Water, etc.)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • To each vial, add a known volume of the respective solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Application Workflow: Antibody-Drug Conjugation

This compound is a valuable linker for the synthesis of ADCs. The following diagram illustrates a typical experimental workflow for the conjugation of a cytotoxic drug to an antibody using a linker derived from this compound.

ADC_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification BnO_PEG4_Boc This compound Deprotection Boc Deprotection (e.g., TFA) BnO_PEG4_Boc->Deprotection Activation Carboxyl Activation (e.g., NHS/EDC) Deprotection->Activation Activated_Linker Activated BnO-PEG4 Linker Activation->Activated_Linker Conjugation Conjugation Reaction Activated_Linker->Conjugation Antibody Antibody (mAb) Antibody->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

References

The Role of BnO-PEG4-Boc in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of BnO-PEG4-Boc as a versatile linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in facilitating the degradation of target proteins, provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, and present quantitative data from relevant studies. Furthermore, this guide will visualize key signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive understanding for researchers in the field of targeted protein degradation.

Core Concepts: The PROTAC Mechanism and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility to enable the formation of a productive ternary complex.[2][3]

This compound, or tert-butyl (2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable precursor for a PEG-based linker. It features a tetraethylene glycol (PEG4) spacer, which offers a balance of flexibility and defined length. The benzyl (B1604629) ether (BnO) group on one end and the tert-butyloxycarbonyl (Boc)-protected amine on the other allow for sequential and controlled conjugation to the E3 ligase ligand and the POI warhead, respectively.

Mechanism of Action of a PROTAC Derived from this compound

A PROTAC synthesized using a this compound derived linker operates through the canonical PROTAC mechanism. The PEG4 chain provides the necessary length and flexibility to bridge the POI and the E3 ligase, facilitating their proximity and enabling the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination event is the signal for the proteasome to recognize and degrade the target protein.

The general mechanism is depicted in the signaling pathway diagram below:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Presentation

Compound Linker Composition Target Protein Cell Line DC50 (nM) Dmax (%) Reference
PROTAC 1PEG3BRD4HeLa5585[4]
PROTAC 2 (Representative) PEG4 BRD4 HeLa 20 95 [4]
PROTAC 3PEG5BRD4HeLa15>98[4]
PROTAC 4PEG6BRD4HeLa3092[4]

Note: The data for PROTAC 2 is representative of a PROTAC with a PEG4 linker and is included for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC derived from this compound, targeting the BRD4 protein as an example.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a two-step synthesis involving the deprotection of this compound and subsequent conjugation to a warhead and an E3 ligase ligand.

Step 1: Deprotection of the Boc Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Acidic Cleavage: Add TFA (e.g., 20-50% v/v in DCM) to the solution at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine (BnO-PEG4-NH2) can be used in the next step, sometimes after purification by flash chromatography if necessary.

Step 2: Amide Coupling to a BRD4 Warhead (e.g., JQ1 derivative)

  • Activation of Carboxylic Acid: Dissolve the JQ1 derivative containing a carboxylic acid handle (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[7] Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add a solution of the deprotected BnO-PEG4-NH2 (1.1 eq) in DMF to the activated JQ1 derivative.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the product by LC-MS.[7]

  • Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the JQ1-PEG4-OBn intermediate.

Step 3: Deprotection of the Benzyl Group and Coupling to an E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative)

  • Hydrogenolysis: Dissolve the JQ1-PEG4-OBn intermediate in a suitable solvent like methanol (B129727) or ethanol. Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).[5]

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete, as monitored by LC-MS.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol (JQ1-PEG4-OH).

  • Activation and Coupling: The terminal hydroxyl group can be converted to a more reactive group (e.g., a mesylate or tosylate) or directly coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using coupling agents like HATU and DIPEA, similar to Step 2.

  • Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to yield the desired product.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amine_Linker BnO-PEG4-NH2 Deprotection->Amine_Linker Amide_Coupling1 Amide Coupling (HATU, DIPEA) Amine_Linker->Amide_Coupling1 JQ1_COOH JQ1-COOH (Warhead) JQ1_COOH->Amide_Coupling1 Intermediate1 JQ1-PEG4-OBn Amide_Coupling1->Intermediate1 Bn_Deprotection Benzyl Deprotection (H2, Pd/C) Intermediate1->Bn_Deprotection Intermediate2 JQ1-PEG4-OH Bn_Deprotection->Intermediate2 Amide_Coupling2 Esterification or Amide Coupling Intermediate2->Amide_Coupling2 Pomalidomide_COOH Pomalidomide-COOH (E3 Ligand) Pomalidomide_COOH->Amide_Coupling2 Final_PROTAC Final BRD4 PROTAC Amide_Coupling2->Final_PROTAC

Workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[8]

  • Cell Culture and Treatment:

    • Plate a suitable human cancer cell line (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Collect the cell lysate by scraping and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[4]

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Target, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis

Experimental workflow for Western Blot analysis.
Protocol 3: LC-MS/MS for PROTAC Reaction Monitoring and Quantification

This protocol provides a general method for analyzing PROTACs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is essential for monitoring synthesis reactions and for pharmacokinetic studies.[10][11]

  • Sample Preparation:

    • For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).

    • For Plasma Samples: Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.[10]

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% to 95% B over several minutes.[10]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of the PROTAC) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor -> product ion transition is specific to the analyte.[10]

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations.

Signaling Pathway Visualization: BRD4 Degradation

PROTAC-mediated degradation of BRD4, a key epigenetic reader, has significant downstream effects on gene transcription, particularly on oncogenes like c-Myc. The following diagram illustrates this signaling pathway.

BRD4_Signaling_Pathway BRD4_PROTAC BRD4-Targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Acetyl_Histones Acetylated Histones (Super-Enhancers) BRD4->Acetyl_Histones Binds to Transcription Transcription BRD4->Transcription Promotes E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome BRD4_Degradation BRD4 Degradation Ub_Proteasome->BRD4_Degradation BRD4_Degradation->BRD4 Inhibits Binding BRD4_Degradation->Transcription Downregulates cMyc_Gene c-Myc Gene Acetyl_Histones->cMyc_Gene Associated with cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Cell_Proliferation Tumor Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Signaling pathway of BRD4 degradation by a PROTAC.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs. Its PEG4 spacer provides desirable physicochemical properties, while the orthogonal protecting groups allow for a controlled and modular assembly of the final heterobifunctional molecule. The ability to tune the linker length and composition is paramount in optimizing the formation of a productive ternary complex, which ultimately dictates the degradation efficiency of the target protein. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to design and develop novel and effective targeted protein degraders.

References

The Strategic Application of BnO-PEG4-Boc in PROTAC Synthesis: An In-depth Technical Guide for Emerging Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a comprehensive overview of BnO-PEG4-Boc, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker, for researchers beginning their journey into PROTAC development. We will delve into its core properties, provide detailed experimental protocols for its use, and present data in a structured format to facilitate understanding and application in PROTAC synthesis.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors and opens up therapeutic avenues for targeting proteins previously considered "undruggable".

The linker is a crucial component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, in particular, are widely used due to their ability to enhance solubility and provide conformational flexibility.

Core Concepts of this compound

Structure and Properties

This compound is a bifunctional linker featuring a tetraethylene glycol (PEG4) spacer. One terminus is protected by a benzyl (B1604629) (Bn) group, likely as a benzyl ether, while the other terminus is a Boc-protected amine. This orthogonal protection scheme is highly advantageous in the stepwise synthesis of PROTACs.

Assumed Structure of this compound:

For the purposes of this guide, we will assume the following structure for this compound, as it represents a common arrangement for such a named molecule in chemical synthesis.

cluster_BnO Benzyl Ether Terminus cluster_PEG4 PEG4 Spacer cluster_Boc Boc-Protected Amine Terminus BnO BnO- PEG4 -(CH₂CH₂O)₄- Boc -NHBoc PROTAC_Synthesis_Workflow start This compound Linker deprotect_boc Boc Deprotection (e.g., TFA in DCM) start->deprotect_boc couple1 Couple to Ligand 1 (e.g., Amide coupling) deprotect_boc->couple1 intermediate1 BnO-PEG4-NH-Ligand 1 couple1->intermediate1 deprotect_bn Benzyl Deprotection (e.g., Hydrogenolysis) intermediate1->deprotect_bn couple2 Couple to Ligand 2 deprotect_bn->couple2 final_protac Final PROTAC (Ligand 2-O-PEG4-NH-Ligand 1) couple2->final_protac purify Purification (e.g., HPLC) final_protac->purify cluster_PROTAC PROTAC Action PROTAC BCR-ABL PROTAC BCR_ABL BCR-ABL (Protein of Interest) PROTAC->BCR_ABL binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds to Ternary_Complex Ternary Complex (BCR-ABL-PROTAC-E3) Ubiquitination Polyubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BCR-ABL Degradation Proteasome->Degradation Cell_Survival Inhibition of CML Cell Proliferation Degradation->Cell_Survival

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the development of complex molecules for pharmaceuticals and research, the precise control of chemical reactions is paramount. This is where the strategic use of protecting groups becomes indispensable. This technical guide delves into the function of the tert-butyloxycarbonyl (Boc) protecting group in the context of the bifunctional linker, BnO-PEG4-Boc. This molecule is a valuable tool in bioconjugation, drug delivery, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs). We will explore the chemical properties of the Boc group, its interplay with the benzyloxy (BnO) and polyethylene (B3416737) glycol (PEG) moieties, and provide detailed experimental protocols for its removal.

Core Principles: Understanding the Components of this compound

The utility of this compound lies in the distinct roles of its three key components: the Boc protecting group, the tetraethylene glycol (PEG4) spacer, and the benzyloxy (BnO) group.

  • The Boc Group (tert-butyloxycarbonyl): The primary function of the Boc group is to act as a temporary shield for a primary or secondary amine.[1] By converting the highly nucleophilic and basic amine into a carbamate, the Boc group renders it unreactive under a wide range of conditions, including basic, nucleophilic, and reductive environments.[1][2] Its defining characteristic is its lability under acidic conditions, allowing for the controlled and timely unmasking of the amine for subsequent reactions.[1][3]

  • The PEG4 Linker (tetraethylene glycol): The PEG4 moiety is a short, hydrophilic spacer. Its inclusion in the molecule serves several purposes. It enhances the solubility of the molecule in aqueous media, which is often crucial for biological applications.[4] Furthermore, the PEG linker provides a defined spatial separation between the two ends of the molecule, which can be critical in applications like PROTACs, where precise positioning of binding moieties is required.

  • The BnO Group (Benzyloxy): The benzyloxy group is a benzyl (B1604629) ether that serves as a protecting group for a hydroxyl functional group. A key feature of the benzyl ether is its general stability under the acidic conditions required to remove the Boc group.[5][6] This stability allows for an orthogonal protection strategy , where one protecting group can be selectively removed in the presence of the other, enabling sequential and controlled chemical modifications at different parts of the molecule.[5] The BnO group is typically removed under different conditions, most commonly through catalytic hydrogenolysis.[6]

The Boc Deprotection Mechanism: An Acid-Catalyzed Unveiling

The removal of the Boc group is an acid-catalyzed elimination reaction. The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[2][3]

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[7]

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[7]

  • Formation of the Free Amine: The final products are the deprotected amine (as its corresponding TFA salt), carbon dioxide, and isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation).[7]

To prevent side reactions where the reactive tert-butyl cation might alkylate sensitive residues (like tryptophan or methionine), scavengers such as triisopropylsilane (B1312306) (TIS) and water are often added to the reaction mixture.[8]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the strength of the acid, reaction temperature, and time. The following table summarizes representative conditions for the deprotection of Boc-protected amines, with a focus on PEGylated compounds.

ReagentConcentrationSolventTemperature (°C)Time (hours)Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2>95%Most common and efficient method.[9][10]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp0.5 - 2HighAn alternative to TFA.[9]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temp1>95%Effective for complete deprotection.[9]
Hydrochloric Acid (HCl)4 MEthyl AcetateRoom Temp6HighCan be a cleaner alternative to TFA, minimizing certain side reactions.[11]
Trifluoroacetic Acid (TFA)95% (aq)-Room Temp1HighThe presence of water can help scavenge carbocations.[8]

Yields are typically high to quantitative but can be substrate-dependent.

Experimental Protocols

Detailed Protocol for Boc Deprotection of this compound using TFA

This protocol outlines a general procedure for the removal of the Boc protecting group from this compound to yield the corresponding free amine as a TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: While stirring, slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the molecule contains other acid-sensitive groups, it is advisable to add a scavenger like TIS (2.5-5% v/v).[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[10]

  • Product: The resulting residue is the TFA salt of the deprotected amine (BnO-PEG4-NH3+TFA-), which can often be used in the next synthetic step without further purification.

Neutralization (Optional):

If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine (BnO-PEG4-NH2).

Visualizing the Concepts

To further clarify the chemical principles and workflows discussed, the following diagrams are provided.

cluster_BnO Benzyloxy (BnO) Group cluster_PEG4 PEG4 Linker cluster_Boc Boc Protecting Group BnO BnO- PEG4 -(CH₂CH₂O)₄- BnO->PEG4 Boc -NH-Boc PEG4->Boc

Figure 1: Structural components of this compound.

Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen (+ H⁺ from TFA) Start->Protonation Intermediate1 Protonated Intermediate Protonation->Intermediate1 Fragmentation Fragmentation Intermediate1->Fragmentation Carbocation tert-Butyl Cation + Carbamic Acid Fragmentation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation End Deprotected Amine (TFA Salt) + CO₂ + Isobutylene Decarboxylation->End

Figure 2: Mechanism of Boc deprotection with TFA.

Molecule BnO-PEG4-NHBoc TFA_deprotection TFA / DCM Molecule->TFA_deprotection Selective Boc Removal H2_deprotection H₂ / Pd/C Molecule->H2_deprotection Selective BnO Removal Product1 BnO-PEG4-NH₂ TFA_deprotection->Product1 Product2 HO-PEG4-NHBoc H2_deprotection->Product2

Figure 3: Orthogonal protection strategy with BnO and Boc groups.

Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Slowly add TFA (and optional scavenger) Cool->Add_TFA React Stir at 0°C, then warm to room temperature Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Concentrate and co-evaporate with toluene Monitor->Workup Reaction Complete End Obtain BnO-PEG4-NH₃⁺TFA⁻ Workup->End

Figure 4: Experimental workflow for Boc deprotection.

Conclusion

The Boc protecting group in this compound serves as a critical control element, enabling chemists to temporarily mask an amine's reactivity while performing modifications elsewhere in the molecule. Its reliable and high-yielding removal under acidic conditions, coupled with the stability of the orthogonal BnO protecting group, makes this compound a versatile and powerful tool for the synthesis of advanced molecules in drug discovery and development. A thorough understanding of its function, the mechanism of its removal, and optimized experimental protocols are essential for its effective application in the laboratory.

References

The Strategic Imperative of the PEG4 Spacer in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design.[1] This guide elucidates the multifaceted role of PEG linkers, with a specific focus on the strategic significance of the four-unit PEG spacer (PEG4) as a frequently optimal choice in PROTAC development.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units that impart a unique and advantageous balance of hydrophilicity, flexibility, and synthetic accessibility.[1][3][4] These characteristics are pivotal in addressing the challenges associated with the large and often lipophilic nature of PROTAC molecules.

  • Enhanced Solubility and Physicochemical Properties: A primary challenge in PROTAC development is poor aqueous solubility, which can hinder absorption and lead to unfavorable pharmacokinetic profiles.[1][3] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby enhancing solubility.[1][3] The incorporation of PEG motifs allows for the fine-tuning of key physicochemical properties like the topological polar surface area (TPSA) and lipophilicity.[5][]

  • Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization for each PROTAC system.[1]

  • Critical Role in Ternary Complex Formation: The linker's length and flexibility are paramount for the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and degradation.[1][7]

    • Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][8]

    • Too Long: An excessively long linker may result in an unstable or unproductive complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1][8] This can also exacerbate the "hook effect," where binary complexes are favored over the productive ternary complex at high PROTAC concentrations.[1]

The Significance of the PEG4 "Sweet Spot"

Systematic variation of PEG linker length is a common and effective strategy to optimize a PROTAC's degradation efficiency.[1] Through numerous studies, the PEG4 linker has frequently emerged as an optimal or near-optimal choice for a wide range of targets and E3 ligases.[]

PEG4 provides a balanced combination of properties:

  • Optimal Length and Flexibility: Four PEG units (a 15-atom contour length) often provide sufficient length and flexibility to mitigate minor steric mismatches and allow the two ligands to simultaneously occupy their respective binding pockets, facilitating cooperative ternary complex formation.[]

  • Sufficient Solubility: The hydration shell provided by a PEG4 linker is significant enough to avert aggregation and ensure that solubility is rarely a concern for most PROTACs.[]

  • Maintained Permeability: While increasing hydrophilicity, the PEG4 linker generally does not increase the hydrodynamic radius to a point that severely compromises cell permeability or renal clearance.[]

Compared to other lengths, PEG2 may be too short for many target-ligase pairs, suited only for "tight" geometries, while PEG6 and longer linkers can introduce an excessive entropic penalty and diminished permeability that outweighs their solubility benefits.[]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

Linker Molecular Weight ( g/mol ) cLogP TPSA (Ų) HBD HBA Rotatable Bonds
PEG2 824.9 1.8 174.4 4 12 26
PEG4 919.0 2.8 193.0 4 14 30
PEG6 1007.1 3.8 211.5 4 16 34

Data compiled from publicly available research for a representative PROTAC series.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency

PROTAC Target E3 Ligase Linker Length (Atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference
ERα CRBN 12 (PEG-like) >1000 <20 [8]
ERα CRBN 16 (PEG-like) ~100 >80 [8]
TBK1 CRBN <12 No Degradation N/A [5]
TBK1 CRBN 21 (Alkyl/Ether) 3 96 [5]
BRD4 MDM2 13 (PEG-like) ~10 >98 [10]
FKBP12F36V VHL PEG2 Moderate Degradation ~60 [11]
FKBP12F36V VHL PEG4 Potent Degradation >80 [11]
FKBP12F36V VHL PEG6 Potent Degradation >80 [11]

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are representative and highly dependent on the specific PROTAC system and experimental conditions.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Design 1. Rational Design (POI/E3 Ligands, Linker) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biochem 3. Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochem Permeability 4. Permeability Assays (e.g., PAMPA) Biochem->Permeability Degradation 5. Degradation Assays (Western Blot, HiBiT) Permeability->Degradation Phenotypic 6. Phenotypic Assays (Viability, Target Engagement) Degradation->Phenotypic PKPD 7. PK/PD Studies Phenotypic->PKPD Efficacy 8. Efficacy in Animal Models PKPD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Logic cluster_too_short Too Short (e.g., < PEG3) cluster_too_long Too Long (e.g., > PEG6) cluster_optimal Optimal Length (e.g., PEG4) Start Linker Length Optimization Short Steric Clash between POI and E3 Ligase Start->Short Long High Flexibility & Entropic Penalty Start->Long Optimal Balanced Flexibility and Proximity Start->Optimal NoComplex No Productive Ternary Complex Short->NoComplex NoDegradation Inefficient Degradation NoComplex->NoDegradation UnstableComplex Unstable/Unproductive Ternary Complex Long->UnstableComplex UnstableComplex->NoDegradation GoodComplex Stable & Productive Ternary Complex Optimal->GoodComplex EfficientDegradation Efficient Degradation GoodComplex->EfficientDegradation

Caption: The "Goldilocks" principle of PROTAC linker length optimization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PROTAC efficacy. The following are standard protocols for key experiments.

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to the vehicle control.

Ternary Complex Formation Assay (Time-Resolved FRET)

This biophysical assay measures the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex mediated by the PROTAC.[12]

  • Methodology:

    • Reagents: Obtain purified, recombinant target protein and E3 ligase complex (e.g., VHL/ElonginB/ElonginC). Label one protein with a FRET donor (e.g., Terbium cryptate) and the other with a FRET acceptor (e.g., d2) using antibody-based or direct labeling methods.

    • Assay Setup: In a low-volume microplate (e.g., 384-well), combine the labeled target protein and E3 ligase at fixed concentrations with a serial dilution of the PROTAC.[12]

    • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation to reach equilibrium.[12]

    • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor.[12]

    • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of the hook effect. The data can be used to determine the potency and cooperativity of ternary complex formation.[12]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane, which separates a donor compartment from an acceptor compartment.

    • Compound Preparation: Prepare solutions of the PROTACs in a buffer at a known concentration (e.g., 100 µM) for the donor plate. Prepare the acceptor plate with a matching buffer, which may contain a scavenger to prevent back-diffusion.

    • Assay Incubation: Place the filter plate onto the donor plate, and then place this assembly into the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-16 hours).

    • Concentration Measurement: After incubation, measure the concentration of the PROTAC in the donor, acceptor, and reference wells using LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, membrane area, well volume). Compounds are often categorized as having low, medium, or high permeability based on the calculated Pe values.

Conclusion

The linker is a critical and highly strategic component in PROTAC design, profoundly influencing solubility, permeability, and the geometry of the ternary complex.[1][3] While the optimal linker is always specific to the given POI and E3 ligase pair, the PEG4 spacer has consistently proven to be a highly effective starting point and often the optimal solution.[] It provides a robust balance of flexibility to enable productive ternary complex formation and hydrophilicity to ensure favorable physicochemical properties, without severely compromising cell permeability. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[1] As advances in structural biology and computational modeling continue to illuminate the intricate interplay within the ternary complex, the ability to rationally design PROTACs with precisely tailored linkers will undoubtedly lead to the development of therapeutics with superior potency, selectivity, and drug-like properties.[5]

References

The Strategic Application of BnO-PEG4-Boc and its Derivatives in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has revolutionized the landscape of drug discovery. Central to the design and efficacy of these bifunctional molecules is the chemical linker that connects the targeting moiety to the effector component. This technical guide provides a comprehensive overview of a specific and versatile class of linkers, namely BnO-PEG4-Boc and its related derivatives (Boc-NH-PEG4-X, where X represents a reactive functional group). We will delve into their applications, synthesis, and the critical role they play in the development of next-generation therapeutics.

Core Concepts: The Role of PEG4 Linkers in PROTACs and ADCs

The tetraethylene glycol (PEG4) core of these linkers imparts desirable physicochemical properties, most notably increased hydrophilicity. This is a crucial feature for large, complex molecules like PROTACs and ADCs, which often suffer from poor solubility. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic approach, enabling the sequential attachment of different molecular components. The "BnO" designation in this compound refers to a benzyl (B1604629) ether protecting group on the hydroxyl terminus of the PEG chain, offering an additional layer of synthetic control.

In the context of PROTACs , the linker spatially orients the two ligands—one binding to the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase. The length and flexibility of the PEG4 linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

For ADCs , the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in circulation and its subsequent cleavage within the target cell are paramount for the efficacy and safety of the ADC. The hydrophilic nature of the PEG4 linker can improve the pharmacokinetic profile of the ADC and reduce aggregation.

Quantitative Data on PEG4-Linker Containing PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs synthesized with PEG linkers of varying lengths. While specific data for this compound was not publicly available, the data for related PEG4 linkers provides a strong indication of the expected performance.

LinkerDC50 (nM)Dmax (%)Cell Line
PEG35585Varies
PEG4 20 95 Varies
PEG515>98Varies
PEG63092Varies

This data is a synthesized comparison from various studies and illustrates the general trend of linker length optimization for a specific target.

Experimental Protocols

General Synthesis of a PROTAC using a Boc-NH-PEG4-Acid Linker

This protocol outlines the general steps for synthesizing a PROTAC where a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) are coupled to a Boc-NH-PEG4-acid linker.

Step 1: Coupling of the first ligand to the linker

  • Activation of the linker's carboxylic acid: Dissolve Boc-NH-PEG4-acid (1.0 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the solution at room temperature for 15-30 minutes.

  • Amide bond formation: Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq.) to the activated linker solution. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected linker-ligand conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected linker-ligand conjugate (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq., often as a 20-50% solution in DCM) to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-linker-ligand TFA salt is often used directly in the next step.

Step 3: Coupling of the second ligand

  • Activation of the target protein ligand's carboxylic acid: In a separate flask, dissolve the carboxylic acid-containing target protein ligand (e.g., a JQ1 derivative) (1.0 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous DMF. Stir at room temperature for 15-30 minutes.

  • Final amide bond formation: Add the deprotected amine-linker-ligand from Step 2 (1.1 eq.) to the activated target protein ligand solution. Stir at room temperature for 2-16 hours. Monitor by LC-MS.

  • Final work-up and purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative HPLC.

General Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-NH-PEG4-Acid Linker

This protocol provides a general workflow for conjugating a small molecule drug to an antibody.

Step 1: Functionalization of the Antibody with the Linker

  • Activation of the linker: Dissolve Boc-NH-PEG4-acid (1.0 eq.), EDC (1.5 eq.), and NHS (1.2 eq.) in an appropriate organic solvent (e.g., DMF or DMSO) to form the NHS-activated ester.

  • Conjugation to the antibody: Add the activated linker solution to a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation and purification: Gently mix the reaction at room temperature for 1-2 hours or overnight at 4°C. Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography (SEC) or dialysis.

Step 2: Boc Deprotection

  • Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.

  • Purify the deprotected antibody-linker conjugate by SEC or dialysis.

Step 3: Conjugation of the Payload

  • Activation of the drug: Activate the carboxylic acid group on the cytotoxic payload using EDC and NHS.

  • Final conjugation: Add the activated payload to the deprotected antibody-linker conjugate.

  • Purification and characterization: Purify the final ADC using SEC to remove unconjugated payload and other impurities. Characterize the ADC to determine the DAR, purity, and biological activity.

Visualization of Key Processes

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ub transfer Ternary_Complex->Poly_Ub_POI Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation (ATP) E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials: - Boc-NH-PEG4-Acid - Amine-E3 Ligand - COOH-POI Ligand step1 Step 1: Amide Coupling (Linker + E3 Ligand) start->step1 intermediate1 Intermediate 1: Boc-NH-PEG4-E3 Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: NH2-PEG4-E3 Ligand step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) intermediate2->step3 final_product Final PROTAC: POI Ligand-PEG4-E3 Ligand step3->final_product purification Purification (HPLC) final_product->purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship in ADC Synthesis

ADC_Synthesis_Logic cluster_components Core Components cluster_process Conjugation Process Antibody Monoclonal Antibody (with reactive amines) Conjugation1 Antibody-Linker Conjugation Antibody->Conjugation1 Linker Boc-NH-PEG4-Acid Activation Linker Activation (EDC/NHS) Linker->Activation Payload Cytotoxic Payload (with reactive group) Conjugation2 Linker-Payload Conjugation Payload->Conjugation2 Activation->Conjugation1 Deprotection Boc Deprotection (TFA) Conjugation1->Deprotection Deprotection->Conjugation2 ADC Final Antibody-Drug Conjugate Conjugation2->ADC

Caption: Logical flow for the construction of an Antibody-Drug Conjugate.

Conclusion

The this compound linker and its derivatives represent a versatile and powerful class of tools in the development of sophisticated bioconjugate therapeutics. Their modular nature, coupled with the beneficial properties of the PEG4 spacer, allows for the systematic optimization of both PROTACs and ADCs. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to harness the potential of these linkers in their drug discovery and development endeavors. Further research into the specific advantages of the benzyl ether protecting group and the generation of more public data on PROTACs and ADCs utilizing these exact linkers will undoubtedly accelerate their application in creating next-generation medicines.

The Strategic Application of BnO-PEG4-Boc in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of chemical biology and drug discovery, the development of sophisticated molecular tools to modulate cellular processes is of paramount importance. Among these, heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful therapeutic modalities. The efficacy of these constructs is critically dependent on the linker that connects the functional moieties. This technical guide provides an in-depth overview of BnO-PEG4-Boc, a bifunctional linker increasingly utilized in the synthesis of these complex molecules. We will delve into its chemical properties, applications, and provide detailed experimental protocols and data to aid researchers in its effective implementation.

This compound, characterized by a benzyl (B1604629) ether (BnO) terminus, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a unique combination of features. The PEG4 spacer enhances aqueous solubility and provides optimal spatial separation between the conjugated molecules. The Boc-protected amine allows for controlled, stepwise conjugation, a crucial aspect in the synthesis of well-defined bioconjugates. The benzyl ether group can serve as a stable protecting group for a hydroxyl functionality or be a precursor for further chemical modification.

Core Properties of this compound and Related Linkers

The versatility of the PEG4 core allows for a variety of terminal functional groups, each with specific applications in bioconjugation. Understanding the properties of this compound in the context of its analogues is crucial for rational experimental design.

Linker DerivativeChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Features and Applications
This compound C₂₁H₃₅NO₇398.491807503-89-4Features a stable benzyl ether and a Boc-protected amine. The benzyl group can be deprotected under hydrogenolysis conditions.[1]
Boc-NH-PEG4-OH C₁₃H₂₇NO₆293.36106984-09-2Contains a terminal hydroxyl group for further functionalization and a Boc-protected amine.
Boc-NH-PEG4-COOH C₁₆H₃₁NO₈365.42756525-91-4Presents a terminal carboxylic acid for amide bond formation with primary amines.
Boc-NH-PEG4-NH₂ C₁₅H₃₂N₂O₆336.43811442-84-9A diamine linker with one amine protected by a Boc group, allowing for sequential conjugation.
N-Boc-PEG4-bromide C₁₃H₂₆BrNO₅356.261076199-21-7Features a terminal bromide for alkylation reactions.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). PEG4 linkers are frequently employed due to their optimal length and hydrophilicity.

Quantitative Analysis of BRD4-Targeting PROTACs with PEG4 Linker

The following table summarizes synthesized data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, highlighting the impact of the PEG4 linker length on degradation efficiency and pharmacokinetic properties.

ParameterValueDescription
DC₅₀ (nM) 20The half-maximal degradation concentration; a lower value indicates higher potency.
Dₘₐₓ (%) 95The maximum percentage of target protein degradation.
Permeability (Papp, 10⁻⁶ cm/s) 1.2Apparent permeability, indicating the ability to cross cell membranes.
Oral Bioavailability (%) 20The fraction of the administered dose that reaches systemic circulation.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation

The degradation of BRD4 by a PROTAC profoundly impacts downstream signaling pathways, most notably the c-MYC oncogene pathway. BRD4 is a critical coactivator for c-MYC transcription, and its degradation leads to a significant reduction in c-MYC levels, resulting in cell cycle arrest and apoptosis in cancer cells.

PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC (Representative)

This protocol describes a representative two-step synthesis of a BRD4-targeting PROTAC using a Boc-NH-PEG4-acid linker, which is analogous to the application of this compound after deprotection of the benzyl group and conversion to a carboxylic acid.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add Palladium on carbon (10% w/w) under an inert atmosphere.

  • Hydrogenate the mixture (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

  • The resulting alcohol can then be oxidized to a carboxylic acid using standard oxidation methods (e.g., Jones oxidation or TEMPO-mediated oxidation).

  • Alternatively, the Boc group can be removed first using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the synthetic strategy requires it.

Step 2: Amide Coupling to E3 Ligase Ligand

  • Dissolve the deprotected and oxidized linker (Boc-NH-PEG4-COOH) (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase conjugate.

Step 3: Final PROTAC Assembly

  • Deprotect the Boc group from the linker-E3 ligase conjugate using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • After deprotection, couple the resulting amine with a carboxylic acid-functionalized target protein ligand (e.g., a JQ1 analogue) using the same amide coupling conditions as in Step 2.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload at the target site.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using a this compound linker would typically involve the deprotection of either the benzyl or Boc group, followed by conjugation to the antibody and the cytotoxic payload in a sequential manner. The following diagram illustrates a general workflow.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Linker This compound Deprotection1 Boc Deprotection (e.g., TFA) Linker->Deprotection1 Step 1a Deprotection2 BnO Deprotection (e.g., H₂, Pd/C) Linker->Deprotection2 Step 1b ActivatedLinker Activated Linker (e.g., NHS ester) Deprotection1->ActivatedLinker Deprotection2->ActivatedLinker Conjugation1 Antibody Conjugation ActivatedLinker->Conjugation1 Antibody Monoclonal Antibody (-NH₂) Antibody->Conjugation1 Payload Cytotoxic Payload (-COOH or -NH₂) Conjugation2 Payload Conjugation Payload->Conjugation2 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 AntibodyLinker Antibody-Linker Intermediate Purification1->AntibodyLinker AntibodyLinker->Conjugation2 Purification2 Final Purification (e.g., HIC) Conjugation2->Purification2 ADC Final ADC Purification2->ADC

General workflow for ADC synthesis using a bifunctional linker.
Experimental Protocol: ADC Synthesis (Representative)

This protocol outlines a general method for conjugating a cytotoxic drug to an antibody using a Boc-NH-PEG4-COOH linker, which would be an intermediate derived from this compound.

1. Activation of the Linker

  • Dissolve Boc-NH-PEG4-COOH (1.5 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMSO or DMF.

  • Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-activated ester.

2. Conjugation to the Antibody

  • Add the activated linker solution to the antibody solution (typically in a buffered saline solution at pH 7.4-8.0). The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

3. Boc Deprotection

  • Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in an organic co-solvent (e.g., 20% TFA in DCM) to remove the Boc protecting group. The reaction time should be carefully monitored to avoid antibody denaturation.

  • Remove the TFA and organic solvent, typically by buffer exchange using SEC.

4. Conjugation of the Cytotoxic Payload

  • Activate the carboxylic acid group of the cytotoxic payload using EDC and NHS, similar to step 1.

  • Add the activated payload to the deprotected antibody-linker conjugate.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

5. Final Purification and Characterization

  • Purify the final ADC using an appropriate chromatographic method, such as hydrophobic interaction chromatography (HIC), to separate the ADC from unconjugated antibody and free drug.

  • Characterize the final ADC to determine the DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), purity, and aggregation state.

Conclusion

This compound and its related PEG4 linkers are invaluable tools in the construction of complex and highly functional biomolecules for chemical biology research and drug development. The modular nature of these linkers, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of potent and selective PROTACs and ADCs. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of these versatile chemical entities in their own research endeavors. As the fields of targeted protein degradation and antibody-drug conjugates continue to advance, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.

References

The Architect's Toolbox: A Technical Guide to Functionalized PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. The linker, a critical component of the PROTAC architecture, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers are widely employed due to their favorable properties, including hydrophilicity and biocompatibility. This in-depth technical guide explores the diverse functional groups that can be incorporated into PEG-based PROTAC linkers, providing a comprehensive overview of their synthesis, impact on PROTAC performance, and the experimental protocols used for their evaluation.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are bifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in the mechanism of action, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length, composition, and the presence of specific functional groups can significantly influence:

  • Ternary Complex Formation and Stability: The linker's flexibility and geometry are crucial for achieving a productive orientation of the POI and E3 ligase.[3]

  • Physicochemical Properties: Linker modifications can modulate solubility, cell permeability, and metabolic stability, which are key determinants of a PROTAC's drug-like properties.[4][5]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The linker's characteristics can impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its in vivo efficacy.[6]

The Ubiquitin-Proteasome Signaling Pathway

The efficacy of PROTACs is intrinsically linked to their ability to successfully engage the ubiquitin-proteasome pathway. A fundamental understanding of this signaling cascade is therefore essential for rational PROTAC design.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitin Activation cluster_1 Ubiquitin Conjugation cluster_2 Ubiquitin Ligation & Degradation E1 E1 (Ubiquitin-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin Ub->E1 1. Activation ATP ATP ATP->E1 E2 E2 (Ubiquitin-Conjugating Enzyme) E1_Ub->E2 2. Conjugation E2_Ub E2~Ub E2->E2_Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex 3. Ligation E3 E3 Ligase E3->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Peptides Degraded Peptides Proteasome->Peptides 5. Degradation

Caption: The Ubiquitin-Proteasome System (UPS) pathway leveraged by PROTACs.

Functional Groups in PEG-Based PROTAC Linkers

The versatility of PEG linkers stems from the ease with which they can be functionalized. The incorporation of different chemical moieties can fine-tune the linker's properties and provide handles for conjugation to the POI and E3 ligase ligands.

Alkyl vs. Ether Linkages

While PEG linkers are characterized by their repeating ethylene (B1197577) glycol (ether) units, the inclusion of alkyl chains can significantly impact a PROTAC's properties.

  • PEG (Ether-rich): The ether oxygens in PEG linkers act as hydrogen bond acceptors, increasing hydrophilicity and aqueous solubility.[7][8] This can be advantageous for improving the overall solubility of the often-lipophilic PROTAC molecule. However, PEG linkers may be more susceptible to oxidative metabolism.[7]

  • Alkyl (Carbon-rich): Replacing ether linkages with alkyl chains increases the linker's lipophilicity, which can enhance cell membrane permeability.[5] Alkyl chains are also generally more metabolically stable than PEG chains.[9]

A strategic balance between ether and alkyl components is often necessary to optimize a PROTAC's solubility and permeability for optimal cellular activity.

"Clickable" Functional Groups: Azides and Alkynes

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[9][] This involves functionalizing the PEG linker with either an azide (B81097) or an alkyne group.

  • Azides (-N₃): Azide-functionalized PEG linkers can be readily prepared and react specifically with alkyne-containing molecules.[1][11]

  • Alkynes (-C≡CH): Terminal alkynes are the complementary reactive partners for azides in CuAAC reactions.[12]

The resulting triazole ring formed from the click reaction is metabolically stable and can even contribute to favorable interactions within the ternary complex.[7][9] This modular approach allows for the facile combination of different POI ligands, E3 ligase ligands, and linker lengths, accelerating the optimization process.[]

Heterocyclic Functional Groups: Piperazine (B1678402) and Piperidine (B6355638)

Incorporating rigid heterocyclic moieties like piperazine and piperidine into the PEG linker can offer several advantages:

  • Increased Rigidity: The conformational constraint imposed by these rings can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and reducing the entropic penalty of binding.[4][13]

  • Improved Physicochemical Properties: The basic nitrogen atoms in piperazine and piperidine can be protonated at physiological pH, increasing the PROTAC's aqueous solubility and potentially improving cell permeability.[4][14][]

The strategic placement of these heterocyclic functional groups can be a powerful strategy for optimizing a PROTAC's drug-like properties.[2]

Data Presentation: Impact of Linker Functional Groups on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of different linker compositions on PROTAC efficacy. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Compositions

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineE3 Ligase
PROTAC A PEG35585H661VHL
PROTAC B PEG42095H661VHL
PROTAC C PEG515>98H661VHL
PROTAC D 1-2 PEG units>5000-H661CRBN
PROTAC E 4-5 PEG units<500-H661CRBN

Data synthesized from multiple sources for illustrative purposes.[9][16]

Table 2: Impact of Triazole Linker Position on CDK9 Degrader Activity

PROTACLinker (Triazole Position)IC₅₀ (nM, MV4-11)DC₅₀ (nM, MOLM-13)Dₘₐₓ (%, MOLM-13)
16 2 atoms from THAL3.61.891
17 5 atoms from THAL5.32.592
18 8 atoms from THAL9.74.391
21 11 atoms from THAL0.40.994

Data adapted from a study on CDK9 degraders.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs with functionalized PEG linkers.

Synthesis of Functionalized PEG Linkers and PROTACs

The following protocols provide a general framework for the synthesis of PROTACs incorporating azide and alkyne functionalities for click chemistry.

PROTAC Synthesis and Evaluation Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start: Select POI and E3 Ligands Func_Linker Synthesize Functionalized PEG Linker (e.g., Azide/Alkyne) Start->Func_Linker Conj_1 Conjugate Linker to E3 Ligase Ligand Func_Linker->Conj_1 Conj_2 Conjugate POI Ligand (Click Chemistry or Amide Coupling) Conj_1->Conj_2 Purify Purify and Characterize Final PROTAC Conj_2->Purify Permeability Assess Cell Permeability (e.g., PAMPA) Purify->Permeability Ternary_Complex Characterize Ternary Complex Formation (e.g., ITC) Permeability->Ternary_Complex Degradation Quantify Protein Degradation (e.g., Western Blot) Ternary_Complex->Degradation Optimization Iterative Design and Optimization Degradation->Optimization Optimization->Start Redesign

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Protocol 5.1.1: Synthesis of an Azide-Functionalized PEG Linker

  • Tosylation of PEG-Alcohol:

    • Dissolve the starting PEG-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (1.5 equivalents).

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the tosylated PEG linker.[11]

  • Azidation of Tosylated PEG:

    • Dissolve the tosylated PEG linker (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents).

    • Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azide-functionalized PEG linker.[11]

Protocol 5.1.2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized component (POI or E3 ligase ligand, 1 equivalent) and the azide-functionalized PEG linker (1.1 equivalents) in a mixture of tert-butanol (B103910) and water.[11]

  • Prepare a fresh solution of sodium ascorbate (B8700270) (0.3 equivalents) in water and add it to the reaction mixture.

  • Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.[11]

Evaluation of PROTAC Performance

Protocol 5.2.1: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a concentration range of the PROTAC and vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate DC₅₀ and Dₘₐₓ values.[12]

Protocol 5.2.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating:

    • Coat the wells of a hydrophobic PVDF 96-well filter plate with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) and allow the solvent to evaporate.[8]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Prepare dosing solutions of the test PROTACs and control compounds in buffer.

    • Add the dosing solutions to the wells of the coated donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."[2]

  • Incubation and Analysis:

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[8]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).[2]

Protocol 5.2.3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

  • Sample Preparation:

    • Dialyze the purified target protein and E3 ligase against the same buffer to minimize buffer mismatch.

    • Prepare a concentrated solution of the PROTAC in the final dialysis buffer.

  • Binary Titrations:

    • Determine the binding affinity of the PROTAC to the POI and the E3 ligase independently.

    • Typically, the protein is placed in the sample cell, and the PROTAC is in the injection syringe.

  • Ternary Complex Titration:

    • To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, saturate the E3 ligase with the POI in the sample cell and titrate with the PROTAC.

    • Alternatively, pre-incubate the POI and PROTAC and titrate this complex into the E3 ligase solution.

  • Data Analysis:

    • Analyze the titration data to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[18]

Conclusion

The functionalization of PEG-based linkers is a cornerstone of modern PROTAC design. By strategically incorporating various functional groups, researchers can fine-tune the physicochemical and pharmacological properties of these powerful molecules. A systematic approach to linker design, coupled with robust synthetic methods and comprehensive biological evaluation, is essential for the development of next-generation PROTACs with enhanced therapeutic potential. This guide provides a foundational framework for researchers to explore the diverse chemical space of functionalized PEG linkers and accelerate the discovery of novel protein degraders.

References

The Role of BnO-PEG4-Boc in Driving Ternary Complex Formation for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of these molecular degraders is the linker, a chemical entity that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy of the resulting PROTAC. This technical guide provides an in-depth exploration of BnO-PEG4-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its pivotal role in facilitating the formation of the ternary complex, a crucial step in the targeted protein degradation cascade.

The PROTAC Pathway: A Symphony of Induced Proximity

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This process can be broken down into several key steps, as illustrated in the signaling pathway below. The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the linchpin of this entire process.

PROTAC Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Executes

Caption: The PROTAC-mediated protein degradation pathway.

This compound: A Chemist's Tool for Engineering Degraders

This compound is a heterobifunctional linker that features a benzyl (B1604629) (BnO) ether at one terminus, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. This specific combination of functional groups provides several advantages in the synthesis of PROTACs.

PropertyDescription
Chemical Structure Benzyl-O-(CH2CH2O)4-NHBoc
Key Functional Groups Benzyl ether, PEG4 spacer, Boc-protected amine
Solubility The PEG4 spacer enhances aqueous solubility, a critical factor for improving the often-poor solubility of complex PROTAC molecules.
Flexibility The PEG linker provides rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.
Synthetic Versatility The Boc-protected amine allows for controlled, stepwise synthesis. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a warhead or an E3 ligase ligand. The benzyl ether can be cleaved under specific conditions if further functionalization is required.

The Role of the PEG4 Linker in Ternary Complex Formation

A study by Dragulescu-Andrasi et al. (2025) investigated the effect of linker length on the degradation of FKBP12F36V-mCherry.[1] While not explicitly using this compound, they synthesized a series of PROTACs with PEG2, PEG4, and PEG6 linkers. Their findings, summarized in the table below, demonstrate the importance of linker length in achieving optimal degradation.

LinkerTarget ProteinE3 LigaseDegradation (% mCherry Signal Reduction)
PEG2FKBP12F36V-mCherryVHLLess effective than longer linkers
PEG4 FKBP12F36V-mCherry VHL Intermediate efficacy
PEG6FKBP12F36V-mCherryVHL34% (Optimal for C77TAG site)
Data adapted from a study on related PEG linkers, as a representative example.[1]

These findings highlight that an optimal linker length is crucial for productive ternary complex formation, and a PEG4 linker represents a rational starting point in the optimization process.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, which would be applicable to those synthesized using a this compound linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. The following diagram illustrates a general workflow.

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Start This compound Linker Boc_Deprotection Boc Deprotection (e.g., TFA) Start->Boc_Deprotection Coupling_1 Amide Coupling 1 (Warhead or E3 Ligand) Boc_Deprotection->Coupling_1 Intermediate Linker-Ligand Intermediate Coupling_1->Intermediate BnO_Cleavage BnO Cleavage (optional) & Functionalization Intermediate->BnO_Cleavage Coupling_2 Amide Coupling 2 (Second Ligand) BnO_Cleavage->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: A generalized workflow for PROTAC synthesis.

Protocol for Boc Deprotection:

  • Dissolve the this compound linker in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

Protocol for Amide Coupling (using HATU):

  • Dissolve the deprotected linker-amine and the carboxylic acid-containing ligand (warhead or E3 ligand) in an anhydrous solvent (e.g., dimethylformamide).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).

Evaluation of Ternary Complex Formation

Several biophysical techniques can be employed to characterize the formation of the ternary complex.

Surface Plasmon Resonance (SPR):

  • Immobilize the target protein or the E3 ligase on a sensor chip.

  • Inject the PROTAC molecule over the surface to measure its binding affinity.

  • Subsequently, inject the third component (either the E3 ligase or the target protein) to measure the formation and stability of the ternary complex.

  • Analyze the sensorgrams to determine the association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC):

  • Place a solution of the target protein in the sample cell.

  • Titrate a solution of the PROTAC into the cell and measure the heat changes upon binding.

  • In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.

  • To measure ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Analyze the binding isotherms to determine the thermodynamic parameters of binding.

Assessment of Protein Degradation

Western Blotting:

  • Culture cells to an appropriate confluency.

  • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Western Blot Workflow cluster_wb Western Blotting for Protein Degradation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for assessing protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its inherent properties, including enhanced solubility and synthetic tractability, make it an attractive choice for researchers in the field of targeted protein degradation. While the optimal linker is highly dependent on the specific target and E3 ligase combination, a PEG4 linker serves as an excellent starting point for the rational design and optimization of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs, empowering scientists to advance the development of this exciting therapeutic modality.

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to Designing PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is far from a mere spacer; it critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[5][6] A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[7][8]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique set of advantages in PROTAC design:

  • Enhanced Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor solubility and limited cell permeability.[1] The inherent hydrophilicity of PEG linkers helps to mitigate this issue, improving the overall solubility and drug-like properties of the PROTAC molecule.[4][5] The incorporation of PEG motifs allows for the tuning of important physical properties such as the topological polar surface area (TPSA) and lipophilicity.[2]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization of the number of PEG units for each PROTAC system.[1]

  • Optimized Ternary Complex Formation: The linker plays a crucial role in facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase.[3] This ternary complex formation is a prerequisite for efficient ubiquitination of the target protein.[3] The length and flexibility of the PEG linker are critical parameters that must be optimized to ensure the proper orientation and proximity of the POI and E3 ligase for efficient ubiquitin transfer.[3][9] An optimal linker length allows the ligands to adopt favorable orientations while preserving the cooperativity essential for efficient ubiquitination and protein degradation.[9]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's efficacy. Systematic studies have demonstrated that varying the number of PEG units can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of the target protein. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

Below are tables summarizing the impact of PEG linker length on the performance of PROTACs targeting various proteins.

Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4)

This table synthesizes data for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[10]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[10]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [10]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG53.140
PEG62.832

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[10]

Table 3: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα.[11]

Linker Atom LengthDC50 (nM)Dmax (%)
12>1000<10
1650>90
2025075

Table 4: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

For TBK1, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[11]

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC-mediated protein degradation pathway and a typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation, Ubiquitination) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation - Western Blot, Cell Viability) Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Improvement

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and evaluation of PROTACs with PEG linkers.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a critical step for PROTAC efficacy.[] Several biophysical techniques can be used to characterize this interaction.

Methodology: Surface Plasmon Resonance (SPR) [13][14]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface.

  • Analyte Injection: Inject the target protein (POI) at various concentrations over the sensor surface in the presence and absence of the PROTAC.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the POI to the immobilized E3 ligase.

  • Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and subsequently calculate the equilibrium dissociation constant (KD) for the ternary complex. The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed.[13][14]

Other suitable techniques include Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET™.[13][14][15]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[16][17][18]

Methodology: ELISA-based Assay [17]

  • Plate Coating: Coat a microplate with a capture antibody specific for the target protein.

  • Reaction Mixture: In a separate tube, prepare a reaction mixture containing the purified target protein, E3 ligase complex, E1 and E2 enzymes, ATP, and biotinylated ubiquitin. Add the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for ubiquitination to occur.

  • Capture and Detection: Add the reaction mixture to the coated microplate to capture the target protein. After washing, add a streptavidin-conjugated detection enzyme (e.g., HRP) that will bind to the biotinylated ubiquitin.

  • Signal Measurement: Add a substrate for the detection enzyme and measure the resulting signal (e.g., absorbance or fluorescence), which is proportional to the amount of ubiquitinated target protein.

Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of the target protein in a cellular context.[10][19][20]

Methodology: [10][21]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

Methodological & Application

Synthesis of PROTACs using BnO-PEG4-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the BnO-PEG4-Boc linker. This versatile linker, featuring a four-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity and length, which can be crucial for optimizing the efficacy of a PROTAC. The benzyloxy (BnO) and tert-butyloxycarbonyl (Boc) protecting groups allow for a modular and controlled synthetic approach.

Introduction to PROTAC Technology and the Role of PEG Linkers

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1][2] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[3][5] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1] Furthermore, the length of the PEG linker is a key parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[4] The this compound linker provides a flexible and hydrophilic spacer, and the protecting groups at its termini enable sequential and directional conjugation of the POI and E3 ligase ligands.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow start This compound step1 Step 1: Boc Deprotection start->step1 intermediate1 BnO-PEG4-NH2 step1->intermediate1 step2 Step 2: Amide Coupling with POI Ligand intermediate1->step2 intermediate2 BnO-PEG4-NH-POI step2->intermediate2 step3 Step 3: BnO Deprotection intermediate2->step3 intermediate3 HO-PEG4-NH-POI step3->intermediate3 step4 Step 4: Activation of Hydroxyl intermediate3->step4 intermediate4 Activated-O-PEG4-NH-POI step4->intermediate4 step5 Step 5: Coupling with E3 Ligase Ligand intermediate4->step5 final_product Final PROTAC (E3-Linker-POI) step5->final_product

References

Application Notes and Protocols: Conjugation of a Boc-Protected PEG4 Linker to a Warhead Ligand for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of a Boc-protected tetraethylene glycol (PEG4) linker to a warhead ligand, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][][3][4] The linker plays a crucial role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the POI and the E3 ligase.[1][4]

This document outlines the chemical strategy, experimental protocols, and data interpretation for the successful conjugation of a Boc-NH-PEG4-COOH linker to a warhead ligand containing a primary amine.

Overview of the Conjugation Strategy

The conjugation process involves the formation of a stable amide bond between the carboxylic acid moiety of the Boc-NH-PEG4-COOH linker and a primary amine on the warhead ligand. This reaction is typically facilitated by carbodiimide (B86325) chemistry, utilizing activating agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker remains intact during this process and can be removed in a subsequent step to allow for conjugation to the E3 ligase ligand.[5][6]

Experimental Data

Table 1: Reagent Specifications
ReagentChemical NameCAS NumberMolecular Weight ( g/mol )Purity
Boc-NH-PEG4-COOHt-Boc-N-amido-PEG4-acid756525-91-4365.4≥95%
Warhead Ligand (Example)Amine-functionalized BET inhibitorN/AVaries≥95%
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride25952-53-8191.7≥98%
NHSN-hydroxysuccinimide6066-82-6115.09≥98%
Anhydrous DMFN,N-Dimethylformamide68-12-273.09≥99.8%
Table 2: Reaction Parameters and Expected Outcomes
ParameterValueExpected Outcome
Molar Ratio (Linker:Warhead:EDC:NHS)1 : 1.2 : 1.5 : 1.5High conjugation efficiency
Reaction TemperatureRoom Temperature (20-25°C)Stable reaction kinetics
Reaction Time4-12 hoursCompletion of reaction
Purification MethodReverse-phase HPLCPurity >95%
Expected Yield60-80%Efficient recovery of product
Product CharacterizationLC-MS, ¹H NMRConfirmation of structure and purity

Experimental Protocols

Activation of Boc-NH-PEG4-COOH with EDC/NHS

This protocol describes the activation of the carboxylic acid group on the PEG linker to form an NHS ester, which is highly reactive towards primary amines.

Materials:

  • Boc-NH-PEG4-COOH

  • EDC

  • NHS

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve Boc-NH-PEG4-COOH (1 equivalent) in anhydrous DMF in a clean, dry reaction vial under an inert atmosphere (argon or nitrogen).

  • Add NHS (1.5 equivalents) to the solution and stir until fully dissolved.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Conjugation of Activated Linker to the Warhead Ligand

This protocol details the reaction of the activated Boc-PEG4-NHS ester with an amine-containing warhead ligand.

Materials:

  • Activated Boc-PEG4-NHS ester solution (from Protocol 3.1)

  • Amine-functionalized warhead ligand

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • In a separate vial, dissolve the amine-functionalized warhead ligand (1.2 equivalents) in anhydrous DMF.

  • Slowly add the solution of the activated Boc-PEG4-NHS ester to the warhead ligand solution.

  • If the warhead ligand is in a salt form (e.g., HCl salt), add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the acid and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be directly purified or quenched with water and extracted with an organic solvent like ethyl acetate.

Purification and Characterization

Purification:

The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

Characterization:

  • LC-MS: To confirm the molecular weight of the desired Boc-PEG4-warhead conjugate.

  • ¹H NMR: To confirm the chemical structure and purity of the final product.

Diagrams

experimental_workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker Boc-NH-PEG4-COOH Activated_Linker Boc-PEG4-NHS Ester Linker->Activated_Linker 1-2h, RT Reagents_Act EDC, NHS in DMF Reagents_Act->Activated_Linker Conjugate_Crude Crude Boc-PEG4-Warhead Activated_Linker->Conjugate_Crude 4-12h, RT Warhead Amine-Warhead Warhead->Conjugate_Crude Reagents_Conj DMF, Base (optional) Reagents_Conj->Conjugate_Crude Purification RP-HPLC Conjugate_Crude->Purification Final_Product Pure Boc-PEG4-Warhead Purification->Final_Product Characterization LC-MS, NMR Final_Product->Characterization

Caption: Experimental workflow for the conjugation of a Boc-protected PEG4 linker to a warhead ligand.

PROTAC_MoA cluster_system Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Amide Coupling with BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of benzyl-protected polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on amide coupling reactions involving a BnO-PEG4-Boc scaffold. These bifunctional linkers are instrumental in the fields of bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The core structure, featuring a tetraethylene glycol (PEG4) spacer, enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule.[1] The terminal functional groups—a benzyl (B1604629) ether (BnO) and a tert-butyloxycarbonyl (Boc) protected amine—allow for orthogonal deprotection and subsequent conjugation strategies. This enables the sequential attachment of different molecular entities, a crucial step in the synthesis of complex biomolecules.

Principle of the Reaction: EDC/NHS-Mediated Amide Coupling

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation. A widely used and robust method is the carbodiimide (B86325) crosslinker chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1][2][3]

This reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is introduced to react with this intermediate, forming a more stable, amine-reactive NHS ester. This ester has a longer half-life, improving the efficiency of the subsequent reaction with the primary amine.[2][3]

The NHS ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.2-8.0) to form a stable amide bond, with NHS being released as a byproduct.[2][5]

Experimental Protocols

This section outlines the detailed methodologies for the deprotection of the Boc group from this compound-amine to yield a primary amine, followed by its amide coupling to a generic carboxylic acid.

Protocol 1: Boc Deprotection of BnO-PEG4-NHBoc

The Boc group is an acid-labile protecting group that can be removed under mild acidic conditions to reveal the primary amine.[6][7][8]

Materials:

  • BnO-PEG4-NHBoc

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected PEG linker (BnO-PEG4-NHBoc) in anhydrous DCM to a concentration of 0.1-0.2 M.

  • To this solution, add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[9]

  • The resulting TFA salt of the deprotected amine (BnO-PEG4-NH2·TFA) can often be precipitated by the addition of cold diethyl ether and collected by filtration.[9] The product can be used directly in the next step or purified further.

Protocol 2: EDC/NHS Amide Coupling of BnO-PEG4-NH2 with a Carboxylic Acid

This protocol describes the coupling of the deprotected amine-terminated PEG linker to a molecule containing a carboxylic acid.

Materials:

  • BnO-PEG4-NH2·TFA (from Protocol 1)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for aqueous reactions)

  • Coupling Buffer: PBS or 0.1 M sodium phosphate, pH 7.2-8.0 (for aqueous reactions)

Procedure for Organic Solvent:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC·HCl (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.[1][5]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • In a separate flask, dissolve the BnO-PEG4-NH2·TFA (1 equivalent) in anhydrous DMF or DCM and add a base such as DIPEA or TEA (2-3 equivalents) to neutralize the TFA salt and act as a base for the coupling reaction.[2]

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the reaction at room temperature for 2-16 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the product by column chromatography.

Procedure for Aqueous Solvent (for biomolecules):

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer (pH 4.5-6.0).

  • Add EDC and sulfo-NHS. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point, with EDC and sulfo-NHS in slight excess to the linker.[2]

  • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Immediately add the activated carboxylic acid solution to a solution of the BnO-PEG4-NH2 in Coupling Buffer (pH 7.2-8.0).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quench the reaction by adding an amine-containing buffer such as Tris or by adding hydroxylamine.[5]

  • Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods.

Data Presentation

The following table summarizes typical molar ratios and reaction conditions for the EDC/NHS amide coupling in an organic solvent. Optimization is often necessary for specific substrates.

Reagent/ParameterMolar Ratio (relative to limiting reagent)Typical ConcentrationSolventTemperatureTime (hours)
Carboxylic Acid1.00.1 - 0.5 MDMF, DCMRoom Temp.2 - 16
Amine1.0 - 1.20.1 - 0.5 MDMF, DCMRoom Temp.2 - 16
EDC·HCl1.2 - 1.5-DMF, DCMRoom Temp.2 - 16
NHS1.1 - 1.2-DMF, DCMRoom Temp.2 - 16
Base (e.g., DIPEA)2.0 - 3.0-DMF, DCMRoom Temp.2 - 16

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Preparation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Workup & Purification a Dissolve Carboxylic Acid, EDC, and NHS in DMF/DCM b Stir for 15-30 min at Room Temperature a->b Activation e Combine Activated Acid and Amine Solutions b->e c Dissolve BnO-PEG4-NH2·TFA in DMF/DCM d Add Base (e.g., DIPEA) c->d Neutralization d->e f Stir for 2-16 hours at Room Temperature e->f g Monitor by TLC/LC-MS f->g h Aqueous Workup g->h i Column Chromatography h->i j Pure BnO-PEG4-Conjugate i->j

Caption: Workflow for EDC/NHS mediated amide coupling in an organic solvent.

Logical Relationship of Protecting Groups

G start BnO-PEG4-NHBoc amine BnO-PEG4-NH2 start->amine Acidic Deprotection (e.g., TFA in DCM) alcohol HO-PEG4-NH2 amine->alcohol Hydrogenolysis (e.g., Pd/C, H2) final_conjugate Molecule A-NH-PEG4-O-Molecule B amine->final_conjugate Amide Coupling (EDC/NHS + R-COOH) alcohol->final_conjugate Ether Synthesis or Other O-Coupling

Caption: Orthogonal deprotection and conjugation strategy for a BnO-PEG4-NHBoc linker.

References

Application Notes and Protocols for the Deprotection of BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of the Boc group from BnO-PEG4-Boc, a heterobifunctional linker featuring a benzyl-protected hydroxyl group and a Boc-protected amine. The benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl functionality, while the acid-labile Boc group allows for the selective deprotection of the amine for subsequent conjugation.

Chemical Structures

This compound: Molecular Formula: C20H33NO6 Molecular Weight: 383.48 g/mol

BnO-PEG4-NH2 (as TFA salt): Molecular Formula (cation): C15H25NO4 Molecular Weight (cation): 283.36 g/mol

Data Presentation: Comparison of Deprotection Conditions

The selection of the appropriate deprotection conditions is crucial to ensure complete removal of the Boc group while preserving the integrity of the rest of the molecule, including the benzyl ether. The following tables summarize common acidic conditions for Boc deprotection, with data compiled from various sources.

Table 1: Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature30 min - 2 hMost common and generally effective method.[1][2]
Hydrochloric Acid (HCl)4 M1,4-Dioxane (B91453)Room Temperature30 min - 4 hAn alternative to TFA; can be effective for substrates sensitive to TFA.
Trifluoroacetic Acid (TFA)1:1 (v/v)ChloroformRoom Temperature2 hA more concentrated TFA condition.[3]

Table 2: Comparative Analysis of TFA/DCM Conditions

TFA Concentration (% in DCM)Temperature (°C)Time (min)Purity of Deprotected Product (%)Reference
20Room Temperature60>90[2]
500 to Room Temperature30 - 60>95[2]
55Not specifiedNot specifiedHigher purity than 100% TFA in some cases[2]

Note: Purity is dependent on the specific substrate and reaction conditions. The data presented are typical and may require optimization for this compound.

Stability of the Benzyl Ether (BnO) Group

A critical consideration for the deprotection of this compound is the stability of the benzyl ether under acidic conditions. Benzyl ethers are generally stable to the moderately acidic conditions used for Boc deprotection, such as TFA in DCM at room temperature.[2][4] While strong acids and elevated temperatures can cleave benzyl ethers, the standard protocols for Boc removal are typically orthogonal.[4][5] This orthogonality allows for the selective deprotection of the amine without affecting the benzyl-protected hydroxyl group.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes the most common and generally effective method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) can be added (typically 2.5-5% v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting material. The reaction is typically complete within 1-2 hours.[2]

  • Work-up (Method A - Direct Use of TFA Salt): a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2] b. To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[2] c. The resulting TFA salt of the deprotected amine (BnO-PEG4-NH3+TFA-) can often be used directly in the next synthetic step without further purification.

  • Work-up (Method B - Neutralization): a. After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate). b. Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.[2] Be cautious of CO2 evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine (BnO-PEG4-NH2).

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to TFA-mediated deprotection.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: Add the 4 M HCl in 1,4-dioxane solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized as described in Protocol 1 (Method B).

Mandatory Visualization

The following diagrams illustrate the deprotection workflow and the chemical transformation.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up cluster_product Final Product start This compound in Anhydrous DCM cool Cool to 0°C start->cool 1. add_tfa Add TFA (20-50% v/v) (Optional: Add TIS scavenger) cool->add_tfa 2. react Stir at 0°C to RT (Monitor by TLC/LC-MS) add_tfa->react 3. concentrate Concentrate under reduced pressure react->concentrate 4. coevaporate Co-evaporate with Toluene (optional) concentrate->coevaporate 5a. neutralize Neutralize with aq. NaHCO3 (optional) concentrate->neutralize 5b. product_salt BnO-PEG4-NH3+TFA- (TFA Salt) coevaporate->product_salt Direct Use dry Dry and concentrate neutralize->dry 6. product_free BnO-PEG4-NH2 (Free Amine) dry->product_free Purified Product

Caption: Workflow for the Boc deprotection of this compound.

Deprotection_Mechanism reactant BnO-PEG4-NH-Boc protonated BnO-PEG4-NH(H+)-Boc reactant->protonated + H+ (from TFA) carbamic_acid [BnO-PEG4-NH-COOH] (Carbamic Acid Intermediate) protonated->carbamic_acid - tert-butyl cation tbutyl tert-butyl cation protonated->tbutyl product BnO-PEG4-NH3+ carbamic_acid->product - CO2 co2 CO2 carbamic_acid->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Incorporation of BnO-PEG4-Boc into a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing the BnO-PEG4-Boc linker. PROTACs are a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component is critical to a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex. This guide details a step-by-step protocol for the incorporation of the this compound linker into a PROTAC targeting the epigenetic reader protein BRD4, a well-established target in oncology. Furthermore, it provides extensive protocols for the biological evaluation of the synthesized PROTAC, including the assessment of target protein degradation and ternary complex formation. All quantitative data from representative studies are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable."

The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers, like this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility of often large and lipophilic PROTAC molecules. The defined length of the PEG chain also allows for systematic optimization of the distance between the POI and the E3 ligase to achieve optimal degradation.

This application note will focus on the synthesis of a PROTAC targeting BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 is a key regulator of oncogenes such as c-Myc, making it an attractive target for cancer therapy. The synthesis will utilize a derivative of the well-characterized BRD4 inhibitor, JQ1, as the POI-binding ligand, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

The synthesized PROTAC will induce the degradation of BRD4, which in turn will lead to the downregulation of its downstream targets, including the proto-oncogene c-Myc. This disruption of the BRD4-regulated transcriptional program ultimately results in anti-proliferative effects in cancer cells.

PROTAC_Signaling_Pathway cluster_0 cluster_1 cluster_2 PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Transcriptional Activation VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

Part 1: Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC is a multi-step process involving the deprotection of the this compound linker, followed by sequential amide coupling reactions to conjugate the linker to the VHL E3 ligase ligand and the BRD4 inhibitor, JQ1.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Boc Deprotection (TFA or HCl) Start->Step1 Intermediate1 BnO-PEG4-NH2 Step1->Intermediate1 Step2 Step 2: First Amide Coupling (HATU, DIPEA) Intermediate1->Step2 VHL_ligand VHL Ligand-COOH VHL_ligand->Step2 Intermediate2 VHL-Linker-OBn Step2->Intermediate2 Step3 Step 3: Benzyl (B1604629) Deprotection (Hydrogenolysis) Intermediate2->Step3 Intermediate3 VHL-Linker-OH Step3->Intermediate3 Step4 Step 4: Activation to Mesylate (MsCl, DIPEA) Intermediate3->Step4 Intermediate4 VHL-Linker-OMs Step4->Intermediate4 Step5 Step 5: Second Coupling (SN2) (K2CO3) Intermediate4->Step5 JQ1_ligand JQ1 Ligand-OH JQ1_ligand->Step5 Final_PROTAC Final PROTAC (VHL-Linker-JQ1) Step5->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

A generalized workflow for PROTAC synthesis.

Step 1: Boc Deprotection of this compound

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the BnO-PEG4 linker, which will be used in the subsequent coupling reaction.

  • Materials and Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve this compound (1.0 eq) in DCM (0.1 M).

    • Add TFA (10 eq) dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring its progress by LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine, BnO-PEG4-NH2.

Step 2: Amide Coupling of BnO-PEG4-NH2 to VHL Ligand

This step forms an amide bond between the free amine of the linker and a carboxylic acid-functionalized VHL E3 ligase ligand.

  • Materials and Reagents:

    • BnO-PEG4-NH2 (from Step 1)

    • VHL Ligand with a terminal carboxylic acid (e.g., VH032-acid)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Protocol:

    • Dissolve the VHL ligand-acid (1.0 eq) in anhydrous DMF (0.1 M).

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of BnO-PEG4-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.

Step 3 & 4: Conversion of the Terminal BnO Group to a Reactive Handle for JQ1 Coupling

The benzyl ether at the other end of the linker is deprotected and converted into a more reactive group (e.g., a mesylate) for the final coupling step.

  • Protocol Outline:

    • Benzyl Deprotection: The VHL-linker intermediate is subjected to hydrogenolysis (e.g., using H2, Pd/C) to cleave the benzyl ether and reveal a primary alcohol.

    • Mesylation: The resulting alcohol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base like DIPEA to form a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.

Step 5: Coupling of the VHL-Linker Intermediate with JQ1 Ligand

The final step involves the coupling of the activated VHL-linker intermediate with an appropriate derivative of the JQ1 BRD4 inhibitor (e.g., with a free hydroxyl or amine group that can act as a nucleophile).

  • Protocol Outline:

    • The JQ1 derivative (e.g., JQ1 with a phenolic hydroxyl group) is reacted with the VHL-linker-mesylate in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF.

    • The reaction is stirred, typically at an elevated temperature, until completion as monitored by LC-MS.

    • The final PROTAC is then purified by preparative HPLC.

Quantitative Data Summary for Synthesis (Representative)

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)
1Boc DeprotectionTFADCM1-225>95
2Amide CouplingHATU, DIPEADMF2-162570-90
3-5Final Assembly & PurificationVariousVarious12-2425-6030-50
Part 2: Characterization of the PROTAC

Workflow for PROTAC Characterization

PROTAC_Characterization_Workflow Synthesized_PROTAC Purified PROTAC Biochemical_Assays Biochemical Assays Synthesized_PROTAC->Biochemical_Assays Cellular_Assays Cellular Assays Synthesized_PROTAC->Cellular_Assays Binding_Assay Binary Binding Assays (SPR, ITC, FP) Biochemical_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Biochemical_Assays->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Cellular_Assays->Degradation_Assay Phenotypic_Assay Phenotypic Assays (Cell Viability, Apoptosis) Degradation_Assay->Phenotypic_Assay Downstream_Analysis Downstream Target Analysis (qPCR, RNA-seq) Phenotypic_Assay->Downstream_Analysis

Experimental workflow for PROTAC characterization.

Protocol 2.1: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.

  • Materials and Reagents:

    • Tagged POI (e.g., GST-BRD4)

    • Tagged E3 Ligase (e.g., His-VHL complex)

    • Terbium-labeled anti-GST antibody (Donor)

    • Fluorescein-labeled anti-His antibody (Acceptor)

    • PROTAC compound

    • Assay buffer

    • Microplate reader capable of TR-FRET measurements

  • Protocol:

    • Assay Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase, donor antibody, acceptor antibody, and a serial dilution of the PROTAC compound in assay buffer.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation.

    • Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 520 nm) after excitation at the appropriate wavelength for the donor (e.g., 340 nm).

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Quantitative Data for Ternary Complex Formation (Representative)

CompoundTernary Complex EC50 (nM)Maximum TR-FRET Signal (RFU)
Active PROTAC5015000
Inactive Control>10,0002000

Protocol 2.2: BRD4 Degradation Assay (Western Blot)

This protocol outlines the steps for treating cells with the synthesized PROTAC and analyzing BRD4 protein levels via Western blot.

  • Materials and Reagents:

    • Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)

    • Synthesized PROTAC stock solution in DMSO

    • DMSO (vehicle control)

    • Cell culture medium and supplements

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.

    • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control (GAPDH). Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Quantitative Data for BRD4 Degradation (Representative)

PROTAC Concentration (nM)% BRD4 Degradation (vs. Vehicle)
125
1060
10095
100080 (Hook Effect)
DC50 (nM) ~15
Dmax (%) 95

Conclusion and Troubleshooting

This guide provides a comprehensive framework for the synthesis and characterization of PROTACs incorporating the this compound linker. The provided protocols for chemical synthesis, while representative, offer a robust starting point for researchers. The detailed methods for assessing ternary complex formation and target protein degradation are essential for evaluating the efficacy of newly synthesized PROTACs. Successful PROTAC development relies on a multi-parameter optimization process, and the assays described herein provide the necessary tools to guide this endeavor. For troubleshooting common issues such as incomplete reactions or low degradation efficacy, it is recommended to systematically evaluate each component of the PROTAC and the experimental conditions of the assays.

Application Notes and Protocols: Synthesis and Evaluation of E3 Ligase Ligand Conjugates using a BnO-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[1][2][3] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[1][2][][5]

This document provides detailed application notes and protocols for the reaction of a BnO-PEG4-Boc (tert-butyloxycarbonyl-protected, 4-unit polyethylene glycol with a benzyl (B1604629) ether) linker with an amine-containing E3 ligase ligand. It includes step-by-step synthetic procedures, purification and characterization methods, and protocols for evaluating the resulting PROTAC's biological activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Linker & Amine-E3 Ligase Ligand Activation Carboxylic Acid Activation (EDC, NHS) Start->Activation Coupling Amide Bond Formation Activation->Coupling Deprotection Boc & Bn Deprotection Coupling->Deprotection Purification Purification (Flash Chromatography, HPLC) Deprotection->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Cell_Treatment->Permeability_Assay Degradation_Analysis Quantification of Protein Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis

References

Application Notes and Protocols for the Use of Boc-NH-PEG4-COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. These enhancements include increased solubility, prolonged plasma half-life, and reduced immunogenicity.[1] This document provides detailed application notes and protocols for the use of Boc-NH-PEG4-COOH , a discrete PEG linker, in solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry.

Boc-NH-PEG4-COOH is a heterobifunctional linker featuring a Boc-protected amine at one end and a terminal carboxylic acid at the other, connected by a four-unit PEG spacer.[2] This structure allows for its directional incorporation into a peptide sequence during SPPS. The Boc protecting group is labile to moderate acid, making it compatible with the Boc/Bzl protection strategy in peptide synthesis.[3]

Data Presentation

The inclusion of a PEG linker can significantly impact the yield and purity of the synthesized peptide. The following table summarizes a comparison of crude yield, purity, and solubility for a series of peptides synthesized with and without an N-terminal PEGylation.

Peptide SequenceModificationCrude Yield (%)Crude Purity (%)Solubility
Mesothelin Epitope 1 (9-mer)None45>95Soluble
Mesothelin Epitope 1 (9-mer)PEGylated85>95Highly Soluble
Mesothelin Epitope 2 (15-mer)None38>90Soluble
Mesothelin Epitope 2 (15-mer)PEGylated79>95Highly Soluble
Mesothelin Epitope 3 (38-mer)None15GelatinousPoorly Soluble
Mesothelin Epitope 3 (38-mer)PEGylated55>90Soluble

Data adapted from a study on PEGylated mesothelin epitopes. The PEG linker used in the study was a longer PEG23, but the trends in yield and solubility are expected to be comparable for shorter PEG linkers like PEG4.

Experimental Protocols

The following protocols outline the key steps for incorporating Boc-NH-PEG4-COOH into a peptide sequence during Boc-SPPS.

Protocol 1: Attachment of Boc-NH-PEG4-COOH to an Amino-functionalized Resin (e.g., Rink Amide Resin)

This protocol is suitable for the synthesis of C-terminally PEGylated peptide amides.

Materials:

  • Rink Amide resin

  • Boc-NH-PEG4-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.[4]

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-NH-PEG4-COOH (2-5 equivalents relative to resin substitution) and HOBt (2-5 equivalents) in DMF. Add DIC (2-5 equivalents) and allow the mixture to stand for 10 minutes to pre-activate the carboxylic acid.[4]

  • Coupling Reaction: Add the pre-activated Boc-NH-PEG4-COOH solution to the resin. Agitate the mixture for 2-6 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Drying: Dry the resin under vacuum.

  • Confirmation of Loading: The success of the loading can be qualitatively assessed using a Kaiser test (ninhydrin test), which should be negative if the coupling is complete.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol describes a standard cycle for adding subsequent amino acids after the PEG linker has been attached to the resin.

Materials:

  • PEGylated resin from Protocol 1

  • Boc-protected amino acids

  • DIC

  • HOBt

  • Trifluoroacetic acid (TFA) (50% in DCM)

  • Diisopropylethylamine (DIPEA) (10% in DCM)

  • DMF

  • DCM

Procedure:

  • Boc Deprotection: Swell the PEGylated resin in DCM. Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation to remove the Boc group.[5]

  • Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (2x).

  • Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes (2x) to neutralize the trifluoroacetate (B77799) salt of the amine. Wash the resin thoroughly with DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (2-5 equivalents) with DIC and HOBt in DMF as described in Protocol 1, step 2. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive, recoupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the PEGylated Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (for peptides without sensitive residues):

  • TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[1]

Cleavage Cocktail for Peptides with Trp, Met, Cys, or Tyr (Reagent K):

  • TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[1]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[1]

  • Cleavage Reaction: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the PEGylated peptide should form.[1]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude PEGylated peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS of a PEGylated Peptide

SPPS_Workflow start Start with Amino-functionalized Resin couple_peg Couple Boc-NH-PEG4-COOH start->couple_peg wash1 Wash couple_peg->wash1 deprotect_boc Boc Deprotection (50% TFA in DCM) wash1->deprotect_boc wash2 Wash deprotect_boc->wash2 neutralize Neutralize (10% DIPEA in DCM) wash2->neutralize wash3 Wash neutralize->wash3 couple_aa Couple Boc-Amino Acid wash3->couple_aa wash4 Wash couple_aa->wash4 repeat Repeat for each subsequent amino acid wash4->repeat repeat->deprotect_boc Next Amino Acid cleave Cleave from Resin (TFA Cocktail) repeat->cleave Final Amino Acid precipitate Precipitate in cold ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end_node Pure PEGylated Peptide purify->end_node GLP1_Signaling receptor GLP-1 Receptor g_protein G-protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_vesicles Insulin Vesicles pka->insulin_vesicles Promotes Exocytosis gene_transcription Gene Transcription (Insulin, β-cell survival) pka->gene_transcription Promotes epac2->insulin_vesicles Promotes Exocytosis insulin_secretion Glucose-Stimulated Insulin Secretion insulin_vesicles->insulin_secretion Leads to glp1_analogue PEGylated GLP-1 Analogue glp1_analogue->receptor Binds

References

Application Notes and Protocols for BnO-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetic properties, and ultimately, its therapeutic efficacy and safety.[1][] BnO-PEG4-Boc is a heterobifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer, a Boc-protected amine, and a benzyl (B1604629) ether (BnO) group. The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][] The Boc-protected amine and the benzyl ether provide orthogonal handles for a two-step conjugation process, allowing for precise control over the synthesis of the final ADC.

These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed experimental protocols and representative data.

Physicochemical Properties and Handling

The this compound linker and its derivatives are typically viscous oils or waxy solids at room temperature and are soluble in a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[5] Due to the PEGylated nature, they also possess a degree of aqueous solubility.[5] For long-term storage, it is recommended to keep these reagents at -20°C under an inert atmosphere to prevent degradation.[5]

Table 1: Physicochemical Properties of Related Boc-PEG4-Acid Variants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
t-Boc-N-amido-PEG4-acid756525-91-4C16H31NO8365.42
BocNH-PEG4-acid876345-13-0C15H29NO8351.39
N-methyl-N-(t-Boc)-PEG4-acid1260431-01-3C17H33NO8379.45
N-Boc-N-bis(PEG4-acid)2093152-88-4C27H51NO14613.69

Source: Adapted from BenchChem Technical Guide.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Synthesis of Antibody-Drug Conjugate

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using the this compound linker. The first step involves the activation of the payload and its conjugation to the deprotected linker. The second step is the conjugation of the payload-linker construct to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound linker

  • Cytotoxic drug with a reactive functional group (e.g., a primary or secondary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Evaporate the solvent and TFA under a stream of nitrogen.

    • Purify the deprotected linker (BnO-PEG4-NH2) by flash chromatography if necessary.

  • Activation of Cytotoxic Drug:

    • If the drug contains a carboxylic acid, dissolve the drug, NHS, and DCC in anhydrous DMF or DMSO (molar ratio of approximately 1:1.2:1.1).

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS-activated drug.

  • Conjugation of Drug to Linker:

    • Add the deprotected linker (BnO-PEG4-NH2) to the solution of the activated drug.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the BnO-PEG4-Drug conjugate by HPLC.

  • Activation of Antibody:

    • This step depends on the functional group on the BnO-PEG4-Drug conjugate that will react with the antibody. Assuming the benzyl ether is deprotected to a hydroxyl group which is then activated, or another functional group is present. This protocol assumes a subsequent modification of the BnO group for antibody conjugation, as the primary amine is now occupied by the drug. A more direct approach would be to use a Boc-PEG4-acid linker, where the acid is conjugated to the antibody's lysine (B10760008) residues. For the purpose of this protocol, we will assume a common method of lysine acylation. Therefore, we will proceed with a conceptual activation of the BnO-PEG4-Drug for reaction with lysine residues. A more direct route would be to start with a linker containing a functional group for antibody conjugation, such as an NHS ester.

  • Conjugation to Antibody:

    • Add a 10-20 fold molar excess of the activated BnO-PEG4-Drug to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted activated drug-linker.

    • Purify the ADC using SEC or dialysis to remove excess reagents and unconjugated drug-linker.[5]

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[]

  • UV-Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima.[] The absorbance of the ADC at two different wavelengths is used to calculate the concentrations of the antibody and the drug, from which the DAR can be determined.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. This technique can determine the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR by separating the light and heavy chains of the reduced ADC.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weights of the different drug-loaded species, allowing for the calculation of the average DAR.

2. In Vitro Stability Assays:

The stability of the ADC in circulation is crucial to minimize off-target toxicity.[8]

  • Plasma Stability Assay:

    • Incubate the ADC in human or mouse plasma at 37°C.

    • Take samples at various time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the samples by HIC or LC-MS to determine the change in average DAR over time, which indicates the extent of drug deconjugation.[8]

3. In Vitro Cytotoxicity Assay:

This assay determines the potency of the ADC in killing target cancer cells.

  • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).

  • Calculate the EC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.

Data Presentation

The following tables present representative data for ADCs synthesized with PEG linkers. While not specific to this compound, this data illustrates the expected performance characteristics.

Table 2: Representative In Vitro Cytotoxicity of an anti-CD30 ADC with a PEGylated Glucuronide-MMAE Linker

Cell Line (CD30+)EC50 (ng/mL)
L540cy5.8
Karpas 29910.2
L42812.5

Source: Adapted from data on similar PEGylated linkers.[9]

Table 3: Representative Accelerated Stability of PEGylated ADCs (4 weeks at 37°C)

ADC FormulationAggregates (%)Fragments (%)Monomer Loss (%)Drug Shedding (%)
FG-ADC (DAR 4)~1.5~0.5~2.0~5.0
VAG-ADC (DAR 4)~1.5~0.5~2.0~6.0
FG-ADC (DAR 8)~4.0~1.0~5.0~8.0
VAG-ADC (DAR 8)~2.5~0.8~3.3~7.5

Source: Data interpreted from graphical representation in a study on PEGylated ADCs.[10]

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization Boc_Linker This compound Deprotected_Linker BnO-PEG4-NH2 Boc_Linker->Deprotected_Linker TFA Linker_Drug BnO-PEG4-Drug Deprotected_Linker->Linker_Drug Activated_Drug Activated Cytotoxic Drug Activated_Drug->Linker_Drug ADC Antibody-Drug Conjugate Linker_Drug->ADC Drug Cytotoxic Drug Drug->Activated_Drug DCC, NHS Antibody Monoclonal Antibody Antibody->ADC Conjugation Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC/Dialysis) DAR DAR Determination (UV-Vis, HIC, MS) Purified_ADC->DAR Stability Stability Assay (Plasma) Purified_ADC->Stability Potency Cytotoxicity Assay (in vitro) Purified_ADC->Potency

Caption: Workflow for ADC synthesis and characterization.

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Cytotoxic Effect

Caption: General mechanism of action of an ADC.

Logical Relationship in ADC Design

ADC_Design_Logic cluster_components Key Components cluster_attributes Critical Attributes ADC Optimal ADC Properties Antibody Antibody (Specificity, Affinity) High_Efficacy High Therapeutic Efficacy Antibody->High_Efficacy Linker Linker (this compound) (Stability, Solubility) Low_Toxicity Low Off-Target Toxicity Linker->Low_Toxicity Favorable_PK Favorable Pharmacokinetics Linker->Favorable_PK Payload Payload (Potency) Payload->High_Efficacy High_Efficacy->ADC Low_Toxicity->ADC Favorable_PK->ADC

Caption: Key considerations in ADC design.

References

Application Note: Copper-Catalyzed Click Chemistry Conjugation of an Alkyne-Modified PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup for a click chemistry reaction involving a modified benzyloxy-tetra(ethylene glycol)-tert-butoxycarbonyl (BnO-PEG4-Boc) derivative is detailed below. This application note provides a comprehensive protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, tailored for researchers in drug development and chemical biology.[][2][][][]

1. Introduction

Click chemistry provides a powerful tool for molecular assembly, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents.[2][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[][2][] This protocol details the conjugation of an alkyne-functionalized BnO-PEG4 linker (BnO-PEG4-Alkyne) to an azide-containing molecule of interest (N₃-R), a common strategy in drug delivery and bioconjugation to improve the solubility and pharmacokinetic properties of molecules.[7] The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, which could be present on the azide-containing molecule (R) for subsequent modifications.

The reaction proceeds under mild, often aqueous conditions, making it suitable for complex and sensitive biomolecules.[][8] A key improvement in CuAAC protocols involves the in-situ generation of the catalytic Cu(I) species from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate.[8] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are used to stabilize the Cu(I) catalyst and prevent oxidation.[8][9]

2. Reaction Scheme

The general reaction scheme for the CuAAC conjugation is shown below. An alkyne-modified PEG linker is coupled to an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole product.

ReactionScheme cluster_reactants Reactants cluster_products Product Alkyne BnO-PEG4-Alkyne Plus + Alkyne->Plus Azide Azide-Molecule (N₃-R) Product BnO-PEG4-Triazole-Molecule Azide->Product Cu(I) Catalyst Na-Ascorbate Solvent (e.g., tBuOH/H₂O) Plus->Azide ExperimentalWorkflow Experimental Workflow prep 1. Reagent Preparation (Reactants, Catalyst, Ligand, Reducing Agent Stocks) setup 2. Reaction Setup - Dissolve Alkyne & Azide - Add Solvent (tBuOH/H₂O) prep->setup degas 3. Degas Mixture (Argon/Nitrogen Purge) setup->degas add_cat 4. Add Catalyst System - THPTA Ligand - CuSO₄ Solution degas->add_cat initiate 5. Initiate Reaction (Add Sodium Ascorbate) add_cat->initiate monitor 6. Monitor Progress (TLC / LC-MS) initiate->monitor workup 7. Work-up (Aqueous Extraction) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, HRMS) purify->char product Final Product char->product CuAAC_Mechanism CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction (Na-Ascorbate) Cu_alkyne Cu(I)-Acetylide Complex CuI->Cu_alkyne + Alkyne Cu_triazole Copper Triazolide Intermediate Cu_alkyne->Cu_triazole + Azide Cu_triazole->CuI Regenerates Catalyst Product Triazole Product Cu_triazole->Product Protonolysis

References

Application Notes and Protocols for the Purification of BnO-PEG4-Boc Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of compounds containing the O-benzyl-tetraethylene glycol-tert-butyloxycarbonyl (BnO-PEG4-Boc) moiety. This versatile linker is frequently employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Achieving high purity of these intermediates is critical for the successful synthesis and biological activity of the final constructs.

The following sections detail the most common purification techniques: flash column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. Each section includes a detailed protocol, a summary of expected quantitative data, and troubleshooting guidelines.

Overview of Purification Strategies

The purification of this compound containing compounds can be challenging due to the amphiphilic nature of the PEG linker, which can lead to issues such as streaking in chromatography and difficulty in crystallization. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A general workflow for purification is presented below.

G cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Final Product TLC TLC/LC-MS Analysis Flash Flash Column Chromatography TLC->Flash Impurity Profile Assessment HPLC Preparative HPLC Flash->HPLC For Highest Purity Crystallization Crystallization Flash->Crystallization If Amenable Pure Pure this compound Compound (>98% Purity) HPLC->Pure Crystallization->Pure

Caption: General purification workflow for this compound compounds.

Flash Column Chromatography

Flash column chromatography is a widely used, cost-effective method for the primary purification of this compound compounds, suitable for removing major impurities from reaction mixtures. Due to the polar nature of the PEG chain, careful selection of the mobile phase is crucial to avoid streaking and achieve good separation.

Data Presentation: Flash Column Chromatography
ParameterExpected ValueNotes
Purity after Flash Chromatography >95%Dependent on impurity profile.
Typical Recovery 80-95%
Stationary Phase Silica (B1680970) Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase System Dichloromethane/Methanol or Ethyl Acetate/HexanesGradient elution is recommended.
Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound from common synthetic impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard chromatography glassware (column, flasks, etc.)

  • Potassium permanganate (B83412) stain or iodine chamber for visualization

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in DCM.

    • Spot the solution on a TLC plate and develop it in a solvent system such as 5-10% MeOH in DCM or 50-70% EtOAc in hexanes to determine the optimal mobile phase for separation. An Rf of ~0.3 for the product is ideal.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (a sample-to-silica ratio of 1:30 to 1:50 by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or 20% EtOAc in hexanes).

    • Wet-pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble material, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% MeOH in DCM). A shallow gradient is often necessary to resolve closely eluting impurities.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation TLC 1. TLC Analysis (DCM/MeOH) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Gradient Elution (e.g., 0-10% MeOH in DCM) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation Prepare 1. Prepare Sample (Dissolve & Filter) Equilibrate 2. Equilibrate Column (C18, Water/ACN/TFA) Prepare->Equilibrate Inject 3. Inject Sample Equilibrate->Inject Gradient 4. Gradient Elution (e.g., 30-80% ACN) Inject->Gradient Collect 5. Collect Fractions (UV Detection) Gradient->Collect Analyze 6. Analyze Fractions (Analytical HPLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Remove Solvent (Lyophilization) Combine->Isolate G cluster_0 Solubilization cluster_1 Crystal Formation cluster_2 Isolation Screen 1. Solvent Screening Dissolve 2. Dissolve Compound (Minimum Hot Solvent) Screen->Dissolve Cool 3. Slow Cooling (or Anti-solvent Addition) Dissolve->Cool Induce 4. Induce Crystallization Cool->Induce Filter 5. Filter Crystals Induce->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry

Application Notes & Protocols: Selective Functionalization of BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the selective functionalization of the benzyl (B1604629) ether (BnO) group on the heterobifunctional linker, BnO-PEG4-Boc. The primary challenge in modifying this linker is the selective deprotection of the benzyl ether to reveal a reactive hydroxyl group while keeping the acid-labile tert-Butoxycarbonyl (Boc) protecting group intact. The presented protocols utilize catalytic hydrogenolysis for clean and efficient debenzylation. Subsequent functionalization of the resulting alcohol is also detailed, enabling its use in various bioconjugation and drug development applications, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Introduction: The Strategic Importance of this compound

This compound is a versatile, monodisperse polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug development.[2][5] It features two distinct protecting groups at its termini:

  • Benzyl Ether (BnO): A stable protecting group for a primary alcohol, removable under specific reductive conditions.

  • tert-Butoxycarbonyl (Boc): A common protecting group for a primary amine, which is stable to hydrogenolysis but readily cleaved under acidic conditions.[6][7]

This orthogonal protection strategy allows for the sequential, controlled functionalization of either end of the PEG linker. This document focuses on the first critical step: the selective removal of the benzyl group to generate a free hydroxyl (alcohol) moiety, which can then be further modified.

Reaction Scheme: Selective Debenzylation and Subsequent Functionalization

The overall strategy involves a two-step process. First, the benzyl ether is selectively cleaved via catalytic hydrogenolysis. Second, the newly exposed hydroxyl group is functionalized. A common and highly useful transformation is its oxidation to a carboxylic acid, creating a new reactive handle for conjugation to amine-containing biomolecules.

cluster_0 Step 1: Selective Debenzylation cluster_1 Step 2: Example Functionalization A This compound B HO-PEG4-Boc A->B H₂, Pd/C Ethanol (B145695) C HO-PEG4-Boc D COOH-PEG4-Boc C->D TEMPO, BAIB Acetonitrile (B52724)/Water

Figure 1: Reaction pathway for selective debenzylation of this compound and subsequent oxidation.

Experimental Workflow and Protocols

A successful functionalization strategy relies on a well-defined experimental workflow, from reaction setup to final characterization.

start Start dissolve Dissolve This compound in Solvent start->dissolve catalyst Add Pd/C Catalyst dissolve->catalyst hydrogenate Purge & React under H₂ atm. catalyst->hydrogenate monitor Monitor Reaction (TLC / LC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite® monitor->filter Complete concentrate Concentrate in vacuo filter->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize (NMR, MS) purify->characterize end HO-PEG4-Boc Product characterize->end

Figure 2: General experimental workflow for the catalytic hydrogenolysis of this compound.

Protocol 1: Selective Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H₂). This method is highly efficient and selective, leaving the Boc group unaffected.[8][9]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a syringe filter (0.45 µm)

  • Round-bottom flask and magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 5-10% by weight of the starting material (e.g., 50-100 mg of catalyst for 1 g of substrate).

  • Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating the air and backfilling with an inert gas (N₂ or Ar) three times. Finally, evacuate the inert gas and introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically a balloon is sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Disappearance of the starting material and the appearance of a more polar spot (the alcohol product) on TLC indicates completion.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, HO-PEG4-Boc.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation:

ParameterCondition/ValueNotes
Solvent Ethanol or Ethyl AcetateEthanol is often preferred for better solubility.
Catalyst Loading 5-10 mol%Higher loading can speed up the reaction.
H₂ Pressure 1 atm (Balloon)Sufficient for most lab-scale reactions.
Temperature Room Temperature (20-25°C)Exothermic reactions are not expected.
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >95%Yields are generally high for this clean conversion.
Purity (crude) >90%Often clean enough for the next step without purification.

Characterization:

  • ¹H NMR: Disappearance of the aromatic protons from the benzyl group (δ ≈ 7.3 ppm) and the benzylic CH₂ signal (δ ≈ 4.5 ppm).

  • Mass Spec (ESI-MS): Observation of the correct mass for the deprotected product [M+Na]⁺.

Protocol 2: Functionalization of HO-PEG4-Boc to COOH-PEG4-Boc

This protocol details the oxidation of the terminal hydroxyl group to a carboxylic acid using TEMPO and (diacetoxyiodo)benzene (B116549) (BAIB). This method is mild and avoids harsh conditions that could cleave the Boc group.

Materials:

  • HO-PEG4-Boc

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB)

  • Acetonitrile (ACN) and Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve HO-PEG4-Boc (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: Add TEMPO (0.1 eq) and BAIB (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

  • Purification: Purify the product by flash column chromatography if necessary.

Data Presentation:

ParameterCondition/ValueNotes
Oxidizing System TEMPO / BAIBA mild and selective system for primary alcohols.
Solvent Acetonitrile / Water (1:1)Ensures solubility of both organic and inorganic reagents.
Temperature Room Temperature (20-25°C)No heating or cooling is typically required.
Reaction Time 4 - 12 hoursMonitor for completion.
Typical Yield 80-90%Good yields are expected for this oxidation.

Characterization:

  • ¹H NMR: Disappearance of the terminal CH₂OH signal and appearance of a new signal corresponding to the CH₂COOH group.

  • Mass Spec (ESI-MS): Observation of the correct mass for the oxidized product [M-H]⁻ or [M+Na]⁺.

  • IR Spectroscopy: Appearance of a broad O-H stretch (≈3000 cm⁻¹) and a strong C=O stretch (≈1700 cm⁻¹) characteristic of a carboxylic acid.

References

On-Bead Synthesis of PROTACs with BnO-PEG4-Boc: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] This approach offers a distinct advantage over traditional inhibitors, enabling the targeting of proteins previously considered "undruggable".[4] The modular nature of PROTACs, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[3][5] The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[4][6] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2][5][6]

This application note provides a detailed protocol for the on-bead synthesis of PROTACs utilizing a benzyl-protected polyethylene glycol (PEG) linker with a tert-butyloxycarbonyl (Boc) protected amine, specifically BnO-PEG4-Boc. Solid-phase synthesis offers a streamlined and efficient method for the generation of PROTAC libraries, facilitating rapid exploration of structure-activity relationships.[7][8] The described protocol is intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel PROTAC-based therapeutics.

Introduction

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[4] This catalytic mechanism allows for substoichiometric degradation of the target protein. The linker connecting the two ligands plays a crucial role in PROTAC activity. PEG linkers, in particular, offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][2]

  • Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially enhancing cell membrane traversal.[5]

  • Tunable Length: The length of the PEG linker can be systematically varied to optimize the geometry of the ternary complex for efficient ubiquitination.[2][6]

On-bead synthesis, a cornerstone of solid-phase synthesis, allows for the stepwise construction of PROTACs on a solid support. This methodology simplifies purification, as excess reagents and byproducts are removed by simple washing steps, and enables the parallel synthesis of multiple PROTAC analogues.[8][] The use of a Boc protecting group for the terminal amine of the PEG linker allows for controlled, sequential coupling of the E3 ligase ligand and the POI ligand.[10][11]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for On-Bead PROTAC Synthesis

On_Bead_Synthesis cluster_resin Solid Support (Resin) cluster_steps Synthetic Steps Resin Resin Bead Load_Ligand1 1. Load POI or E3 Ligand (with attachment point) Resin->Load_Ligand1 Wash1 Wash Load_Ligand1->Wash1 Couple_Linker 2. Couple this compound Linker Wash1->Couple_Linker Wash2 Wash Couple_Linker->Wash2 Deprotect_Boc 3. Boc Deprotection (TFA) Wash2->Deprotect_Boc Wash3 Wash Deprotect_Boc->Wash3 Neutralize Neutralization (DIPEA) Wash3->Neutralize Wash4 Wash Neutralize->Wash4 Couple_Ligand2 4. Couple Second Ligand (E3 Ligand or POI) Wash4->Couple_Ligand2 Wash5 Wash Couple_Ligand2->Wash5 Cleave 5. Cleavage from Resin (e.g., HF, TFMSA) Wash5->Cleave Final_PROTAC Purified PROTAC Cleave->Final_PROTAC

Caption: Workflow for on-bead PROTAC synthesis.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or other suitable solid support pre-loaded with an appropriate linker for attachment of the first ligand.

  • POI Ligand: Ligand for the protein of interest with a suitable functional group for attachment to the resin or linker.

  • E3 Ligase Ligand: Ligand for the E3 ubiquitin ligase with a suitable functional group for coupling.

  • This compound: Benzyl-protected polyethylene glycol linker with a tert-butyloxycarbonyl protected amine.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Neutralization Reagent: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Reagent: Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA).

  • Scavengers: Anisole, thioanisole, or other appropriate scavengers for cleavage.

Protocol 1: On-Bead Synthesis of a PROTAC

This protocol assumes a carboxylic acid functional group on the ligands to be coupled and an amine on the resin/linker for amide bond formation. Adjustments may be necessary for other functional groups.

  • Resin Preparation and First Ligand Loading:

    • Swell the appropriate resin (e.g., aminomethylated resin) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

    • In a separate vessel, activate the carboxylic acid of the first ligand (either POI or E3 ligase ligand, 3 equivalents relative to resin loading) with a coupling reagent such as DIC/HOBt in DMF.

    • Add the activated ligand solution to the swollen resin and shake at room temperature for 4-12 hours.

    • Monitor the reaction using a qualitative test such as the Kaiser test to confirm the consumption of free amines.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents.

    • Dry the resin under vacuum.

  • Coupling of this compound Linker:

    • Swell the ligand-loaded resin in DMF.

    • In a separate vessel, activate the carboxylic acid of a deprotected BnO-PEG4-OH (after appropriate synthesis to yield a terminal carboxylic acid) or couple a commercially available BnO-PEG4-acid (3 equivalents) with a suitable coupling reagent.

    • Add the activated linker solution to the resin and shake at room temperature for 4-12 hours.

    • Wash the resin as described in step 1.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[11]

    • Wash the resin with DCM (3x) and IPA (2x).[11]

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of the Second Ligand:

    • Activate the carboxylic acid of the second ligand (3 equivalents) as described in step 1.

    • Add the activated second ligand to the deprotected and neutralized resin-bound intermediate.

    • Shake at room temperature for 4-12 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Transfer the resin to a suitable cleavage vessel (e.g., made of HF-resistant polymer).

    • Add appropriate scavengers (e.g., anisole).

    • Carefully add the cleavage cocktail (e.g., HF or TFMSA) and stir at 0°C for 1-2 hours.

    • Evaporate the cleavage reagent.

    • Precipitate the crude PROTAC with cold diethyl ether.

    • Centrifuge and wash the precipitate with cold ether.

    • Dry the crude product under vacuum.

Protocol 2: Purification and Characterization
  • Purification:

    • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water mixture).

    • Purify the PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[12]

Data Presentation

The following table provides a template for summarizing the characterization data of a synthesized PROTAC.

PROTAC IdentifierMolecular FormulaCalculated Mass (Da)Observed Mass (HRMS) (Da)Purity (HPLC, %)Yield (%)
PROTAC-001CxxHyNnOoPpSs1050.551050.58>9815
..................

Conclusion

The on-bead synthesis of PROTACs using the this compound linker provides a robust and efficient platform for the rapid generation of novel protein degraders. The protocols outlined in this application note offer a detailed guide for researchers, enabling the systematic exploration of PROTAC design parameters to develop potent and selective therapeutics. The use of solid-phase synthesis facilitates purification and allows for the parallel construction of PROTAC libraries, accelerating the drug discovery process.

References

Application Notes and Protocols for the Characterization of BnO-PEG4-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG4-Boc derivatives are heterobifunctional linkers that play a crucial role in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The benzyloxy (BnO) group offers a stable protecting group or a functional handle for further chemical modification, while the tert-butyloxycarbonyl (Boc) group provides a labile protecting group for an amine, which can be selectively removed under acidic conditions.[1][2][3] Accurate characterization of these derivatives is essential to ensure the identity, purity, and stability of the final conjugate.

These application notes provide a comprehensive overview of the key analytical techniques for characterizing this compound derivatives, including detailed experimental protocols and expected quantitative data.

Analytical Characterization Workflow

A multi-pronged analytical approach is necessary for the complete characterization of this compound derivatives. The following diagram illustrates a typical workflow:

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (RP-HPLC) purification->hplc Assess Purity ms Identity Confirmation (LC-MS) hplc->ms Confirm Mass nmr Structural Elucidation (1H & 13C NMR) ms->nmr Determine Structure ftir Functional Group ID (FTIR) nmr->ftir Verify Functional Groups

Caption: General workflow for the characterization of this compound derivatives.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the primary analytical techniques used to characterize a representative this compound derivative.

Analytical TechniqueParameterExpected Value/Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.35 ppm (m, 5H, Ar-H )
~5.0 ppm (br s, 1H, -NH -Boc)
~4.50 ppm (s, 2H, -O-CH ₂-Ph)
~3.65 ppm (m, 16H, -O-CH ₂-CH ₂-O-)
~3.3-3.4 ppm (m, 2H, -CH ₂-NH-Boc)
~1.44 ppm (s, 9H, -C(CH ₃)₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~156.0 ppm (C =O, Boc)
~138.0 ppm (Ar-C , quat.)
~128.4 ppm (Ar-C H)
~127.7 ppm (Ar-C H)
~79.0 ppm (-C (CH₃)₃)
~73.2 ppm (-O-C H₂-Ph)
~70.5 ppm (-O-C H₂-C H₂-O-)
~40.5 ppm (-C H₂-NH-Boc)
~28.4 ppm (-C(C H₃)₃)
LC-MS (ESI+) [M+H]⁺Dependent on the specific molecular weight of the this compound derivative.
[M+Na]⁺Often observed for PEGylated compounds.
RP-HPLC Purity>95% (typical specification)[4]
Retention TimeDependent on the specific column and gradient conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound derivative and identify any impurities.[4][5]

Methodology:

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in a 50:50 mixture of Mobile Phase A and Mobile Phase B.[4]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Acquire data for the duration of the gradient.

  • Analysis: Integrate the peak areas to determine the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the this compound derivative.[5]

Methodology:

  • System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[5]

  • Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[5]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[5]

  • LC Conditions: The same conditions as the HPLC method can be used.

Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound derivative in a 50:50 mixture of water and acetonitrile.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through the LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Compare the observed molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) with the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide a detailed structural analysis of the this compound derivative.[5][6]

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Experiments:

    • ¹H NMR: To determine the proton environment and integration.[5]

    • ¹³C NMR: To identify the carbon skeleton.[5]

    • 2D NMR (e.g., COSY, HSQC): To confirm the connectivity between protons and carbons.[5]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[5]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[6]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of the deuterated solvent in an NMR tube.[6]

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[6]

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.[6]

    • Reference the spectra to the internal standard (TMS) or the residual solvent peak.[6]

  • Analysis: Assign the peaks to the corresponding protons and carbons in the molecule and verify the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the this compound derivative.[5]

Methodology:

  • System: An FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is a convenient method.[5]

  • Scan Range: Typically 4000-400 cm⁻¹.

Protocol:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands for the key functional groups (e.g., C=O of the carbamate, N-H of the amide, C-O of the ether).

References

Application Notes: BnO-PEG4-Boc in the Development of Bifunctional Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly.[1][2][3] In the context of targeted protein degradation, molecular glues can bring a target protein (Protein of Interest, POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While classical molecular glues are typically monovalent, a new class of bifunctional molecular glues, conceptually similar to PROTACs (Proteolysis-Targeting Chimeras), are being explored. These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.

BnO-PEG4-Boc is a versatile, heterobifunctional linker that can be employed in the synthesis of such bifunctional molecular glues. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility, which can be crucial for the formation of a stable ternary complex between the E3 ligase, the molecular glue, and the POI.[4][5][6] The Boc-protected amine and the benzyloxy (BnO) group offer orthogonal handles for the sequential attachment of the E3 ligase and POI ligands.

These application notes provide a detailed protocol for the synthesis and evaluation of a hypothetical bifunctional molecular glue utilizing the this compound linker to conjugate a Cereblon (CRBN) E3 ligase ligand (a pomalidomide (B1683931) derivative) to a hypothetical POI ligand.

Signaling Pathway and Mechanism of Action

Bifunctional molecular glues synthesized using this compound operate by hijacking the ubiquitin-proteasome system (UPS). The molecule simultaneously binds to the E3 ligase (e.g., CRBN) and the POI, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which leads to the degradation of the POI. The molecular glue is subsequently released and can engage in another degradation cycle.

Molecular_Glue_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-Glue-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex MolGlue Bifunctional Molecular Glue (with this compound linker) MolGlue->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a bifunctional molecular glue.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Molecular Glue using this compound

This protocol describes a representative synthesis of a bifunctional molecular glue, where a pomalidomide-based CRBN ligand is conjugated to a hypothetical POI ligand with a carboxylic acid handle, using the this compound linker.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Deprotection of this compound cluster_1 Step 2: Coupling of POI Ligand cluster_2 Step 3: Debenzylation of Intermediate 1 cluster_3 Step 4: Activation and Coupling of CRBN Ligand cluster_4 Step 5: Purification and Characterization A This compound B BnO-PEG4-NH2 (Deprotected Linker) A->B TFA, DCM D BnO-PEG4-NH-CO-POI (Intermediate 1) B->D C POI Ligand-COOH C->D HATU, DIPEA, DMF E HO-PEG4-NH-CO-POI (Intermediate 2) D->E H2, Pd/C, MeOH G Final Molecular Glue E->G F Pomalidomide-OH (CRBN Ligand) F->G Mitsunobu Reaction (DIAD, PPh3, THF) H Purified Molecular Glue G->H HPLC I LC-MS, NMR H->I

Caption: Synthetic workflow for a bifunctional molecular glue.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a terminal carboxylic acid (POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Pomalidomide derivative with a hydroxyl group (Pomalidomide-OH)

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • HPLC grade solvents for purification

  • Deuterated solvents for NMR

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound (1 equivalent) in DCM.

    • Add TFA (10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the mixture under reduced pressure to yield the crude BnO-PEG4-NH2 as a TFA salt.

  • Amide Coupling with POI Ligand:

    • Dissolve POI-COOH (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in DMF.

    • Add the crude BnO-PEG4-NH2 TFA salt (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the product (BnO-PEG4-NH-CO-POI) by reverse-phase HPLC.

  • Debenzylation to Expose Hydroxyl Group:

    • Dissolve the purified BnO-PEG4-NH-CO-POI (1 equivalent) in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon) overnight.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain HO-PEG4-NH-CO-POI.

  • Mitsunobu Reaction with CRBN Ligand:

    • Dissolve HO-PEG4-NH-CO-POI (1 equivalent), Pomalidomide-OH (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add DIAD (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the final molecular glue by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Evaluation of the Bifunctional Molecular Glue

A. Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Workflow for SPR Analysis

SPR_Workflow A Immobilize Avi-tagged POI on Streptavidin-coated sensor chip B Inject E3 Ligase alone (Baseline binding) A->B C Inject E3 Ligase + Molecular Glue (Ternary complex formation) B->C D Regenerate Sensor Surface C->D E Data Analysis: Determine KD and cooperativity C->E D->B Next Cycle

Caption: Workflow for SPR-based ternary complex analysis.

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated)

  • Recombinant Avi-tagged POI

  • Recombinant E3 ligase (e.g., CRBN)

  • Synthesized bifunctional molecular glue

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the Avi-tagged POI onto the streptavidin-coated sensor chip.

  • Prepare a dilution series of the E3 ligase and the molecular glue in running buffer.

  • To assess binary interactions, inject increasing concentrations of the E3 ligase over the POI-coated surface.

  • To assess ternary complex formation, inject a constant concentration of E3 ligase pre-incubated with increasing concentrations of the molecular glue.

  • Regenerate the sensor surface between injections according to the manufacturer's instructions.

  • Analyze the sensorgrams to determine the binding affinities (KD) for the binary and ternary complexes.

B. Cellular Protein Degradation Assay by Western Blot

Materials:

  • Cell line expressing the POI

  • Synthesized bifunctional molecular glue

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the molecular glue (and a vehicle control) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Data Presentation

The following tables present hypothetical data for a bifunctional molecular glue synthesized using this compound ("MG-PEG4") and a control molecule with a different linker.

Table 1: Binding Affinities Determined by SPR

CompoundBinary Binding (E3 to POI) KD (µM)Ternary Complex (E3 + Glue to POI) KD (nM)Cooperativity (α)
MG-PEG4> 10050> 2000
Control Linker> 100500> 200

Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.

Table 2: Cellular Degradation of POI

CompoundDC50 (nM)Dmax (%)
MG-PEG410095
Control Linker85070

DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed.

Conclusion

The this compound linker is a valuable tool for the synthesis of bifunctional molecular glues. Its defined length, flexibility, and hydrophilicity can facilitate the formation of a stable and productive ternary complex, leading to efficient targeted protein degradation. The provided protocols offer a comprehensive framework for the synthesis, characterization, and evaluation of novel molecular glues, enabling researchers to explore this exciting therapeutic modality. The orthogonal protecting groups of this compound allow for a modular and controlled synthetic strategy, making it an attractive choice for building libraries of molecular glues with diverse POI ligands for drug discovery campaigns.

References

Troubleshooting & Optimization

How to improve the solubility of a BnO-PEG4-Boc-containing PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules containing a BnO-PEG4-Boc motif.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing PROTAC has very low aqueous solubility. What are the likely contributing factors?

A1: The low aqueous solubility of your PROTAC is likely due to a combination of factors inherent to its structure. PROTACs are often large molecules that fall into the "beyond rule of 5" chemical space, predisposing them to poor solubility.[1][2][3][][5] For your specific this compound-containing PROTAC, the key contributors to poor solubility are:

  • Hydrophobic Groups: The benzyloxy (BnO) and the tert-butyloxycarbonyl (Boc) protecting groups are bulky and hydrophobic, significantly decreasing the molecule's affinity for aqueous solutions.[6]

  • High Molecular Weight: The entire PROTAC construct, including the warhead, E3 ligase ligand, and the linker, contributes to a high molecular weight, which generally correlates with lower solubility.

  • Crystallinity: The solid-state properties of your PROTAC play a crucial role. A highly crystalline form will be less soluble than an amorphous form.[6]

Q2: How does the this compound linker specifically impact the solubility of my PROTAC?

A2: The this compound linker has distinct components that contribute to the overall solubility profile:

  • BnO (Benzyloxy) Group: This is a hydrophobic group that will reduce aqueous solubility.

  • PEG4 (Polyethylene Glycol) Linker: The four ethylene (B1197577) glycol units are included to increase hydrophilicity and improve water solubility.[7][][9][10][11][][13] However, the positive effect of the PEG chain may be counteracted by the hydrophobic moieties.

  • Boc (tert-butyloxycarbonyl) Group: This is a significant contributor to poor solubility. The Boc group is large and nonpolar, masking the polarity of the amine it protects.[6]

Q3: What are the primary strategies to improve the solubility of my this compound-containing PROTAC?

A3: There are two main approaches to enhance the solubility of your PROTAC: chemical modification and formulation strategies.

  • Chemical Modification:

    • Boc Deprotection: If the Boc group is not essential for the PROTAC's activity, its removal will expose a more polar amine, which can significantly increase solubility.[6]

    • Linker Optimization: Consider replacing the hydrophobic BnO group with a more polar functional group. You could also evaluate the length of the PEG chain; sometimes a longer or shorter PEG linker can optimize the balance between solubility and permeability.[][]

    • Introduction of Ionizable Groups: Incorporating acidic or basic functional groups into the PROTAC structure can allow for salt formation, which typically enhances aqueous solubility.[6]

  • Formulation Strategies:

    • Use of Co-solvents: For in vitro experiments, using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in your aqueous buffer can help maintain solubility.[6]

    • Amorphous Solid Dispersions (ASDs): Dispersing your PROTAC in a polymer matrix can prevent crystallization and keep it in a more soluble, amorphous state.[1][2][14]

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic parts of your PROTAC within a cyclodextrin molecule can significantly improve its aqueous solubility.[6]

    • Lipid-Based Formulations: For highly lipophilic PROTACs, formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and absorption.[6][14]

Troubleshooting Guide

Problem: My PROTAC precipitates when I dilute it from a DMSO stock into an aqueous buffer for my cell-based assay.

This is a common issue arising from the PROTAC's concentration exceeding its thermodynamic solubility in the final aqueous buffer.

Troubleshooting Workflow

G cluster_0 Troubleshooting PROTAC Precipitation in Aqueous Buffer start PROTAC precipitates in aqueous buffer q1 Is the final PROTAC concentration known? start->q1 exp1 Determine Kinetic Solubility (See Experimental Protocol 1) q1->exp1 No q2 Is final concentration an issue? q1->q2 Yes exp1->q2 sol1 Lower final PROTAC concentration below kinetic solubility limit q2->sol1 Yes q3 Is intrinsic solubility the primary issue? q2->q3 No end PROTAC remains in solution sol1->end sol2 Modify Assay Buffer: - Add co-solvents (e.g., 0.5% DMSO) - Add solubilizing excipients (e.g., cyclodextrins) q3->sol2 Yes, for in vitro sol3 Chemical Modification: - Deprotect Boc group - Modify linker q3->sol3 Yes, for in vivo and long-term sol2->end sol3->end

Caption: Troubleshooting workflow for PROTAC precipitation.

Quantitative Data Summary

The following tables provide an overview of how different strategies can impact the solubility of a typical this compound-containing PROTAC. The data is illustrative to demonstrate expected trends.

Table 1: Solubility in Different Solvent Systems

Solvent SystemPROTAC Solubility (µg/mL)Observations
Phosphate-Buffered Saline (PBS), pH 7.4< 1Very poor aqueous solubility.
PBS with 0.5% DMSO10 - 20Modest improvement, suitable for some in vitro assays.
PBS with 1% Tween-8020 - 40Surfactant aids in solubilization.
10% DMSO / 90% Saline> 100Higher organic co-solvent content significantly improves solubility.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[15][16]> 2500A complex vehicle suitable for in vivo studies.[15][16]
10% DMSO / 90% (20% SBE-β-CD in Saline)[15][16]> 2500Cyclodextrin formulation provides a significant solubility enhancement.[15][16]

Table 2: Impact of Chemical Modifications on Aqueous Solubility

PROTAC AnalogueModificationAqueous Solubility (µg/mL)Rationale
Original PROTACThis compound< 1The hydrophobic BnO and Boc groups limit solubility.
Analogue 1BnO-PEG4-NH215 - 30Removal of the hydrophobic Boc group exposes a polar amine.[6]
Analogue 2HO-PEG4-Boc5 - 10Replacement of the BnO group with a more polar hydroxyl group.
Analogue 3HO-PEG4-NH2> 50Combination of both modifications leads to a significant increase in solubility.

Experimental Protocols

Experimental Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the concentration at which the PROTAC begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound-containing PROTAC

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or light scattering

Methodology:

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Serially dilute the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of the 96-well plate.

  • Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentration and a consistent final DMSO percentage (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of the PROTAC to improve its dissolution rate and apparent solubility.

Materials:

  • This compound-containing PROTAC

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Methodology:

  • Co-dissolve the PROTAC and the chosen polymer in the volatile organic solvent. A typical drug loading is 10-20% (w/w).

  • Ensure complete dissolution of both components. Gentle heating or sonication may be required.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion. Characterize its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution performance of the ASD compared to the crystalline PROTAC in the desired aqueous medium.

Signaling Pathways and Logical Relationships

The decision-making process for improving PROTAC solubility can be visualized as a logical flow, starting from the initial observation of poor solubility and branching into different strategies.

G cluster_1 Strategies to Improve PROTAC Solubility cluster_invitro In Vitro Strategies cluster_invivo In Vivo Strategies start Poorly Soluble This compound PROTAC q1 Is the issue for in vitro or in vivo? start->q1 invitro_sol Formulation Approaches: - Co-solvents (DMSO, EtOH) - Surfactants (Tween-80) - Cyclodextrins q1->invitro_sol In Vitro invivo_chem Chemical Modification: - Boc Deprotection - Linker Optimization (remove BnO, vary PEG length) q1->invivo_chem In Vivo invivo_form Advanced Formulation: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Formulations (SEDDS) - Nanosuspensions q1->invivo_form In Vivo end Improved Solubility and Bioavailability invitro_sol->end invivo_chem->end invivo_form->end

Caption: Decision tree for solubility enhancement strategies.

References

Technical Support Center: Troubleshooting Low Yield in BnO-PEG4-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to low yields in BnO-PEG4-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My BnO-PEG4-COOH to amine-Boc conjugation yield is significantly lower than expected. What are the potential causes?

Low conjugation yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the activation of the carboxylic acid, the stability of the activated species, the reactivity of the amine, and the overall reaction conditions. Key potential causes include:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid on the BnO-PEG4-COOH to a more reactive species (e.g., an NHS ester) may be incomplete.

  • Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, especially in the presence of moisture or at a high pH, which deactivates it before it can react with the amine.

  • Protonated Amine: The amine you are conjugating to the PEG linker may be protonated (NH3+) at the reaction pH, rendering it non-nucleophilic and unable to react with the activated ester.[1][2]

  • Competing Side Reactions: The activated PEG linker can react with non-target nucleophiles, such as primary amine-containing buffers (e.g., Tris).[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain or the substrate molecule can sterically hinder the reactive sites from coming together.

  • Reagent Degradation: Key reagents like EDC, NHS, or the PEG linker itself may have degraded due to improper storage or handling, particularly exposure to moisture.[1]

Q2: How can I improve the efficiency of the carboxylic acid activation step?

The activation of the carboxylic acid is a critical step. To enhance its efficiency:

  • Use Fresh, High-Quality Reagents: Ensure that your coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), are fresh and have been stored under anhydrous conditions.[1]

  • Optimize Molar Ratios: A common starting point is to use a slight molar excess of EDC and NHS relative to the BnO-PEG4-COOH. A molar ratio of 1:1.5:1.2 (BnO-PEG4-COOH:EDC:NHS) is often recommended.[3]

  • Ensure Anhydrous Conditions: Perform the activation step in a high-quality, anhydrous aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3][4] Trace amounts of water can hydrolyze the activated ester.

  • Allow Sufficient Activation Time: Allow the activation reaction to proceed for at least 15-30 minutes at room temperature before adding your amine-containing compound.[3][4]

Q3: What are the optimal reaction conditions for the conjugation step to minimize side reactions and maximize yield?

The conditions under which the activated PEG linker and the amine are combined are crucial for a successful conjugation.

  • pH Control: The pH of the reaction mixture should be carefully controlled. The ideal pH range is typically between 7.2 and 8.5.[1][2][4] Below this range, the amine will be protonated and less reactive. Above this range, the hydrolysis of the NHS ester is significantly accelerated.[1][2]

  • Buffer Selection: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), Borate, or HEPES.[1][2][4] Buffers containing primary amines, like Tris (TBS) or glycine, will compete with your target molecule for the activated PEG linker, drastically reducing your yield.[1][2]

  • Molar Excess of PEG Linker: It is common to use a molar excess of the activated PEG linker (e.g., 5 to 20-fold) over the amine-containing molecule to drive the reaction to completion. However, this needs to be optimized for your specific substrates to avoid difficulties in purification.[2][4]

  • Temperature and Reaction Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[3][4] Longer reaction times may be necessary for less reactive amines, but this also increases the risk of NHS ester hydrolysis.

Q4: I suspect my reagents have degraded. How should I properly store and handle them?

Proper storage and handling of reagents are critical for reproducibility.

  • PEG Linkers and Coupling Agents: Store this compound linkers, EDC, and NHS at -20°C in a desiccated environment.[2]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation of moisture from the air onto the cold reagent.[2]

  • Solvents: Use anhydrous grade solvents, and consider using fresh bottles or those stored under an inert atmosphere (e.g., nitrogen or argon).

  • Stock Solutions: Prepare stock solutions of reagents immediately before use. Avoid long-term storage of stock solutions, especially of activated linkers.[1][2]

Q5: After the reaction, I have difficulty purifying my desired this compound conjugate from the starting materials. What purification strategies are recommended?

Effective purification is key to obtaining a high-purity product.

  • Chromatography Techniques: The most common methods for purifying PEGylated conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[5]

    • RP-HPLC separates molecules based on hydrophobicity and is effective for separating the more hydrophobic PEGylated product from the unreacted hydrophilic starting materials.

    • SEC separates molecules based on their size and is useful when there is a significant size difference between the conjugate and the unreacted starting materials.

  • Dialysis: For larger molecules like proteins, dialysis can be used to remove excess, smaller reagents.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Conjugation Yield

Problem Possible Cause Recommended Solution
Low or No Product Formation Inefficient carboxylic acid activationUse fresh EDC/NHS; optimize molar ratios (e.g., 1.5 eq. EDC, 1.2 eq. NHS); ensure anhydrous conditions.[3]
Hydrolysis of activated esterWork under anhydrous conditions; control pH (7.2-8.5); use activated linker immediately.[1][2][4]
Protonated amineIncrease reaction pH to within the 7.2-8.5 range.[1][2]
Reagent degradationUse fresh reagents stored under proper conditions (-20°C, desiccated).[2]
Presence of Multiple Side Products Use of amine-containing buffersSwitch to a non-amine buffer like PBS, Borate, or HEPES.[1][2][4]
High reaction pHLower the pH to below 8.5 to minimize NHS ester hydrolysis.[1][2]
Difficulty in Purification Large excess of unreacted PEG linkerOptimize the molar ratio to use the minimum necessary excess of the PEG reagent.[2]
Similar properties of product and starting materialOptimize RP-HPLC gradient or consider an alternative purification method like SEC.[5]

Table 2: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling

Parameter Value Notes
Activation Reagents EDC (1.5 eq.), NHS (1.2 eq.)Molar equivalents relative to BnO-PEG4-COOH.[3]
Activation Solvent Anhydrous DMF or DMSOEnsures reagents are fully solvated and minimizes hydrolysis.[3]
Activation Time 15-30 minutesAt room temperature.
Conjugation pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1][2][4]
Compatible Buffers Phosphate, Borate, HEPESMust be free of primary amines.[1][2][4]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the amine-containing molecule; requires empirical optimization.[2][4]
Reaction Temperature 4°C to 25°CLower temperatures may require longer reaction times.[3][4]
Reaction Time 1-4 hours at 25°C; up to 24 hours at 4°CMonitor reaction progress to determine the optimal time.[2][3][4]

Experimental Protocols

Protocol 1: Activation of BnO-PEG4-COOH with EDC/NHS

  • Dissolve BnO-PEG4-COOH in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.2 molar equivalents) in anhydrous DMF or DMSO.

  • Add the EDC/NHS solution to the dissolved BnO-PEG4-COOH solution.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.

  • The resulting activated BnO-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated BnO-PEG4-NHS to an Amine-Boc Molecule

  • Dissolve the Amine-Boc molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the desired molar excess (e.g., 10-fold) of the freshly prepared activated BnO-PEG4-NHS ester solution to the Amine-Boc solution.

  • Ensure the volume of the organic solvent from the PEG stock does not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • (Optional) To quench the reaction, add a quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[3]

  • Proceed with purification of the this compound conjugate.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_purification Step 3: Purification BnO_PEG_COOH BnO-PEG4-COOH Activated_PEG Activated BnO-PEG4-NHS Ester BnO_PEG_COOH->Activated_PEG 15-30 min, RT EDC_NHS EDC / NHS in Anhydrous DMF/DMSO EDC_NHS->Activated_PEG Conjugate Crude this compound Conjugate Activated_PEG->Conjugate 1-4h, RT or 4°C overnight Amine_Boc Amine-Boc Substrate in Amine-Free Buffer (pH 7.2-8.5) Amine_Boc->Conjugate Purification RP-HPLC or SEC Conjugate->Purification Pure_Product Pure this compound Conjugate Purification->Pure_Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_reagents Reagent Integrity cluster_activation Activation Step cluster_coupling Coupling Step Start Low Conjugation Yield Check_Reagents Are reagents fresh & stored properly? Start->Check_Reagents Use_Fresh_Reagents Solution: Use fresh reagents stored in a desiccator at -20°C. Check_Reagents->Use_Fresh_Reagents No Check_Activation Are activation conditions anhydrous? Check_Reagents->Check_Activation Yes Use_Anhydrous_Solvent Solution: Use anhydrous grade DMF or DMSO. Check_Activation->Use_Anhydrous_Solvent No Check_pH Is buffer pH 7.2-8.5? Check_Activation->Check_pH Yes Adjust_pH Solution: Adjust pH to optimal range. Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Change_Buffer Solution: Switch to PBS, Borate, or HEPES buffer. Check_Buffer->Change_Buffer No Optimized Optimized Check_Buffer->Optimized Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the polyethylene (B3416737) glycol (PEG) linker length of your Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[2][3]

The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][4] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[4]

Q2: We observe strong binary binding of our PROTAC to both the target protein and the E3 ligase individually, but see no significant degradation. What is a likely cause related to the linker?

A2: This is a common challenge in PROTAC development. A primary reason for this observation is a suboptimal linker length.[5] Even with high binding affinities to both the target protein and the E3 ligase, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[5] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin. It's possible that the current linker length results in a ternary complex geometry where the lysine (B10760008) residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing ubiquitination and subsequent degradation.[5]

Q3: Our PROTAC shows decreased efficacy at higher concentrations. What is this phenomenon, and how is it related to the linker?

A3: This phenomenon is known as the "hook effect".[1][5] It occurs when, at high concentrations, PROTAC molecules independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) instead of the desired ternary complex.[5] These binary complexes are non-productive and compete with the formation of the ternary complex, leading to a decrease in protein degradation.[5] While the hook effect is primarily concentration-dependent, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[1]

Q4: How does PEG linker length influence the cellular permeability and bioavailability of a PROTAC?

A4: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability.[5] Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane.[5] However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule.[2][5] The flexibility of the linker also plays a role; some studies suggest that linkers that can fold to shield polar groups can improve cell permeability.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of PROTACs with PEG linkers.

Issue 1: Low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6, etc.) to empirically determine the optimal length for your specific target and E3 ligase pair.[6]
Poor Cell Permeability Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] Consider that excessively long PEG linkers can negatively impact permeability.[5]
Incorrect Linker Attachment Points The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical. Re-evaluate the attachment points to ensure they do not interfere with binding and allow for productive ternary complex formation.[6]
E3 Ligase Not Expressed or Active Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR.[7]
Formation of an Unproductive Ternary Complex Even if a ternary complex forms, its geometry may not be conducive to ubiquitination. Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ to characterize the formation and stability of the ternary complex.[4][8]

Issue 2: Pronounced "Hook Effect" observed.

Possible Cause Suggested Solution
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1] Experiment with linkers of different compositions (e.g., incorporating more rigid elements alongside the flexible PEG chain) to alter the conformational dynamics.[3]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [1][4]

PROTAC VariantLinker Length (atoms)DC50Dmax (%)
ERα-PROTAC-112Reduced Efficacy< 50
ERα-PROTAC-216Optimal Efficacy> 90
ERα-PROTAC-320Reduced Efficacy~70

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Values are illustrative based on published trends.

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [5]

PROTAC VariantLinker TypeDC50 (nM)Dmax (%)
BTK-PROTAC-1Short PEG> 100< 60
BTK-PROTAC-2Medium PEG~50~80
BTK-PROTAC-3Long PEG< 10> 90

Note: In this system, longer linkers were found to be more potent.

Table 3: Effect of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [5][6]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC-1< 12Inactive< 10
TBK1-PROTAC-212-29Submicromolar> 90
TBK1-PROTAC-321396
TBK1-PROTAC-42929276

Note: A minimum linker length was required to observe degradation.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.

Protocol 1: Western Blotting for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[9]

Materials:

  • Cells expressing the target protein

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[9] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add an ECL substrate to the membrane.[7] Visualize the protein bands using a chemiluminescence imaging system.[7] Quantify the band intensities and normalize to a loading control to determine the percentage of protein degradation.[7]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol provides a general workflow for measuring the formation of a ternary complex in live cells.[8]

Materials:

  • Cell line for transfection

  • Plasmid expressing the target protein fused to NanoLuc® luciferase

  • Plasmid expressing the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Vivazine Substrate

  • PROTAC compounds

Procedure:

  • Cell Line Preparation: Co-transfect cells with the two plasmids: one expressing the target protein-NanoLuc® fusion and another expressing the E3 ligase-HaloTag® fusion.[8]

  • Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.[8]

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells and incubate for the desired time.

  • BRET Measurement: Add the Nano-Glo® Vivazine Substrate to the cells.[7] Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm).[8]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[8]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Releases Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting Workflow for Lack of PROTAC Activity

Troubleshooting_Workflow Start No/Low Degradation Observed Check_Binary_Binding Good Binary Binding? Start->Check_Binary_Binding Check_Permeability Good Cell Permeability? Check_Binary_Binding->Check_Permeability Yes Optimize_Ligands Optimize POI/E3 Ligands Check_Binary_Binding->Optimize_Ligands No Check_Ternary_Complex Ternary Complex Forms? Check_Permeability->Check_Ternary_Complex Yes Optimize_Linker_Perm Modify Linker for Better Permeability Check_Permeability->Optimize_Linker_Perm No Check_Ubiquitination Is POI Ubiquitinated? Check_Ternary_Complex->Check_Ubiquitination Yes Optimize_Linker_Length Vary PEG Linker Length (Synthesize Library) Check_Ternary_Complex->Optimize_Linker_Length No Check_Ubiquitination->Optimize_Linker_Length No (Unproductive Complex) Check_Proteasome Check Proteasome Activity Check_Ubiquitination->Check_Proteasome Yes Productive_Complex Productive Ternary Complex Formed Check_Proteasome->Productive_Complex

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Linker Length Optimization Logic

Linker_Optimization_Logic Start Start Linker Optimization Too_Short Linker Too Short Start->Too_Short Decrease Length Too_Long Linker Too Long Start->Too_Long Increase Length Optimal Optimal Linker Length Start->Optimal Systematic Screening Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Unstable_Complex Unstable/Unproductive Ternary Complex Too_Long->Unstable_Complex Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Efficient_Degradation Efficient Degradation Stable_Complex->Efficient_Degradation

Caption: The relationship between linker length and ternary complex formation.

References

Addressing steric hindrance with BnO-PEG4-Boc in ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Addressing Steric Hindrance with BnO-PEG4-Boc in Ternary Complex Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). The focus is on leveraging linkers, such as the this compound linker, to overcome these spatial challenges.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is steric hindrance in the context of ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or impedes the productive formation of a ternary complex, which typically consists of a target protein (POI), a PROTAC, and an E3 ligase.[1] This can be caused by bulky groups on the PROTAC molecule or unfavorable protein-protein interactions at the interface of the ternary complex.[1][2]

Q2: What are the signs that steric hindrance may be negatively impacting my experiment?

A2: Common indicators of steric hindrance issues include:

  • Weak or undetectable ternary complex formation in biophysical assays (e.g., SPR, TR-FRET, ITC).[1]

  • A pronounced "hook effect" at high PROTAC concentrations, where binary complex formation (PROTAC-target or PROTAC-E3 ligase) is favored over the desired ternary complex.[1][3]

  • Negative cooperativity (α < 1), which indicates that the binding of one protein partner hinders the binding of the other.[1][2]

  • Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the PROTAC to the target and the E3 ligase.[1]

Q3: How does the linker in a PROTAC influence steric hindrance?

A3: The linker is a critical component that connects the target-binding and E3 ligase-binding moieties of a PROTAC.[4] Its length, composition, and rigidity are crucial in determining the geometry and stability of the ternary complex.[1][5] An inappropriate linker can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive complex.[1][5]

PEG Linkers and this compound

Q4: What are the advantages of using PEG linkers in PROTAC design to address steric hindrance?

A4: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design and offer several advantages for overcoming steric hindrance:[6]

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, which can help to find a productive orientation for the ternary complex and avoid steric clashes.[5]

  • Hydrophilicity: PEG linkers increase the water solubility of the PROTAC molecule, which can improve its physicochemical properties and cell permeability.[6][7][8]

  • Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization to find the ideal distance between the target protein and the E3 ligase for efficient ternary complex formation.[6][7]

Q5: What is this compound and how can it be used in PROTAC synthesis?

A5: this compound is a PEG-based PROTAC linker.[9] It features a benzyl (B1604629) ether (BnO) group on one end, a 4-unit PEG chain, and a Boc-protected amine on the other end. This heterobifunctional nature allows for the sequential attachment of the target-binding and E3 ligase-binding moieties during PROTAC synthesis. The PEG4 component provides flexibility and hydrophilicity to the resulting PROTAC.

Troubleshooting Guide

Issue: No or low target protein degradation observed in cellular assays.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation due to Steric Hindrance 1. Optimize Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal distance for productive ternary complex formation.[10][11] 2. Modify Linker Attachment Point: Alter the point of attachment of the linker on either the target-binding or E3 ligase-binding ligand to change the relative orientation of the two proteins.[1] 3. Incorporate a More Flexible Linker: If a rigid linker was used, switching to a more flexible linker like a PEG linker can allow for better conformational sampling to avoid steric clashes.[]
Poor Cell Permeability of the PROTAC 1. Assess Cell Permeability: Use assays like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm target engagement within live cells.[13] 2. Modify Linker Properties: The hydrophilicity of PEG linkers can sometimes improve cell permeability, but this needs to be balanced as excessive hydrophilicity can also hinder membrane translocation.[]
Low Expression of the Recruited E3 Ligase 1. Verify E3 Ligase Expression: Use Western Blotting or qPCR to confirm that the chosen E3 ligase is expressed at sufficient levels in your cell model.[10] 2. Select an Alternative E3 Ligase: If expression is low, consider designing a PROTAC that recruits a more abundant E3 ligase in your cell line.[3]

Issue: A significant "hook effect" is observed in biophysical or cellular assays.

Possible Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes at High PROTAC Concentrations 1. Perform a Wide Dose-Response: Conduct experiments with a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation and degradation.[3][13] 2. Enhance Cooperativity: The hook effect can be mitigated by improving the positive cooperativity of the ternary complex.[3] This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters that are crucial for evaluating and troubleshooting PROTAC efficacy, particularly in the context of overcoming steric hindrance.

Table 1: Key Parameters for Assessing Ternary Complex Formation and Degradation

Parameter Description Desirable Value Common Assays
Ternary Complex Affinity (Kd) The dissociation constant for the formation of the Target-PROTAC-E3 ligase complex. A lower Kd indicates a more stable complex.Low (nM to µM range)ITC, SPR, TR-FRET, AlphaLISA[1][11][]
Cooperativity (α) A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities (α = KDbinary / KDternary).α > 1 (Positive cooperativity)[1][2]Calculated from binary and ternary Kd values measured by ITC or SPR[1]
DC50 The concentration of a PROTAC that induces 50% degradation of the target protein.Low (nM to µM range)Western Blot, In-Cell ELISA[16]
Dmax The maximum percentage of target protein degradation achieved.High (>80%)Western Blot, In-Cell ELISA[16]

Table 2: Impact of Linker Length on PROTAC Activity (Hypothetical Data)

PROTAC Linker Ternary Complex Kd (nM) Cooperativity (α) Cellular DC50 (nM) Dmax (%)
Compound AAlkyl C85000.8>1000<10
Compound BBnO-PEG2-Boc derivative 2501.550060
Compound CThis compound derivative 1005.25095
Compound DBnO-PEG6-Boc derivative 1503.015080

This table illustrates a common trend where an optimal linker length (in this case, PEG4) leads to the most stable ternary complex, highest positive cooperativity, and most potent cellular degradation.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[3][10]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[10]

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized target protein levels against the PROTAC concentration to determine DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[10]

Methodology:

  • Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

  • Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of your PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the relative potency of different PROTACs in forming the ternary complex.[10]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary + PROTAC + E3 PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitination Ternary->PolyUb + Ub Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow decision decision issue Issue: Poor Cell Permeability solution Investigate Downstream Steps: Ubiquitination & Proteasome Activity start Start: No/Poor Degradation check_permeability Assess Cell Permeability (CETSA) start->check_permeability permeable Permeable? check_permeability->permeable permeable->issue No check_ternary Assess Ternary Complex Formation (TR-FRET, SPR) permeable->check_ternary Yes ternary_formed Ternary Formed? check_ternary->ternary_formed check_e3 Check E3 Ligase Expression (Western Blot) ternary_formed->check_e3 Yes optimize_linker Optimize Linker: - Length (e.g., use this compound) - Attachment Point - Flexibility ternary_formed->optimize_linker No e3_expressed E3 Expressed? check_e3->e3_expressed e3_expressed->solution Yes issue2 Issue: Low E3 Ligase Expression e3_expressed->issue2 No

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

Cooperativity_Concept cluster_neg Negative Cooperativity (α < 1) cluster_pos Positive Cooperativity (α > 1) POI_neg Target Protein PROTAC_neg PROTAC POI_neg->PROTAC_neg clash Steric Clash POI_neg->clash E3_neg E3 Ligase E3_neg->PROTAC_neg E3_neg->clash POI_pos Target Protein PROTAC_pos PROTAC (e.g., with PEG4 linker) POI_pos->PROTAC_pos interaction Favorable PPI POI_pos->interaction E3_pos E3 Ligase E3_pos->PROTAC_pos E3_pos->interaction

Caption: Impact of linker design on cooperativity in ternary complexes.

References

BnO-PEG4-Boc stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker that contains a benzyl (B1604629) ether (BnO) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG4 spacer enhances aqueous solubility and provides a flexible linkage.[1] The Boc-protected amine allows for controlled, sequential conjugation. It is commonly used in bioconjugation, drug delivery, and for synthesizing more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it at low temperatures, typically -5°C or -20°C, in a dry environment, and protected from light.[2][4] Avoid repeated freeze-thaw cycles. When handling, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can contribute to degradation.

Q3: What are the primary stability concerns with this compound?

A3: The main stability concerns for this compound revolve around two of its key components: the acid-labile Boc protecting group and the PEG chain. The Boc group can be prematurely cleaved under acidic conditions, while the PEG chain can undergo oxidative degradation over time.[5][6]

Q4: How can I assess the purity and integrity of my this compound reagent?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as PEG itself lacks a strong UV chromophore.[][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure.

Troubleshooting Guides

Issue 1: Premature Boc Deprotection

Symptom: You observe the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or an additional peak in your HPLC chromatogram corresponding to the deprotected amine.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepRationale
Acidic Contaminants in Solvents Use freshly distilled or high-purity anhydrous solvents. Older bottles of solvents like chloroform (B151607) can accumulate acidic byproducts.Even trace amounts of acid can catalyze the removal of the Boc group, which is highly sensitive to acid.[5][10]
Inappropriate Reaction Conditions If your reaction involves heating, consider reducing the temperature. Certain solvents can exacerbate the thermal lability of the Boc group.High temperatures can promote the cleavage of the Boc group, especially in the presence of even weak acids.[11]
Use of Lewis Acids If your protocol includes a Lewis acid, consider using a milder alternative or exploring a different synthetic route that avoids its use.Some substrates are particularly sensitive to Lewis acids, which can facilitate Boc deprotection.[12]
Issue 2: Degradation of the PEG Chain

Symptom: You observe a loss of material, a change in the physical appearance of the compound (e.g., discoloration), or the appearance of unexpected peaks in your analytical data, potentially corresponding to lower molecular weight species.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepRationale
Oxidative Degradation Store the compound under an inert atmosphere (argon or nitrogen) and away from light. Avoid exposure to oxidizing agents.The ether backbone of the PEG chain is susceptible to oxidation, which can lead to chain cleavage and the formation of degradation products like formaldehyde (B43269) and organic acids.[13][14][15]
Inappropriate Storage Temperature Adhere strictly to the recommended storage temperature of -5°C or -20°C.Elevated temperatures can accelerate the rate of degradation reactions.
Presence of Metal Ions Ensure all glassware is thoroughly cleaned and free of trace metal contaminants.Metal ions can catalyze the oxidative degradation of PEG.

Quantitative Data Summary

ConditionBoc Group StabilityPEG Chain StabilityPotential Degradation Products
Strong Acid (e.g., TFA, HCl) Highly Labile[10][16][17]Generally StableDeprotected amine, tert-butyl cation, isobutylene, CO2[5][17]
Mild Acid (e.g., aqueous acetic acid) Moderately LabileGenerally StableSlow deprotection may occur
Strong Base (e.g., NaOH) Generally Stable[18]Generally StableNone expected
Oxidizing Agents (e.g., H2O2) Generally StableSusceptible to Degradation[14]Formaldehyde, acetaldehyde, organic acids[13][14][15]
Elevated Temperature (>40°C) Can be Labile[11][16]Can Accelerate DegradationDeprotected amine (if acidic traces present), PEG fragments
Light Exposure Generally StableCan Promote OxidationPEG fragments

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Sample Preparation: Prepare separate solutions of this compound in suitable solvents (e.g., acetonitrile/water).

  • Stress Conditions: Subject the solutions to a range of stress conditions as outlined in ICH guidelines[19]:

    • Acidic: 0.1 M HCl at room temperature for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 60°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside a control sample (stored under recommended conditions) by RP-HPLC-MS.

  • Data Interpretation: Compare the chromatograms to identify and characterize any degradation products.

Protocol 2: Standard Boc Deprotection

This protocol describes a common method for removing the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[16][17]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt of the deprotected amine.

Visualizations

Boc_Deprotection_Pathway BnO_PEG4_Boc BnO-PEG4-NHBoc Protonation Protonation of Carbonyl Oxygen BnO_PEG4_Boc->Protonation + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Cleavage tert_butyl tert-butyl cation Protonation->tert_butyl Deprotected_Amine BnO-PEG4-NH3+ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert_butyl->Isobutylene Elimination

Caption: Acid-catalyzed deprotection pathway of the Boc group.

PEG_Degradation_Pathway PEG_Chain -(CH2-CH2-O)n- Oxidation Oxidation PEG_Chain->Oxidation O2, light, metal ions Peroxide Hydroperoxide Intermediate Oxidation->Peroxide Fragmentation Chain Scission Peroxide->Fragmentation Degradation_Products Formaldehyde, Acetaldehyde, Organic Acids Fragmentation->Degradation_Products

Caption: Oxidative degradation pathway of the PEG chain.

Stability_Testing_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Control Control Sample (Recommended Storage) Start->Control Analysis HPLC-MS/ELSD Analysis Forced_Degradation->Analysis Control->Analysis Comparison Compare Chromatograms Analysis->Comparison Identification Identify Degradation Products Comparison->Identification Pathway Elucidate Degradation Pathways Identification->Pathway End End: Stability Profile Pathway->End

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Challenges in the Deprotection of the Boc Group from BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from benzyl-protected polyethylene (B3416737) glycol (BnO-PEG4-Boc) linkers. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and reaction mechanism diagrams to facilitate a successful deprotection.

Troubleshooting Guide

Difficulties during the Boc deprotection of PEGylated compounds often arise from a few common issues. This guide provides a systematic approach to identifying and resolving these problems.

Observation Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to fully cleave the Boc group.[1]- Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1] - Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to kinetic limitations.[1]- Extend the reaction time and monitor progress closely using TLC or LC-MS.[1] - While typically performed at room temperature, gentle heating may be required for some substrates.[1]
Steric Hindrance: The bulky PEG chain can impede the acid's access to the Boc-protected amine, slowing the reaction.[1]- Increase the reaction time and/or acid concentration.
Poor Solubility: The substrate and/or acid may not be fully dissolved in the chosen solvent.[1]- Ensure that both the this compound and the acid are completely soluble in the solvent system. Dichloromethane (DCM) is a commonly used solvent.[1]
Formation of Side Products tert-Butylation: The intermediate tert-butyl cation can react with electron-rich aromatic rings or other nucleophiles on the substrate.[2]- Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[1][3] A common mixture is TFA/TIS/water (95:2.5:2.5).[1]
Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may be susceptible to cleavage under strong acidic conditions.- If the molecule contains acid-labile functionalities, consider milder deprotection methods such as using Lewis acids (e.g., zinc bromide) or thermal deprotection.[1]
Difficulty in Product Isolation Residual Acid: Traces of acid, particularly TFA, can be challenging to remove completely.- After initial concentration, co-evaporate the residue with a solvent like toluene (B28343) multiple times to azeotropically remove residual TFA.[1][3]
Product Solubility: The deprotected amine salt may have different solubility properties than the starting material.- If the product is not water-soluble, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and extract the free amine into an organic solvent.[1] - For water-soluble products, consider ion-exchange chromatography to isolate the free amine.[1] - Precipitation of the deprotected product by adding a non-polar solvent like diethyl ether can also be an effective isolation method.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

A1: Incomplete deprotection is a common issue and can be attributed to several factors.[1] Insufficient acid strength or concentration is a primary cause; TFA concentrations of 20-50% in DCM are typically effective.[1][3][4] Reaction time and temperature are also critical; ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.[1] Steric hindrance from the PEG chain can slow down the reaction, necessitating longer reaction times or stronger acidic conditions.[1] Finally, ensure your starting material is fully dissolved in the reaction solvent.[1]

Q2: I'm observing unexpected side products after the deprotection. What are they and how can I prevent them?

A2: A common side product is the result of tert-butylation, where the liberated tert-butyl cation alkylates other parts of your molecule, especially if it contains electron-rich aromatic groups.[2] To prevent this, add a scavenger like triisopropylsilane (TIS) to your reaction mixture.[1][3] If your molecule has other acid-sensitive functional groups, they may be degrading. In such cases, exploring milder deprotection conditions is recommended.[1]

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: There are three common methods to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing you to quantify the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q4: What is the best method for working up the reaction and isolating the deprotected amine?

A4: The optimal work-up procedure depends on the properties of your deprotected product.

  • For volatile acids like TFA, the bulk of the acid can be removed by rotary evaporation. Co-evaporation with toluene is effective for removing trace amounts.[1][3]

  • If your product is soluble in organic solvents, an aqueous workup with a mild base like sodium bicarbonate will neutralize the acid and allow you to extract the free amine.[1]

  • Precipitation by adding a non-polar solvent such as diethyl ether can be used to isolate the product, often as an ammonium (B1175870) salt.[1]

Q5: Are there alternative, milder methods for Boc deprotection if my compound is sensitive to strong acids?

A5: Yes, several milder alternatives exist:

  • Lewis Acids: Reagents like zinc bromide in an organic solvent can effect Boc deprotection under less harsh conditions than strong Brønsted acids.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures.[1][5]

  • Oxalyl Chloride/Methanol: This system has been reported to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1]

Quantitative Data Summary

The following table summarizes common reaction conditions for the deprotection of Boc-protected amines. These serve as a general guideline and may require optimization for your specific substrate.

Reagent Concentration Solvent Typical Time Temperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp

Experimental Protocols

Standard Protocol for TFA-Mediated Boc Deprotection of this compound

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If the substrate is susceptible to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][3]

  • Work-up and Isolation:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1][3] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA (+/- Scavenger) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (Optional) coevaporate->neutralize end Isolated Deprotected Amine coevaporate->end neutralize->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Fragmentation Loss of tert-Butyl Cation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Fragmentation->Carbamic_Acid tert_Butyl tert-Butyl Cation Fragmentation->tert_Butyl Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine_Salt Amine Salt (R-NH3+) Decarboxylation->Amine_Salt CO2 CO2 (gas) Decarboxylation->CO2 Isobutylene Isobutylene (gas) tert_Butyl->Isobutylene - H+

References

Technical Support Center: PROTAC Aggregation with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC aggregation, particularly when using hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked questions (FAQs)

Q1: Why do my PROTACs with hydrophilic PEG linkers still aggregate?

A1: While PEG linkers are incorporated to enhance solubility, aggregation can still occur due to several factors. The overall hydrophobicity of the PROTAC, driven by the warhead and the E3 ligase ligand, can overcome the solubilizing effect of the PEG chain.[1][2] Furthermore, the flexibility of the PEG linker might allow the hydrophobic regions of the molecule to interact and self-associate.[3] At high concentrations, even moderately soluble PROTACs can exceed their solubility limit and precipitate.[4]

Q2: How does the length of the PEG linker affect PROTAC aggregation?

A2: The length of the PEG linker is a critical parameter influencing PROTAC solubility and aggregation.[5][6] Longer PEG chains generally increase hydrophilicity and can provide a better shield for the hydrophobic parts of the PROTAC, thus reducing aggregation.[7] However, an excessively long linker may not always be beneficial and can sometimes lead to reduced efficacy.[3] The optimal linker length is a balance between preventing aggregation and maintaining a productive conformation for ternary complex formation.[5]

Q3: Can the attachment point of the PEG linker influence aggregation?

A3: Yes, the attachment point, or exit vector, of the linker on both the target protein ligand and the E3 ligase ligand is crucial.[8] An improperly positioned linker can expose hydrophobic patches on the PROTAC, promoting aggregation. Strategic placement of the linker can help to shield these regions and improve overall solubility.

Q4: Are there alternatives to PEG linkers that can help prevent aggregation?

A4: Absolutely. While PEG linkers are common, other linker chemistries can be employed to mitigate aggregation. Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker can enhance solubility and pre-organize the PROTAC into a more favorable conformation.[9][10][11][12] Alkyl chains with polar functional groups are another alternative to balance hydrophobicity and hydrophilicity.[2]

Q5: How can I experimentally assess the aggregation of my PROTAC?

A5: Several biophysical techniques can be used to detect and quantify PROTAC aggregation. Dynamic Light Scattering (DLS) is a rapid method to determine the size distribution of particles in a solution, allowing for the detection of aggregates.[13][14][15] Size Exclusion Chromatography (SEC) can separate monomers from aggregates, providing quantitative information on the percentage of aggregated species.[16][17]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Visible precipitation of the PROTAC upon dissolution in aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Perform a thermodynamic solubility assay to determine the equilibrium solubility of your PROTAC.This will establish the upper concentration limit for your experiments.
Poor kinetic solubility Prepare the PROTAC solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing to avoid localized high concentrations.Improved dissolution and prevention of immediate precipitation.
Suboptimal buffer conditions Evaluate the solubility of your PROTAC in a range of buffers with varying pH and ionic strength.Identification of a buffer system that enhances the solubility of your PROTAC.

Issue 2: DLS analysis shows a high degree of polydispersity and the presence of large aggregates.

Potential Cause Troubleshooting Step Expected Outcome
Sample contamination Filter the sample through a 0.22 µm syringe filter before DLS analysis to remove dust and other particulates.[14]A cleaner DLS profile with reduced polydispersity.
Concentration-dependent aggregation Perform DLS measurements at a series of PROTAC concentrations to identify the critical aggregation concentration.Determination of the concentration range where the PROTAC remains monomeric.
Time-dependent aggregation Conduct a time-course DLS experiment to monitor the aggregation behavior over several hours.Understanding the stability of your PROTAC in solution over time.

Issue 3: SEC analysis reveals a significant aggregate peak and a correspondingly small monomer peak.

Potential Cause Troubleshooting Step Expected Outcome
PROTAC instability on the column Optimize the mobile phase by adding organic modifiers (e.g., acetonitrile, isopropanol) or changing the salt concentration to minimize interactions with the stationary phase.Improved peak shape and a more accurate quantification of the monomeric and aggregated species.
Irreversible aggregation Consider formulation strategies such as the use of excipients or amorphous solid dispersions to improve solubility and prevent aggregation.[4][18][19]A higher proportion of monomeric PROTAC in solution.
Suboptimal linker design Synthesize and evaluate analogs with different linker compositions (e.g., longer PEG chains, incorporation of piperazine/piperidine moieties) to improve solubility.[9][11]Identification of a PROTAC with improved biophysical properties.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC performance.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [5]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420951.825
PEG515>982.535
PEG630922.130

Data synthesized from published literature. This table showcases that for BRD4-targeting PROTACs, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability.

Table 2: Impact of Linker Composition on BTK-Targeting PROTACs [8]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)
Compound XAlkyl8C4>1000<10
Compound YPEG-based8C5~9>99
Compound ZPEG-based12C5~12>99

Data synthesized from published literature. This case study demonstrates that both the linker composition (PEG vs. alkyl) and the attachment point significantly impact the degradation potency of BTK PROTACs.

Table 3: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths [3]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12Inactive-
12-29Submicromolar-
21396
2929276

This table illustrates that for TBK1-targeting PROTACs, a minimum linker length is required for activity, with a 21-atom linker demonstrating the highest potency.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Sample Preparation: Prepare your PROTAC solution in the desired buffer. It is critical to filter the sample using a 0.22 µm syringe filter to remove any dust or extrinsic particles.[14]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and buffer viscosity.

  • Measurement: Carefully pipette the filtered sample into a clean cuvette, ensuring no air bubbles are introduced. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument software will generate a size distribution plot. Analyze the plot to identify the presence of monomeric and aggregated species. A high polydispersity index (PDI) is indicative of aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregation

  • Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the expected size of your PROTAC monomer and aggregates. The mobile phase should be optimized to prevent non-specific interactions between the PROTAC and the column matrix.[16]

  • System Equilibration: Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your PROTAC sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->POI Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start PROTAC Aggregation Observed Check_Solubility Assess Solubility (Kinetic & Thermodynamic) Start->Check_Solubility Low_Solubility Low Solubility Check_Solubility->Low_Solubility Yes Good_Solubility Sufficient Solubility Check_Solubility->Good_Solubility No Optimize_Formulation Optimize Formulation (e.g., excipients, ASD) Low_Solubility->Optimize_Formulation Analyze_Aggregation Characterize Aggregation (DLS, SEC) Optimize_Formulation->Analyze_Aggregation Good_Solubility->Analyze_Aggregation High_Aggregation High Aggregation Analyze_Aggregation->High_Aggregation Yes Low_Aggregation Low/No Aggregation Analyze_Aggregation->Low_Aggregation No Redesign_Linker Redesign Linker (Length, Composition) High_Aggregation->Redesign_Linker Redesign_Linker->Check_Solubility Proceed Proceed with Downstream Assays Low_Aggregation->Proceed

Caption: Troubleshooting Workflow for PROTAC Aggregation.

Experimental_Workflow Start New PROTAC Synthesized Solubility_Assay Solubility Assessment (Kinetic/Thermodynamic) Start->Solubility_Assay Aggregation_Analysis Aggregation Analysis (DLS/SEC) Solubility_Assay->Aggregation_Analysis Permeability_Assay Permeability Assay (PAMPA/Caco-2) Aggregation_Analysis->Permeability_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, DC50/Dmax) Permeability_Assay->Degradation_Assay End Lead Candidate Degradation_Assay->End

Caption: Experimental Workflow for PROTAC Evaluation.

References

Technical Support Center: Improving Cell Permeability of PROTACs Synthesized with BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PROTACs synthesized using the BnO-PEG4-Boc linker, particularly concerning cell permeability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or no target degradation observed in cellular assays.

  • Question: My PROTAC shows good binding affinity in biochemical assays but fails to degrade the target protein in cells. Could this be a permeability issue?

  • Answer: Yes, poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity. PROTACs are large molecules and often violate traditional "rule-of-five" guidelines for oral bioavailability.[1][2] The this compound linker, while providing spacing, also contributes to a high molecular weight. The bulky benzyl (B1604629) (BnO) and tert-butyloxycarbonyl (Boc) groups can further hinder passive diffusion across the cell membrane. It is crucial to assess the intracellular concentration of your PROTAC.

Issue 2: Inconsistent results in cell-based permeability assays.

  • Question: I am observing high variability in my Caco-2 or PAMPA assay results. What could be the cause?

  • Answer: Inconsistent results in permeability assays can stem from several factors:

    • Low Recovery in Caco-2 Assays: PROTACs can be "sticky" due to their physicochemical properties and may adsorb to plasticware. This leads to low recovery and an underestimation of permeability. Consider adding a small percentage of Bovine Serum Albumin (BSA), for example, 0.25%, to the basolateral compartment to improve recovery.[3]

    • Poor Solubility: Your PROTAC may have low solubility in the aqueous assay buffer. Ensure the concentration used is below its solubility limit. If solubility is an issue, consider using a co-solvent, but be aware of its potential effects on the cell monolayer.

    • Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical. Routinely measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer has not been compromised.

    • Efflux Transporter Activity: Your PROTAC could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. This would result in low apparent permeability in the apical-to-basolateral direction and a high efflux ratio.[4]

Issue 3: High efflux ratio observed in Caco-2 assays.

  • Question: My PROTAC has a high efflux ratio in the Caco-2 assay. What does this indicate and how can I address it?

  • Answer: A high efflux ratio (typically >2) suggests that your PROTAC is actively transported out of the cells by efflux pumps.[4] To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp. If the efflux ratio decreases in the presence of the inhibitor, it confirms that your PROTAC is a substrate for that transporter. Strategies to overcome efflux include modifying the PROTAC structure to reduce its recognition by transporters, for example, by altering the linker or warhead.

Frequently Asked Questions (FAQs)

Q1: How does the this compound linker affect the cell permeability of my PROTAC?

A1: The this compound linker has several features that can influence cell permeability:

  • PEG4 component: The polyethylene (B3416737) glycol (PEG) portion generally enhances solubility. However, the ether oxygens are hydrogen bond acceptors, which can increase the polar surface area (PSA) and potentially reduce passive diffusion.[]

  • BnO (Benzyl) group: The benzyl group increases the lipophilicity of the linker, which can sometimes favor membrane partitioning. However, its bulkiness may negatively impact permeability.

  • Boc (tert-butyloxycarbonyl) group: The Boc group is a bulky and lipophilic protecting group. Its presence significantly increases the molecular weight of the PROTAC.[6] In many cases, removing the Boc group is a key strategy to improve cell permeability.

Q2: Should I remove the Boc protecting group to improve permeability?

A2: In most cases, yes. The Boc group is primarily a protecting group for the amine functionality during synthesis. If this amine is not essential for binding to the target or the E3 ligase, deprotection to reveal the free amine or replacement with a smaller functional group is a recommended strategy to reduce molecular weight and potentially improve permeability.[6]

Q3: What are the recommended assays to evaluate the cell permeability of my PROTAC?

A3: A multi-assay approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion. It is useful for initial screening but does not account for active transport or metabolism.[7][8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It can assess both passive diffusion and active transport, providing more physiologically relevant data.[3][9]

  • Cellular Uptake/Accumulation Assays (e.g., NanoBRET): These assays measure the intracellular concentration of the PROTAC. Techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET) can be used to assess target engagement in live cells, which serves as an indirect measure of cell penetration and accumulation.[10][11][12]

Q4: What are some general strategies to improve the cell permeability of my PROTAC synthesized with a this compound linker?

A4:

  • Linker Modification:

    • Shorten the linker: If feasible for ternary complex formation, using a shorter PEG linker (e.g., PEG2 or PEG3) can reduce molecular weight and PSA.

    • Replace PEG with an alkyl chain: Alkyl linkers are more lipophilic and lack hydrogen bond acceptors, which can improve passive diffusion.[]

    • Introduce rigidity: Incorporating rigid moieties like piperazine (B1678402) or phenyl rings into the linker can pre-organize the PROTAC in a conformation favorable for cell entry.

  • Prodrug Approach: Masking polar functional groups with cleavable moieties can increase lipophilicity and enhance cell entry. These moieties are then cleaved intracellularly to release the active PROTAC.

  • Modify Warhead or E3 Ligase Ligand: In some cases, modifications to the warhead or E3 ligase ligand can alter the overall physicochemical properties of the PROTAC to improve permeability.

Data Presentation

Table 1: Physicochemical Properties of Common PROTAC Linker Components

ComponentMolecular Weight ( g/mol )Contribution to Lipophilicity (cLogP)Hydrogen Bond AcceptorsHydrogen Bond DonorsKey Impact on Permeability
PEG4 176.21Low50Increases solubility, but can increase PSA.
Alkyl Chain (C4) 56.11High00Increases lipophilicity, reduces PSA.
Boc Group 100.12High20Increases MW and lipophilicity, bulky.
Benzyl Group 91.13High00Increases lipophilicity, bulky.

Table 2: Example Permeability Data for PROTACs with Different Linkers

PROTACLinker CompositionPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s)Efflux Ratio
PROTAC A Long, flexible PEGLow (<1.0)Very Low (<0.5)>5
PROTAC B Short, rigid alkylModerate (1-5)Low (0.5-1.0)<2
PROTAC C PEG with cyclic elementModerate (1-5)Moderate (>1.0)<2
PROTAC D Prodrug modificationHigh (>5)High (>2.0)<2

Note: These are representative data ranges. Actual values are highly dependent on the specific warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[13]

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).

  • Assay Setup: Add the PROTAC solution to the donor wells of the filter plate. Add fresh buffer to the acceptor wells of a 96-well acceptor plate.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 5 hours).[7]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.[14]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with a TEER value above a predetermined threshold.

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). For PROTACs with low recovery, supplement the buffer for the basolateral (receiver) compartment with 0.25% BSA.[3]

  • Bidirectional Assay:

    • Apical to Basolateral (A to B): Add the PROTAC solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B to A): Add the PROTAC solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Calculation: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Protocol 3: NanoBRET™ Target Engagement Assay for Intracellular Accumulation
  • Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the target protein as a fusion with NanoLuc® luciferase.[15]

  • Assay Setup: Plate the cells in a white, 96-well assay plate.

  • Live-Cell vs. Permeabilized-Cell:

    • Live-Cell: Treat the cells with the PROTAC at various concentrations, followed by the addition of a cell-impermeable fluorescent tracer that binds to the target protein.

    • Permeabilized-Cell: Lyse the cells with a digitonin-containing buffer before adding the PROTAC and a cell-permeable fluorescent tracer.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

  • Data Analysis: A decrease in the BRET signal upon addition of the PROTAC indicates displacement of the tracer and therefore target engagement. The IC50 values are determined for both live and permeabilized cells. A significant rightward shift in the IC50 curve for live cells compared to permeabilized cells suggests poor cell permeability.

Visualizations

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Potential Causes cluster_4 Solutions Good Biochemical Activity Good Biochemical Activity Poor Cellular Degradation Poor Cellular Degradation Good Biochemical Activity->Poor Cellular Degradation but Low Cell Permeability Low Cell Permeability Poor Cellular Degradation->Low Cell Permeability PAMPA Assay PAMPA Assay Low Cell Permeability->PAMPA Assay Caco-2 Assay Caco-2 Assay Low Cell Permeability->Caco-2 Assay NanoBRET Assay NanoBRET Assay Low Cell Permeability->NanoBRET Assay High MW / PSA High MW / PSA Caco-2 Assay->High MW / PSA Poor Solubility Poor Solubility Caco-2 Assay->Poor Solubility Efflux Efflux Caco-2 Assay->Efflux Remove Boc Group Remove Boc Group High MW / PSA->Remove Boc Group Optimize Linker Optimize Linker High MW / PSA->Optimize Linker Poor Solubility->Optimize Linker Prodrug Strategy Prodrug Strategy Poor Solubility->Prodrug Strategy Efflux->Optimize Linker

Caption: Troubleshooting workflow for low cellular activity.

G cluster_factors Factors Influencing Permeability PROTAC in Solution PROTAC in Solution Cell Membrane Cell Membrane (Lipophilic) PROTAC in Solution->Cell Membrane Passive Diffusion Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Ternary Complex Formation Ternary Complex Formation Intracellular Space->Ternary Complex Formation MW High Molecular Weight MW->Cell Membrane PSA High Polar Surface Area PSA->Cell Membrane Solubility Low Aqueous Solubility Solubility->PROTAC in Solution Efflux Efflux Pump Substrate Efflux->Cell Membrane Active Transport Out

Caption: Factors affecting PROTAC cell permeability.

experimental_workflow cluster_assays Permeability Assessment cluster_optimization Optimization Strategies start Synthesize PROTAC with This compound Linker pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 nanobret NanoBRET Assay (Intracellular Accumulation) caco2->nanobret decision Permeability Sufficient? nanobret->decision deprotect Remove Boc Group decision->deprotect No linker_mod Modify Linker (Shorter, Rigid, Alkyl) decision->linker_mod No prodrug Prodrug Approach decision->prodrug No end Proceed to Further Cellular Assays decision->end Yes retest Re-Synthesize and Re-Test deprotect->retest linker_mod->retest prodrug->retest retest->pampa

Caption: Experimental workflow for improving PROTAC permeability.

References

BnO-PEG4-Boc side reactions and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and medicinal chemistry. Its structure consists of a benzyl (B1604629) ether (BnO) at one terminus, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. This configuration allows for the sequential and controlled linkage of two different molecules. Key applications include its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over the assembly of the final construct is critical.[1][2]

Q2: In what order should the protecting groups of this compound be removed?

The benzyl (Bn) and Boc groups are typically removed in a stepwise, orthogonal fashion. The choice of which group to remove first depends on the overall synthetic strategy.

  • Debenzylation first: The benzyl group is commonly removed via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere), which leaves the acid-labile Boc group intact. This exposes a hydroxyl group for subsequent modification.

  • Boc deprotection first: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, while the benzyl group remains unaffected.[3][4]

Q3: What are the most common side reactions associated with this compound, and how can they be minimized?

The primary side reactions occur during the deprotection steps. During debenzylation, potential issues include incomplete reaction or catalyst poisoning. For Boc deprotection, side reactions often stem from the strong acidic conditions required, which can lead to the formation of reactive intermediates or the cleavage of other acid-sensitive functionalities in the molecule.[5][6]

Deprotection StepPotential Side ReactionHow to Minimize
Debenzylation (BnO Removal) Incomplete reactionEnsure catalyst activity, use sufficient hydrogen pressure, consider adding a mild acid like acetic acid to facilitate the reaction.[7][8]
Catalyst poisoningUse high-purity solvents and reagents; avoid sulfur-containing compounds.
Boc Deprotection Alkylation by t-butyl cationAdd scavengers (e.g., triethylsilane, anisole, or water) to the reaction mixture to trap the t-butyl cation intermediate.[6]
Cleavage of other acid-labile groupsUse the mildest effective acidic conditions (e.g., lower concentration of TFA, shorter reaction time).[5] Monitor the reaction closely.
Incomplete deprotectionIncrease acid concentration, extend reaction time, or ensure the substrate is fully dissolved.[5]

Troubleshooting Guide: Debenzylation (BnO Group Removal)

Q4: My debenzylation reaction is slow or appears incomplete. What are the likely causes and solutions?

Incomplete or sluggish debenzylation reactions are common issues. The underlying cause is often related to the catalyst, reaction conditions, or the substrate itself.

Potential CauseRecommended Solution
Catalyst Inactivity Use fresh, high-quality palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Catalyst Poisoning Purify starting materials to remove potential catalyst poisons such as sulfur or thiol compounds. Use high-purity solvents.
Insufficient Hydrogen Ensure the reaction vessel is properly sealed and purged with hydrogen. For difficult substrates, increasing the hydrogen pressure may be necessary.
Poor Solubility Choose a solvent system in which the substrate is fully soluble. Common solvents include ethanol (B145695), methanol, or ethyl acetate.
Substrate Hindrance For sterically hindered substrates, increasing the reaction temperature (e.g., to 60°C) and adding a mild acid like acetic acid (1.5 equivalents) can facilitate the reaction.[7]

Q5: I am observing unexpected byproducts during the debenzylation of the BnO group. What might they be, and how can I avoid them?

Byproduct formation during catalytic hydrogenation is often due to over-reduction or side reactions with other functional groups.

Observed ByproductPotential CauseHow to Minimize
Products from over-reduction (e.g., reduction of other aromatic rings) Reaction time is too long, or the catalyst is too active.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use a less active catalyst if necessary.
Cleavage of other sensitive groups Other functional groups in the molecule may also be susceptible to hydrogenolysis.Carefully review the compatibility of all functional groups with the chosen reaction conditions. Alternative deprotection strategies may be required.

Troubleshooting Guide: Boc Deprotection

Q6: What are the primary reasons for incomplete Boc deprotection, and how can I ensure the reaction goes to completion?

Incomplete removal of the Boc group is a frequent problem that can often be resolved by optimizing the reaction conditions.[5]

Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[1][5] For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[5]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor progress. Most Boc deprotections are performed at room temperature, but gentle heating may be required for some substrates.[5]
Poor Solubility Ensure that the this compound derivative is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a commonly used solvent.[5]
Steric Hindrance The bulky nature of the PEG chain can sometimes hinder the approach of the acid. In such cases, longer reaction times or slightly elevated temperatures may be necessary.[5]

Q7: After Boc deprotection, I've identified side products in my reaction mixture. What are they, and how can I prevent their formation?

The most common side products in Boc deprotection arise from the tert-butyl cation that is generated as a byproduct. This cation is a reactive electrophile that can alkylate nucleophilic functional groups.[6][9]

Side ProductFormation MechanismPrevention Strategy
t-butylated substrate The t-butyl cation alkylates electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine, cysteine).[5][6]Add a scavenger to the reaction mixture to trap the t-butyl cation.[6]

Table of Common Scavengers for t-Butyl Cation

ScavengerTypical ConcentrationNotes
Triethylsilane (TES) 1-5% (v/v)Effective at reducing the t-butyl cation.
Anisole 1-5% (v/v)Acts as a cation trap through electrophilic aromatic substitution.
Water 1-5% (v/v)Can also serve as a scavenger.
Thioanisole 1-5% (v/v)Particularly useful for protecting sulfur-containing residues.

Q8: I am concerned about the stability of other acid-sensitive groups in my molecule during Boc deprotection. What precautions can I take?

If your molecule contains other acid-labile functionalities, such as certain esters or other protecting groups, they may be cleaved under the conditions required for Boc deprotection.[5] To mitigate this, use the mildest possible conditions. Start with a lower concentration of acid and monitor the reaction carefully over time to find the optimal point where the Boc group is removed without significant degradation of the rest of the molecule.

Experimental Protocols

Protocol 1: General Procedure for Debenzylation of this compound

This protocol describes a general method for the removal of the benzyl ether protecting group.

  • Dissolve the this compound substrate (1 equivalent) in a suitable solvent such as ethanol (approximately 60 mL per mmol of substrate).

  • Add 1.5 equivalents of acetic acid to the solution.[7]

  • Carefully add 20% wt Pd(OH)₂ on carbon (Pearlman's catalyst) to the mixture (approximately 150 mg per mmol of substrate).[7]

  • Secure the reaction vessel to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at 60°C for 14-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional solvent (e.g., ethanol).

  • Combine the filtrates and concentrate them in vacuo to yield the debenzylated product.

  • Purify the residue as needed using silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Boc Deprotection

This protocol provides a standard method for removing the Boc protecting group from an amine.

  • Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[1]

  • If the substrate contains functional groups susceptible to alkylation, add a scavenger such as triethylsilane (1-5%).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

  • The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[1]

Protocol 3: Monitoring Reaction Progress by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of both debenzylation and Boc deprotection reactions.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase, which may contain a neutralizing agent if the reaction is acidic.

  • Inject the quenched sample into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column).

  • Analyze the resulting chromatogram to determine the relative peak areas of the starting material, the desired product, and any byproducts.

  • This analysis will allow you to quantify the conversion and monitor the reaction's progress over time.[5]

Visualizations

Synthetic Workflow for this compound Deprotection cluster_debenzylation Debenzylation cluster_boc_deprotection Boc Deprotection BnO_PEG4_Boc This compound Debenzylation H2, Pd(OH)2/C EtOH, 60°C BnO_PEG4_Boc->Debenzylation HO_PEG4_Boc HO-PEG4-Boc Debenzylation->HO_PEG4_Boc HO_PEG4_Boc_2 HO-PEG4-Boc Boc_Deprotection TFA, DCM HO_PEG4_Boc_2->Boc_Deprotection HO_PEG4_NH2 HO-PEG4-NH2 (Final Product) Boc_Deprotection->HO_PEG4_NH2

Caption: Sequential deprotection strategy for this compound.

Troubleshooting Boc Deprotection start Start Boc Deprotection check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are byproducts observed? check_completion->check_byproducts Yes increase_acid Increase acid concentration or reaction time incomplete->increase_acid increase_acid->check_completion byproducts Byproducts Present check_byproducts->byproducts Yes success Reaction Successful check_byproducts->success No add_scavenger Add scavenger (e.g., TES) byproducts->add_scavenger add_scavenger->start

Caption: Logical workflow for troubleshooting Boc deprotection.

Troubleshooting Debenzylation start Start Debenzylation check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No success Reaction Successful check_completion->success Yes check_catalyst Check catalyst activity and for poisons incomplete->check_catalyst increase_conditions Increase H2 pressure, temperature, or add acetic acid check_catalyst->increase_conditions increase_conditions->check_completion

Caption: Logical workflow for troubleshooting debenzylation.

References

Strategies for optimizing the geometry of the PROTAC ternary complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of PROTAC (Proteolysis Targeting Chimera) ternary complex geometry.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC ternary complex and why is its geometry critical?

A1: The PROTAC ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase. The spatial arrangement, or geometry, of this complex is paramount as it dictates the efficiency and selectivity of the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome. An optimal geometry ensures that the E3 ligase can effectively transfer ubiquitin to accessible lysine (B10760008) residues on the surface of the target protein.

Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

A2: Lack of degradation is a common issue. A systematic approach to troubleshooting is recommended. First, verify the integrity and activity of your individual components: the target protein, the E3 ligase, and the PROTAC molecule. Ensure the chosen E3 ligase is expressed in your cell line. Next, confirm that your PROTAC can engage with both the target protein and the E3 ligase individually in binary binding assays. If binary engagement is confirmed, the issue may lie in inefficient ternary complex formation or the formation of a non-productive complex.[1][2]

Q3: My dose-response curve for protein degradation is bell-shaped (the "hook effect"). What causes this and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][3] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[3][4] Designing PROTACs that promote positive cooperativity in ternary complex formation can also reduce the hook effect by stabilizing the ternary complex over the binary ones.[3]

Q4: How does the linker component of the PROTAC influence ternary complex geometry?

A4: The linker is a critical determinant of ternary complex geometry and stability. Its length, composition, and attachment points dictate the relative orientation of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long may lead to a highly flexible and unstable complex with inefficient ubiquitination.[5][6] Therefore, systematic optimization of the linker is a key strategy for improving PROTAC efficacy.

Q5: What is "cooperativity" in the context of PROTACs and how is it measured?

A5: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. Negative cooperativity (α < 1) signifies that the binding of the first protein hinders the binding of the second. Cooperativity can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) by comparing the binding affinities of the binary and ternary complexes.

Q6: My PROTAC shows good activity in biochemical assays but poor degradation in cells. What are the potential reasons?

A6: Discrepancies between biochemical and cellular activity often point towards issues with cell permeability or intracellular stability of the PROTAC.[7] PROTACs are often large molecules that may struggle to cross the cell membrane.[8][9] Strategies to improve cell permeability include modifying the linker to enhance physicochemical properties or employing advanced delivery strategies like antibody-drug conjugates or nanoparticle formulations.[8][10][11][12] Cellular target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the PROTAC is reaching its intracellular targets.[13][14][15][16][17]

Q7: How can I minimize off-target effects with my PROTAC?

A7: Off-target effects can arise from the degradation of proteins other than the intended target.[18][19] Strategies to enhance selectivity include using a more specific "warhead" for your protein of interest, modifying the linker to alter the ternary complex conformation, or recruiting a different E3 ligase that may have a more restricted set of natural substrates.[20] Advanced strategies also involve developing tissue-specific or tumor-targeted PROTACs.[21]

Troubleshooting Guides

Problem 1: No or Weak Target Protein Degradation
Possible Cause Suggested Solution
Poor Cell Permeability Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity/lipophilicity).[22] Consider prodrug strategies or specialized delivery systems (e.g., nanoparticles).[11]
Inefficient Ternary Complex Formation Optimize linker length and composition. Screen different E3 ligase ligands. Confirm binary binding of each warhead to its respective protein.[23]
Non-productive Ternary Complex Geometry Redesign the linker by altering its length, rigidity, and attachment points to promote a productive conformation for ubiquitination.
Low E3 Ligase Expression Verify the expression level of the recruited E3 ligase in your cell model using Western Blot or qPCR. Choose an E3 ligase known to be highly expressed in your system.
Rapid Target Protein Synthesis Perform a time-course experiment to determine the optimal treatment duration. Measure the half-life of your target protein.
Problem 2: The "Hook Effect" (Bell-Shaped Dose-Response)
Possible Cause Suggested Solution
Formation of Non-productive Binary Complexes at High Concentrations Perform a wide, granular dose-response experiment to identify the optimal concentration for maximal degradation (Dmax).[3][4]
Low Cooperativity Redesign the PROTAC to enhance positive cooperativity. This can be achieved by creating favorable protein-protein interactions between the target and the E3 ligase.[3]
Suboptimal Linker Design Systematically vary the linker length and composition to identify a PROTAC with a reduced hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the target protein and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficiency.

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation [5][6]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B1610>95
PROTAC C2025060

Table 2: Effect of Linker Length on p38α Degradation [6]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC X1350050
PROTAC Y1625>90
PROTAC Z1915075

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

Methodology: [24][25][26][27]

  • Reagent Preparation:

    • Prepare a solution containing the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged) in an appropriate assay buffer.

    • Prepare serial dilutions of the PROTAC in the same buffer.

  • Assay Plate Setup:

    • Add the protein mixture to a microplate.

    • Add the PROTAC dilutions to the protein mixture. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate to allow for ternary complex formation. Incubation time should be optimized (e.g., 60-180 minutes).

  • Detection:

    • Add the FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody).

    • Incubate to allow for antibody binding.

  • Measurement:

    • Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates ternary complex formation.

  • Data Analysis:

    • Plot the FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is used to measure the real-time binding kinetics and affinities of binary and ternary complexes.

Methodology: [28][29][30][31][32]

  • Chip Preparation:

    • Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.

    • To measure the PROTAC-target protein interaction, a different chip setup would be required, or this can be measured in solution.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.

    • Alternatively, flow the target protein over a surface saturated with the PROTAC-E3 ligase binary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.[33][34][35]

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein.

    • Add the PROTAC at the desired concentration. Include a vehicle-only control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.

  • Quenching:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection by Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • A high-molecular-weight smear or laddering pattern above the band of the unmodified target protein indicates polyubiquitination.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 1. Binding cluster_1 2. Ubiquitination cluster_2 3. Degradation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI E1, E2, Ub Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycling Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start No/Weak Degradation Observed Check_Components Verify Protein & PROTAC Integrity Start->Check_Components Check_Permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) Check_Components->Check_Permeability Components OK Optimize Optimize PROTAC Design (Linker, Warhead, E3 Ligand) Check_Components->Optimize Issue Found Check_Binary Confirm Binary Binding (e.g., SPR, ITC) Check_Permeability->Check_Binary Permeable Check_Permeability->Optimize Not Permeable Check_Ternary Assess Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Check_Binary->Check_Ternary Binary Binding OK Check_Binary->Optimize No Binary Binding Check_Ub Check for Ubiquitination (In vitro/In-cell assay) Check_Ternary->Check_Ub Ternary Formation OK Check_Ternary->Optimize No Ternary Formation Check_Ub->Optimize No/Weak Ubiquitination

Caption: Troubleshooting Workflow for Lack of PROTAC Activity.

Cooperativity_Concept cluster_positive Positive Cooperativity (α > 1) cluster_negative Negative Cooperativity (α < 1) Positive_Ternary Stable Ternary Complex Positive_Binary1 POI-PROTAC Positive_Ternary->Positive_Binary1 Positive_Binary2 E3-PROTAC Positive_Ternary->Positive_Binary2 POI1 POI Positive_Binary1->POI1 PROTAC1 PROTAC Positive_Binary1->PROTAC1 E3_1 E3 Positive_Binary2->E3_1 PROTAC2 PROTAC Positive_Binary2->PROTAC2 Negative_Ternary Unstable Ternary Complex Negative_Binary1 POI-PROTAC Negative_Ternary->Negative_Binary1 Negative_Binary2 E3-PROTAC Negative_Ternary->Negative_Binary2 POI2 POI Negative_Binary1->POI2 PROTAC3 PROTAC Negative_Binary1->PROTAC3 E3_2 E3 Negative_Binary2->E3_2 PROTAC4 PROTAC Negative_Binary2->PROTAC4

Caption: Concept of Cooperativity in Ternary Complex Formation.

References

Technical Support Center: The Role of Linker Rigidity in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance regarding the impact of linker rigidity on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to PROTAC linker design and the influence of its rigidity.

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for inducing the ubiquitination and subsequent degradation of the target protein.[2] The linker's characteristics, including its length, rigidity, and chemical composition, dictate the spatial orientation and proximity of the POI and E3 ligase, directly impacting the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]

Q2: What are the main classifications of PROTAC linkers based on rigidity?

A2: PROTAC linkers are broadly classified into two main categories:

  • Flexible Linkers: These are the most commonly used linkers, especially in the initial stages of PROTAC development.[2] They typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[2][4] Their high degree of conformational flexibility allows the PROTAC to adopt various conformations, which can increase the probability of forming a productive ternary complex.[5] However, excessive flexibility can lead to an entropic penalty upon binding, potentially decreasing the stability of the complex.[6]

  • Rigid Linkers: These linkers incorporate structural elements that limit conformational flexibility, such as aromatic rings (e.g., phenyl), alkynes, or heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638).[4][5][] By reducing the number of rotatable bonds, rigid linkers can "pre-organize" the PROTAC into a conformation that is favorable for ternary complex formation, which can enhance potency and stability.[5][6][]

Q3: How does linker rigidity specifically affect the formation and stability of the ternary complex?

A3: Linker rigidity plays a critical role in the thermodynamics and kinetics of ternary complex formation. A rigid linker can reduce the entropic cost of complex formation by constraining the PROTAC molecule into a bioactive conformation, thus promoting a more stable ternary complex.[6] For example, in the optimization of the PROTAC ARV-110, incorporating a more rigid piperidine group into the linker led to a more stable binding conformation and enhanced androgen receptor (AR) degradation.[] Conversely, a linker that is too rigid might prevent the necessary conformational adjustments required for the two proteins to interact favorably, hindering complex formation.[6] Flexible linkers allow for a broader range of possible interactions but may not always lead to the most stable complex due to the energetic cost of restricting their movement.[4]

Q4: Is a flexible or rigid linker better for PROTAC efficacy?

A4: There is no universal answer; the optimal level of rigidity is highly dependent on the specific POI and E3 ligase pair.[5]

  • Flexible linkers are often a good starting point to establish proof-of-concept, as their adaptability increases the chance of achieving a productive ternary complex.[5]

  • Rigid linkers can be employed later in the optimization process to enhance potency by locking the PROTAC into an ideal conformation.[5][] The most effective strategy often involves a "semi-rigid" or "constrained" linker that balances conformational freedom with a favorable pre-organized structure.[6] Ultimately, empirical testing of a library of linkers with varying lengths and rigidities is necessary to identify the optimal design for a given system.[4]

Q5: How does linker rigidity influence the physicochemical properties of a PROTAC?

A5: The linker's rigidity and chemical composition significantly impact a PROTAC's drug-like properties.[]

  • Solubility: Flexible PEG linkers contain ether oxygens that can improve a PROTAC's aqueous solubility.[1][2] Rigid aromatic linkers can increase lipophilicity.

  • Cell Permeability: PROTACs are large molecules that often fall outside of traditional drug-like chemical space (e.g., Lipinski's Rule of 5).[4] Rigidifying the linker can reduce the number of rotatable bonds, a parameter that is sometimes associated with improved cell permeability.[8]

  • Metabolic Stability: Flexible alkyl chains can be susceptible to metabolism. Incorporating more stable rigid structures, like cycloalkanes or aromatic rings, can enhance metabolic stability and prolong the PROTAC's activity in vivo.[]

Section 2: Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, with a focus on linker-related solutions.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I've synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in my target protein levels. Could the linker's rigidity be the problem?

  • Answer: Yes, suboptimal linker design is a common cause of poor degradation. The rigidity of your linker may be preventing the formation of a stable and productive ternary complex.

    • Troubleshooting Steps:

      • Vary Linker Flexibility: If you started with a highly rigid linker, it may be sterically preventing the complex from forming. Synthesize and test analogs with more flexible linkers (e.g., PEG or alkyl chains) to explore a wider conformational space.[6]

      • Introduce Rigid Elements: If you are using a very flexible linker, the entropic penalty of forming the complex might be too high, leading to instability.[4] Systematically introduce rigid motifs (e.g., piperazine, phenyl rings) to pre-organize the molecule and potentially enhance binding cooperativity.[5]

      • Measure Ternary Complex Formation Directly: Weak degradation is often due to an inability to form the ternary complex. Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to directly measure whether your PROTAC can successfully bring the POI and E3 ligase together.[5][9][10] If no complex is formed, linker redesign is necessary.

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for protein degradation is bell-shaped, with efficacy decreasing at higher PROTAC concentrations. How is this related to the linker?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[5][11] The stability of these binary complexes versus the ternary complex is influenced by the linker. A linker that does not effectively promote positive cooperativity between the POI and E3 ligase can exacerbate the hook effect.

    • Troubleshooting Steps:

      • Confirm with a Wide Dose-Response: First, ensure you are observing a true hook effect by testing your PROTAC over a very broad concentration range.[5]

      • Optimize Linker for Cooperativity: The goal is to design a linker that facilitates favorable protein-protein interactions within the ternary complex, making it more stable than the binary complexes. This often requires screening linkers of different rigidities and compositions. A more rigid linker might orient the two proteins in a way that creates new, stabilizing interactions.[12]

      • Quantify Cooperativity: Use biophysical methods like SPR to measure the binding affinities of the binary and ternary complexes.[9] This will allow you to calculate the cooperativity factor (alpha) and quantitatively assess how linker modifications impact ternary complex stability.

Issue 3: My PROTAC has poor cell permeability and/or solubility.

  • Question: My PROTAC works in biochemical assays but shows poor activity in cells. I suspect it's not getting into the cells or is precipitating out of the media. How can I modify the linker to improve this?

  • Answer: The linker is a major contributor to the overall physicochemical properties of the PROTAC.[] Modifying it is a key strategy to improve permeability and solubility.

    • Troubleshooting Steps:

      • Improve Solubility: If solubility is an issue, incorporate more polar, flexible linkers. PEG linkers are widely used to increase the water solubility of PROTACs.[1][2]

      • Enhance Permeability: To improve cell permeability, you can try to reduce the polar surface area (TPSA) and the number of rotatable bonds. Introducing certain rigid, cyclic elements into the linker can sometimes improve permeability by reducing the conformational flexibility that needs to be penalized for membrane crossing.[8]

      • Balance Hydrophilicity and Lipophilicity: Achieving good cell permeability is a balance. While PEG linkers improve solubility, excessively long or polar linkers can hinder membrane passage. Experiment with different linker compositions (e.g., combined alkyl and PEG elements) to find an optimal balance.[]

      • Use a Cellular Target Engagement Assay: Confirm that your modified PROTACs are reaching their target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET ternary complex assay.[5][14]

Section 3: Quantitative Data Summary

The following tables summarize published data illustrating the impact of linker rigidity and composition on PROTAC performance.

Table 1: Impact of Linker Rigidity on PROTAC Degradation Efficacy

PROTAC TargetLinker Type / ModificationKey FindingDC₅₀ / IC₅₀DₘₐₓReference
BET Proteins Flexible (alkyl chain) vs. Rigid (ethynyl group)Replacing a flexible amine linkage with a rigid ethynyl (B1212043) group increased potency 3- to 6-fold in two cell lines.32 pM (rigid)>90%[4]
Androgen Receptor (AR) Flexible linker vs. Rigid (piperidine/piperazine)Incorporating a rigid structure into the linker significantly improved metabolic stability and ternary complex stability.Not specified>90%[]
TBK1 Flexible (alkyl/ether) linkers of varying lengthsNo degradation was observed with linkers shorter than 12 atoms. Potent degradation was seen with linkers from 12-29 atoms.3 nM (21-atom linker)96%[4]
Estrogen Receptor (ER) Flexible (PEG) linkers of varying lengthsA 16-atom linker was significantly more potent at degrading the target compared to a 12-atom linker, despite similar binding affinities.~25 µM (16-atom)~75%[12][15]
PI3K/mTOR Flexible (C8 alkyl) vs. other linkersPROTACs with flexible linkers (PEG or alkyl chains) showed superior degradation efficiency.Not specified>80%[16]

Table 2: Comparison of Common Linker Motifs and Their Properties

Linker MotifPredominant PropertyAdvantagesDisadvantages
Alkyl Chains FlexibleSynthetically accessible, stable, allows for conformational sampling.[1][2]Can be hydrophobic, potentially lowering solubility; may have lower metabolic stability.[1]
PEG Chains Flexible, HydrophilicImproves water solubility and cell permeability; length is easily tunable.[1][]May have reduced metabolic stability compared to alkyl chains.[1]
Alkyne/Triazole RigidIncreases rigidity, metabolically stable, can pre-organize the PROTAC for better binding.[1][4]Can be more synthetically challenging to incorporate.
Piperazine/Piperidine RigidIncreases rigidity, improves metabolic stability, can be used to fine-tune 3D geometry.[4][]Adds to molecular weight and complexity.

Section 4: Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Assessment

  • Objective: To quantify the relative amount of a target protein in cells following treatment with a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Always include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash cells with cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: To measure the binding kinetics (on- and off-rates) and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) complexes.[9]

  • Methodology:

    • Immobilization: Covalently immobilize a high-purity preparation of either the E3 ligase (e.g., VHL complex) or the POI onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • To measure PROTAC-E3 binding, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

      • To measure PROTAC-POI binding, inject the PROTAC over the immobilized POI surface.

    • Ternary Complex Analysis:

      • Prepare a solution containing a fixed, near-saturating concentration of the soluble protein partner (e.g., the POI if the E3 ligase is immobilized).

      • Inject a series of concentrations of the PROTAC mixed with the soluble protein partner over the immobilized protein surface.

    • Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary KD of the PROTAC for the immobilized protein to the ternary KD (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity.[9]

Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation

  • Objective: To monitor the formation of the POI-PROTAC-E3 ligase ternary complex in real-time within living cells.[14][17]

  • Methodology:

    • Cell Line Engineering: Create a stable cell line that expresses the POI fused to a NanoLuc® (NLuc) luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).

    • Cell Plating: Plate the engineered cells in a white, 96-well assay plate.

    • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag-E3 ligase fusion protein.

    • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

    • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to the cells.

    • Signal Detection: Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a plate reader equipped for BRET measurements.

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. An increase in the BRET ratio upon PROTAC addition indicates that the donor (on the POI) and acceptor (on the E3 ligase) have been brought into close proximity, confirming ternary complex formation.

Section 5: Visual Guides and Workflows

PROTAC_MoA poi Protein of Interest (POI) inv1 poi->inv1 protac PROTAC protac->inv1 inv2 protac->inv2 e3 E3 Ubiquitin Ligase e3->inv2 ternary Ternary Complex (POI-PROTAC-E3) ub Ubiquitination ternary->ub Proximity-Induced ub->protac Recycled proteasome Proteasome ub->proteasome degradation POI Degradation proteasome->degradation inv1->ternary inv2->ternary Linker_Workflow design 1. Design Linker Library (Vary Rigidity/Length) synth 2. Synthesize PROTACs design->synth biochem 3. Biochemical Assays (SPR, ITC) synth->biochem cellular 4. Cellular Assays (Western Blot, NanoBRET) biochem->cellular data 5. Analyze Data (DC50, Dmax, Cooperativity) cellular->data data->design Iterate lead 6. Select Lead PROTAC data->lead Linker_Logic center Linker Rigidity n1 Ternary Complex Properties center->n1 n2 Physicochemical Properties center->n2 n3 Pharmacokinetics center->n3 s1a Stability n1->s1a s1b Cooperativity n1->s1b s1c Conformation n1->s1c outcome PROTAC Efficacy (DC50, Dmax, Selectivity) n1->outcome s2a Solubility n2->s2a s2b Permeability n2->s2b n2->outcome s3a Metabolic Stability n3->s3a n3->outcome

References

Technical Support Center: Fine-Tuning PROTAC Activity with BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for modifying and utilizing the BnO-PEG4-Boc linker to fine-tune the activity of your Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A1: this compound is a heterobifunctional chemical linker used in the synthesis of PROTACs.[1] A PROTAC consists of a ligand that binds to your target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[2][3] The linker's role is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4] This complex is necessary for the subsequent ubiquitination and degradation of the target protein.[5] The this compound linker provides a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility.[6] The benzyl (B1604629) (BnO) and tert-butyloxycarbonyl (Boc) groups are protecting groups for the terminal hydroxyl and amine functionalities, respectively, allowing for controlled, stepwise synthesis of the PROTAC.

Q2: How does the length of the PEG linker, such as in this compound, impact PROTAC activity?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).[7][8] An optimal linker length is required to facilitate the ideal conformation for the ternary complex formation.[4]

  • Too short: A linker that is too short may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3]

  • Too long: A linker that is too long may result in an unstable or non-productive ternary complex, where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]

The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[2] Modifying the length from the standard four PEG units of this compound by synthesizing or purchasing linkers with different numbers of PEG units (e.g., PEG2, PEG3, PEG5, PEG6) is a common strategy to optimize PROTAC activity.[7]

Troubleshooting Guides

Synthesis and Modification

Problem 1: Incomplete Boc deprotection of the this compound linker or PROTAC intermediate.

  • Potential Cause: Insufficient acid strength or concentration, inadequate reaction time, or steric hindrance.[9]

  • Troubleshooting Steps:

    • Increase Acid Concentration: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration (e.g., from 20% to 50% v/v).[9]

    • Extend Reaction Time: Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed. This may take from one to several hours.[9]

    • Use a Stronger Acid System: For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be effective.[9]

    • Ensure Solubility: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.[9]

Problem 2: Low yield after amide coupling of the deprotected BnO-PEG4-amine with the warhead or anchor.

  • Potential Cause: Inefficient coupling reagents, steric hindrance, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[10]

    • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess.

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve yields, but monitor for potential side reactions.

    • Change Solvent: Ensure all components are well-solvated. Anhydrous DMF or NMP are common choices.[10]

Biological Evaluation

Problem 3: My PROTAC shows low potency (high DC50) or incomplete degradation (low Dmax).

  • Potential Cause: Suboptimal linker length, poor cell permeability, or formation of an unproductive ternary complex.

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize a small library of PROTACs with different PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to find the optimal length for your specific target and E3 ligase.

    • Modify Linker Composition: While maintaining the optimal length, consider incorporating rigid moieties (e.g., piperazine, triazole) into the linker to improve conformational restriction, which can sometimes lead to a more stable ternary complex.

    • Assess Cell Permeability: If the PROTAC has poor cell permeability, it will not reach its intracellular target. Consider assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate this.[7] Modifying the linker to be more hydrophobic can sometimes improve permeability.

    • Confirm Ternary Complex Formation: Utilize biophysical assays such as TR-FRET or SPR to confirm that your PROTAC is capable of forming a ternary complex with the target protein and E3 ligase.[11]

Data Presentation

The following table provides an illustrative example of how modifying the PEG linker length can impact the degradation potency (DC50) and efficacy (Dmax) of a hypothetical PROTAC targeting BRD4.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG28>1000<10
PROTAC BPEG31115085
PROTAC C PEG4 14 25 >95
PROTAC DPEG51710090
PROTAC EAlkyl1445>95

This table illustrates a common trend where an optimal linker length provides the best degradation performance. Data is representative and based on general findings in the field.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

  • Dissolve the Boc-protected PEG linker (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]

Protocol 2: Western Blotting for DC50 and Dmax Determination

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10][12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.[10][13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration (on a log scale) and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12][13]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: Mechanism of action of a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Low PROTAC Activity (High DC50 / Low Dmax) CheckSynthesis Verify PROTAC Synthesis & Purity Start->CheckSynthesis CheckSynthesis->Start If incorrect, resynthesize CheckPermeability Assess Cell Permeability CheckSynthesis->CheckPermeability If correct CheckTernaryComplex Confirm Ternary Complex Formation CheckPermeability->CheckTernaryComplex If permeable OptimizeLinker Optimize Linker CheckPermeability->OptimizeLinker If impermeable, modify linker for permeability CheckTernaryComplex->OptimizeLinker If complex forms CheckTernaryComplex->OptimizeLinker If no complex, redesign linker VaryLength Vary PEG Length (e.g., PEG2, PEG3, PEG5) OptimizeLinker->VaryLength ModifyComposition Incorporate Rigid Moieties OptimizeLinker->ModifyComposition End Optimized PROTAC Activity VaryLength->End ModifyComposition->End

Caption: Troubleshooting workflow for low PROTAC activity.

References

Technical Support Center: Addressing Off-Target Effects in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects when using Proteolysis Targeting Chimeras (PROTACs) with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC and how can it contribute to off-target effects?

A1: The PEG linker in a PROTAC is not just a spacer; it is a critical component that connects the target protein binder to the E3 ligase binder.[1] Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for target ubiquitination and degradation.[1]

Off-target effects can arise from several factors related to the PEG linker:

  • Suboptimal Linker Length: An inappropriate linker length can lead to the formation of unproductive ternary complexes or allow the PROTAC to bring the E3 ligase into proximity with unintended proteins, resulting in their degradation.[1]

  • Excessive Flexibility: While some flexibility is beneficial, a highly flexible PEG linker might not provide enough conformational constraint, potentially leading to the ubiquitination of non-target proteins that come into transient proximity.

  • Physicochemical Properties: The hydrophilic nature of PEG linkers can alter the overall properties of the PROTAC, which may influence its cellular uptake and distribution, potentially leading to interactions with off-target proteins.[2]

Q2: My PROTAC with a PEG linker is potent against my target protein, but I'm observing significant cell toxicity. How do I determine if this is due to off-target effects?

A2: Cell toxicity is a common issue and can stem from on-target, off-target, or compound-specific effects. A multi-pronged approach is recommended to investigate the root cause:[3]

  • Global Proteomics: The most direct way to identify off-target degradation is to use unbiased mass spectrometry-based proteomics.[4] By comparing the proteome of cells treated with your active PROTAC to a vehicle control and an inactive control PROTAC (e.g., one with a mutated E3 ligase binder), you can identify proteins that are uniquely degraded by the active compound.[3]

  • Cell Viability Assays: Perform dose-response cytotoxicity assays (e.g., MTS or CellTiter-Glo) to determine the concentration at which the PROTAC becomes toxic.[5]

  • Caspase Activity Assays: To determine if the toxicity is due to apoptosis, you can measure the activity of caspases (e.g., caspase-3/7), which are key mediators of this process.[6][7] An increase in caspase activity would suggest the induction of apoptosis.

  • Control Compounds: Synthesize and test control PROTACs. An inactive epimer that doesn't bind the E3 ligase or a warhead analog that doesn't bind the target can help differentiate between on-target and off-target toxicity.[8]

Q3: I'm observing a "hook effect" with my PEGylated PROTAC. Is this related to off-target effects?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This is generally not a direct measure of off-target effects but rather an indication of suboptimal ternary complex formation.[10] At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[10] While not a direct off-target issue, the high concentrations of PROTAC required to see this effect could potentially increase the likelihood of off-target binding and subsequent toxicity.[11]

Troubleshooting Guides

Issue 1: Poor cell permeability of my PROTAC with a long PEG linker.

  • Question: My PROTAC shows good biochemical activity but is not effective in cellular assays. I suspect poor cell permeability due to the long, hydrophilic PEG linker. How can I address this?

  • Answer: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and polar surface area.[12][13] Here are some troubleshooting strategies:

    • Systematically Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths. Shorter linkers generally improve permeability.[14]

    • Introduce Lipophilic Moieties: Replace a portion of the PEG linker with more lipophilic groups like alkyl chains or phenyl rings to balance hydrophilicity and improve membrane permeability.[15]

    • Incorporate Rigid Elements: Introducing rigid structures like piperazine (B1678402) or piperidine (B6355638) rings into the linker can sometimes improve permeability by reducing the conformational flexibility and shielding polar groups.[13][15]

    • Perform a Permeability Assay: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the permeability of your PROTAC analogs and guide your optimization efforts.[12]

Issue 2: My global proteomics data shows many potential off-targets. How do I validate them?

  • Question: I've performed a quantitative proteomics experiment and have a list of proteins that are downregulated upon treatment with my PROTAC. What are the next steps to confirm if these are true off-targets?

  • Answer: Validating hits from a proteomics screen is crucial to confirm they are genuine off-targets.[3]

    • Orthogonal Methods: Use a different method to confirm the degradation of the potential off-target. Western blotting is a common and reliable way to validate changes in protein levels.[3]

    • Target Engagement Assays: Confirm that your PROTAC physically interacts with the potential off-target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[1][16][17]

    • Dose-Response and Time-Course Studies: Characterize the degradation of the potential off-target in a dose-dependent and time-dependent manner. This will help to understand the kinetics of the off-target degradation.

    • Use of Control Compounds: As mentioned earlier, inactive control PROTACs are essential to demonstrate that the observed degradation is dependent on the formation of a ternary complex with the intended E3 ligase.[8]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the target protein and the E3 ligase being utilized. The following tables provide a summary of quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5][18]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Note: Data indicates that a 16-atom linker is optimal for ERα degradation in this system.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [18][19]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A< 12No degradation-
PROTAC B 21 3 96%
PROTAC C2929276%

Note: A minimum linker length of 12 atoms was required for any degradation, with the 21-atom linker showing the highest potency.

Table 3: Comparison of BRD4 Degradation with Varying Linker Lengths [19]

PROTAC (CRBN-based)Linker CompositionDC50 (µM) in H661 cells
PROTAC X0 PEG units< 0.5
PROTAC Y1-2 PEG units> 5
PROTAC Z4-5 PEG units< 0.5

Note: This study shows a non-linear relationship between linker length and degradation potency, highlighting the need for empirical optimization.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[3][20]

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells.

    • Lyse the cells and quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay allows for the real-time detection of the ternary complex in a cellular environment.[10][21][22]

  • Cell Transfection:

    • Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase.

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the physical interaction between the PROTAC and a potential off-target protein in intact cells.[1][17][23]

  • Compound Incubation:

    • Incubate intact cells with the PROTAC at various concentrations or a vehicle control.

  • Heat Treatment:

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative protein detection methods. A shift in the melting curve indicates target engagement.

Protocol 4: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol outlines a method to quantify apoptosis by measuring caspase activity.[6][7][24]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with the PROTAC at various concentrations for a specified time.

  • Reagent Preparation:

    • Prepare the caspase substrate reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the caspase reagent to each well and incubate at room temperature.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • An increase in signal intensity in PROTAC-treated cells compared to controls indicates an increase in caspase activity and apoptosis.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (PEG Linker) Target Target Protein (On-Target) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Off_Target Off-Target Protein PROTAC->Off_Target Binds (Undesired) Proteasome Proteasome Target->Proteasome Degradation Off_Target->Proteasome Degradation (Off-Target Effect) Ternary_On On-Target Ternary Complex Ub Ubiquitin Ternary_On->Ub Ubiquitination Ternary_Off Off-Target Ternary Complex Ternary_Off->Ub Ubiquitination Ub->Target Ub->Off_Target

Caption: PROTAC Mechanism and Off-Target Action.

Global_Proteomics_Workflow start Start cell_culture Cell Culture & Treatment (PROTAC, Vehicle, Control) start->cell_culture lysis Cell Lysis & Protein Digestion cell_culture->lysis lcms LC-MS/MS Analysis lysis->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis validation Hit Validation (Western Blot, CETSA) data_analysis->validation end End validation->end

Caption: Global Proteomics Workflow for Off-Target ID.

Signaling_Pathway_Perturbation cluster_on On-Target Effects cluster_off Off-Target Effects PROTAC PROTAC Treatment On_Target_Deg Target Protein Degradation PROTAC->On_Target_Deg Off_Target_Deg Off-Target Protein Degradation PROTAC->Off_Target_Deg On_Pathway Desired Pathway Modulation On_Target_Deg->On_Pathway Therapeutic Therapeutic Effect On_Pathway->Therapeutic Off_Pathway Unintended Pathway Perturbation Off_Target_Deg->Off_Pathway Toxicity Toxicity / Adverse Effects Off_Pathway->Toxicity

Caption: On- and Off-Target Signaling Perturbation.

References

How to choose the optimal PEG linker length for a specific target protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyethylene Glycol (PEG) linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal PEG linker length for specific target proteins. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a PEG linker and why is its length important?

A: Polyethylene Glycol (PEG) linkers are flexible, hydrophilic chains composed of repeating ethylene (B1197577) glycol units.[1] They are used to connect two molecules, such as a protein and a therapeutic payload or a biotin (B1667282) tag.[1][2] The length of the PEG linker is a critical parameter that can significantly impact the properties of the resulting conjugate, including its solubility, stability, binding affinity, and in vivo pharmacokinetics.[1][3] Choosing the optimal length is crucial for the success of applications ranging from antibody-drug conjugates (ADCs) to affinity pulldown assays.[3][4]

Q2: What are the key factors to consider when choosing a PEG linker length?

A: The selection of a PEG linker length involves a trade-off between several factors.[4] Key considerations include:

  • Steric Hindrance: Longer linkers provide greater flexibility and can overcome steric hindrance, allowing for better interaction between the conjugated molecules (e.g., biotin and streptavidin, or an antibody and its target).[4][5]

  • Binding Affinity: While longer linkers can improve accessibility, excessively long linkers may sometimes lead to a slight decrease in binding affinity.[4]

  • Solubility and Aggregation: PEGylation, the process of attaching PEG chains, increases the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation, especially for hydrophobic molecules.[1][4]

  • Pharmacokinetics (PK): In therapeutic applications like ADCs, longer PEG linkers can increase the hydrodynamic radius of the conjugate, leading to a longer plasma half-life and slower clearance from the body.[2][3]

  • In Vitro vs. In Vivo Efficacy: There is often a trade-off between in vitro potency and in vivo performance. Longer linkers may enhance in vivo efficacy due to improved PK, but can sometimes decrease in vitro cytotoxicity.[3][6]

Q3: How does PEG linker length affect Antibody-Drug Conjugates (ADCs)?

A: In the context of ADCs, the PEG linker length is crucial for balancing the therapeutic window. The linker connects the antibody to the cytotoxic payload.[3] Longer PEG chains can help to:

  • Improve Solubility: Hydrophobic payloads can cause ADCs to aggregate and be cleared quickly. PEG's hydrophilic nature mitigates this.[3]

  • Enhance Stability: PEG can protect the ADC from enzymatic degradation.[5]

  • Prolong Half-Life: By increasing the size of the ADC, PEGylation can reduce renal clearance.[2]

  • Mask the Payload: PEG can shield the cytotoxic drug from the immune system, potentially reducing immunogenicity.[3]

However, a longer linker might also sterically hinder the interaction of the ADC with its target cell or impede the release of the payload, which can reduce its cytotoxic effect.[6][7]

Q4: What is the impact of PEG linker length on biotinylation and affinity pulldown assays?

A: In biotinylation applications, the PEG linker acts as a spacer between the biotin molecule and the target protein.[4] The length of this spacer is critical for efficient binding to avidin (B1170675) or streptavidin. A linker that is too short may not allow the biotin to reach the deep binding pocket of streptavidin due to steric hindrance from the protein.[4] Conversely, an appropriately long linker can increase the efficiency of affinity pulldown assays by improving the accessibility of the biotin tag.[4]

Troubleshooting Guides

Issue: Low yield in affinity pulldown assay.

Possible Cause: The PEG linker on your biotinylated bait protein may be too short, causing steric hindrance and preventing efficient binding to streptavidin beads.

Solution:

  • Test a range of linker lengths: Prepare your bait protein with several different biotin-PEGn-NHS esters (e.g., n=4, 8, 12).

  • Perform a comparative pulldown assay: Use the protocol outlined below to compare the pulldown efficiency of each linker length.

  • Analyze the results: Quantify the amount of target protein pulled down with each linker length to determine the optimal one for your system.

Issue: Poor in vivo efficacy of an Antibody-Drug Conjugate (ADC) despite high in vitro potency.

Possible Cause: The ADC may have a short plasma half-life and be cleared from circulation too quickly. This can be due to a short PEG linker or the hydrophobic nature of the payload.

Solution:

  • Synthesize ADCs with longer PEG linkers: Prepare versions of your ADC with longer PEG chains (e.g., PEG8, PEG12, PEG24).[8]

  • Conduct pharmacokinetic (PK) studies: Analyze the plasma exposure of the different ADC constructs in an animal model.

  • Perform in vivo efficacy studies: Compare the tumor growth inhibition of the ADCs with different linker lengths in a xenograft model.[8] Generally, longer linkers lead to improved plasma and tumor exposure.[8]

Data Summary Tables

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthIn Vitro PotencyIn Vivo EfficacyPlasma Half-Life
Short (e.g., PEG2-PEG4) Generally higherMay be reduced due to rapid clearanceShorter[3]
Intermediate (e.g., PEG8-PEG12) ModerateOften significantly improvedLonger[3][8]
Long (e.g., PEG24 and above) May be reducedCan be further improved, but may plateauSignificantly prolonged[3][7]

Note: The optimal linker length is highly dependent on the specific antibody, payload, and target.[6]

Table 2: Influence of PEG Linker Length on Affinity Pulldown Efficiency
PEG Linker Length (n units)Relative Pulldown EfficiencyRationale
PEG2 LowPotential for significant steric hindrance.
PEG4 ModerateImproved accessibility compared to shorter linkers.[4]
PEG8 HighOften provides a good balance of flexibility and reach.
PEG12 High to ModerateIncreased flexibility, but excessively long linkers can sometimes slightly decrease binding affinity.[4]

Experimental Protocols

Protocol 1: Comparative Biotinylation and Affinity Pulldown

This protocol allows for the systematic comparison of different PEG linker lengths for their ability to enrich a target protein.

1. Biotinylation of Bait Protein:

  • Materials:

    • Bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Biotin-PEGn-NHS ester reagents with varying n (e.g., 2, 4, 8, 12).[4]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting column.

  • Procedure:

    • Dissolve the Biotin-PEGn-NHS esters in an appropriate solvent (e.g., DMSO).

    • Add the biotinylation reagents to your protein solution at various molar ratios to test different degrees of labeling.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[4]

    • Stop the reaction by adding the quenching buffer.[4]

    • Remove excess, unreacted biotinylation reagent using a desalting column.[4]

    • Characterize the degree of biotinylation using an assay like the HABA assay.[4]

2. Comparative Affinity-Pulldown Assay:

  • Materials:

    • Biotin-PEGn-labeled bait proteins (from step 1).

    • Cell lysate containing the target protein.

    • Streptavidin-coated magnetic beads.

    • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Procedure:

    • Incubate equal amounts of streptavidin-coated beads with each of the biotin-PEGn-labeled bait proteins.[4]

    • Wash the beads to remove unbound bait protein.[4]

    • Incubate the bead-bait complexes with the cell lysate.[4]

    • Wash the beads with buffers of increasing stringency to remove non-specifically bound proteins.[4]

    • Elute the bound proteins from the beads.[4]

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.[4]

    • Quantify the band intensities to compare the pulldown efficiency of each linker length.[4]

Protocol 2: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths

This protocol outlines a general method for preparing and evaluating ADCs with different PEG linkers.

1. ADC Synthesis:

  • Materials:

    • Antibody of interest.

    • Reducing agent (e.g., TCEP).

    • Drug-linker with a maleimide (B117702) group and a defined PEG length (e.g., PEG4, PEG8, PEG24).[6]

    • Quenching agent (e.g., N-acetyl cysteine).

    • Size exclusion chromatography (SEC) column.

  • Procedure:

    • Partially reduce the antibody to expose free thiol groups.

    • Add the maleimide-activated drug-linker with a specific PEG length to the reduced antibody.[6]

    • Incubate to allow for covalent bond formation.

    • Stop the reaction by adding a quenching agent.[6]

    • Purify the ADC using SEC to remove unconjugated drug-linker.[6]

    • Characterize the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or mass spectrometry.[6]

2. In Vitro Cytotoxicity Assay:

  • Materials:

    • Target cancer cell line.

    • ADCs with different PEG linker lengths.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).[6]

  • Procedure:

    • Plate the target cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the different ADC constructs.

    • Incubate for a period of time (e.g., 72-120 hours).

    • Measure cell viability using a suitable reagent.[6]

    • Calculate the IC50 value for each ADC to compare their in vitro potency.

Visualizations

experimental_workflow cluster_prep Preparation of Bioconjugates cluster_eval Evaluation start Target Protein conjugation Bioconjugation Reaction start->conjugation reagents PEG Linkers (Varying Lengths) reagents->conjugation purification Purification conjugation->purification invitro In Vitro Assays (e.g., Binding, Cytotoxicity) purification->invitro invivo In Vivo Studies (e.g., PK, Efficacy) purification->invivo analysis Data Analysis and Optimal Linker Selection invitro->analysis invivo->analysis

Caption: Experimental workflow for selecting the optimal PEG linker length.

linker_length_tradeoffs cluster_increase Increasing Length cluster_decrease Decreasing Length center PEG Linker Length sol Increased Solubility & Reduced Aggregation center->sol pk Longer Plasma Half-Life (Improved PK) center->pk flex Increased Flexibility & Reduced Steric Hindrance center->flex potency Potentially Higher In Vitro Potency center->potency affinity May Avoid Reduced Binding Affinity center->affinity

Caption: Key trade-offs associated with varying PEG linker length.

References

Technical Support Center: Enhancing the In-Vivo Stability of PROTACs with Modified PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in-vivo stability of Proteolysis Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to inform your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the metabolic instability of PROTACs with PEG linkers?

PROTACs with PEG linkers can be susceptible to metabolic degradation, primarily due to the ether linkages within the PEG chain. These linkages are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver, which can lead to O-dealkylation reactions.[1][2] This metabolic instability often results in a short in-vivo half-life and reduced drug exposure, which can limit the therapeutic effectiveness of the PROTAC.[1] The linker is frequently identified as the most metabolically vulnerable part of the entire PROTAC molecule.[1]

Q2: How does the flexibility of a PEG linker affect the stability and function of a PROTAC?

While the flexibility of a PEG linker can be advantageous for allowing the PROTAC to adopt a productive conformation for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be detrimental.[1][2] A highly flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1][2] Furthermore, long and flexible linkers can be more susceptible to degradation by metabolic enzymes.[1]

Q3: Will modifying a PEG linker to enhance stability impact other properties of the PROTAC?

Yes, modifications to the linker can significantly alter the physicochemical properties of a PROTAC.[1][2] Replacing a hydrophilic PEG linker with more lipophilic components, such as alkyl chains or phenyl rings, can decrease aqueous solubility while potentially improving cell permeability.[1][2] Conversely, incorporating polar, rigid groups like piperazine (B1678402) or piperidine (B6355638) can enhance both solubility and metabolic stability.[1] It is a critical balancing act to optimize for in-vivo stability without compromising other essential drug-like properties.[1]

Q4: What is the "hook effect" and how does it relate to PROTACs?

The "hook effect" describes a phenomenon where high concentrations of a PROTAC lead to reduced degradation of the target protein.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for ubiquitination.[1][3] This saturation of the system with binary complexes prevents the formation of the tripartite structure, thus inhibiting target degradation.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
Low in vivo efficacy despite good in vitro potency Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure.[1][2]1. Incorporate Rigid Moieties: Replace a portion of the PEG chain with more metabolically stable, rigid structures like piperazine, piperidine, or triazole rings to shield the molecule from enzymatic degradation.[1][2] 2. Optimize Linker Length: Synthesize and test analogs with varying linker lengths. An optimal length is crucial for balancing ternary complex stability and metabolic resistance.[1][2] 3. Replace Linker Chemistry: Consider replacing the PEG linker with a more stable alkyl chain, but be mindful of potential decreases in solubility.[1]
Poor oral bioavailability High first-pass metabolism in the liver and/or gut wall.[1][2] Low cell permeability due to the hydrophilic nature of the PEG linker.[1][2]1. Enhance Metabolic Stability: Employ the strategies mentioned above (e.g., incorporating rigid linkers).[1] 2. Improve Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to improve passage across the cell membrane.[1][2] 3. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution rate.[1][2]
PROTAC appears inactive in cellular assays The PROTAC is not efficiently forming a stable ternary complex.[1][2] The PROTAC is not effectively penetrating the cell membrane.[1][2]1. Modify Linker Geometry: Alter the linker length and composition to change the distance and orientation between the two ligands, which can facilitate more stable ternary complex formation.[1][2] 2. Confirm Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm that the PROTAC can form the ternary complex.[1][2] 3. Assess Cell Permeability: Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross cell membranes.[1][2]
High variability in pharmacokinetic (PK) data Degradation of the PROTAC during sample preparation, storage, or analysis.[1][2]1. Optimize Analytical Methods: Ensure that LC-MS/MS parameters are optimized to minimize in-source fragmentation of the PROTAC.[1][2] 2. Perform Plasma Stability Assays: Assess the stability of the PROTAC in biological matrices (plasma, blood) to identify potential ex vivo degradation issues.[1][2] 3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols, including immediate quenching of enzymatic activity and minimizing time in the autosampler.[1]

Quantitative Data Summary

The following tables summarize the impact of linker modifications on the in-vivo stability and permeability of PROTACs.

Table 1: Impact of Linker Modification on Metabolic Stability

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in min
BET DegraderPEG-basedHuman Liver Microsomes35
BET DegraderAlkyl-basedHuman Liver Microsomes> 240
Pirin-targeting PROTACPEG-basedMouse Liver Microsomes13
Pirin-targeting PROTACPiperazine/Pyrimidine-based (Rigid)Mouse Liver Microsomes> 240

This data is compiled from various studies to illustrate general trends and may not represent a direct head-to-head comparison.[1]

Table 2: Impact of Linker Modification on Cell Permeability

PROTAC ScaffoldLinker ModificationPermeability (Papp) (10⁻⁶ cm/s)Assay
SMARCA2 DegraderPEG-based0.011Caco-2
SMARCA2 DegraderPara-disubstituted aryl (more rigid/lipophilic)0.44Caco-2

This data is compiled from various studies to illustrate general trends and may not represent a direct head-to-head comparison.[1]

Visualizations

PROTAC_MoA cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Poor In Vivo Stability Observed Metabolic_Assay In Vitro Metabolic Stability Assay (HLM) Start->Metabolic_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Start->Permeability_Assay High_Clearance High Intrinsic Clearance? Metabolic_Assay->High_Clearance Low_Permeability Low Permeability? Permeability_Assay->Low_Permeability Modify_Linker_Metabolism Modify Linker: - Incorporate rigid moieties - Optimize length - Change chemistry High_Clearance->Modify_Linker_Metabolism Yes Formulation Optimize Formulation High_Clearance->Formulation No Modify_Linker_Permeability Modify Linker: - Add lipophilic groups Low_Permeability->Modify_Linker_Permeability Yes Low_Permeability->Formulation No Re_evaluate Re-evaluate In Vivo Performance Modify_Linker_Metabolism->Re_evaluate Modify_Linker_Permeability->Re_evaluate Formulation->Re_evaluate

Caption: Troubleshooting workflow for addressing poor in-vivo stability of PROTACs.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its rate of degradation when incubated with human liver microsomes, a source of drug-metabolizing enzymes like CYPs.[1]

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO. Create a working solution by diluting the stock in phosphate buffer.

  • Thawing: Thaw the HLM on ice just before use.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.[1]

    • Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard.[1]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of a PROTAC across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model for intestinal absorption.[4][5]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well plates)[4]

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4[4]

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing[4]

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².[4]

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[4]

    • Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[4]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.[4]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[4]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[4]

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.[4]

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[4]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[4]

References

Validation & Comparative

The Strategic Role of PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of PEG-based PROTAC linkers, with a focus on the commonly used PEG4 length, and introduces the utility of building blocks like BnO-PEG4-Boc in PROTAC synthesis.

The Influence of PEG Linkers on PROTAC Performance

The linker in a PROTAC is not merely a spacer; it profoundly influences the molecule's efficacy, selectivity, and pharmacokinetic properties.[1] The length and composition of the PEG linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An optimal linker length is crucial for effective ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in inefficient ubiquitination.[2]

PEG linkers offer several advantages in PROTAC design, including increased water solubility and improved cell permeability, which can enhance oral absorption.[3][4] The ability to systematically vary the length of the PEG chain allows for the fine-tuning of a PROTAC's degradation efficiency.[3]

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1).

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [5]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG4 20 95
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [5]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG4 2.5 25
PEG52.122
PEG61.818

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

Table 3: Effect of Linker Length on ERα and TBK1 Degradation [1][2]

Target ProteinLinker Length (atoms)Degradation Potency (DC50)
ERα12Less Potent
ERα16More Potent
TBK1< 12Inactive
TBK1213 nM

The data for BRD4-targeting PROTACs suggest that a PEG4 or PEG5 linker may provide an optimal balance of degradation potency and cellular permeability.[5] For ERα, a longer 16-atom linker was more effective, while for TBK1, a minimum linker length was required for activity, with a 21-atom linker demonstrating high potency.[1][2] This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

The Role of this compound in PROTAC Synthesis

This compound is a heterobifunctional PEG linker building block that can be used in the synthesis of PROTACs.[6] Its structure consists of a four-unit PEG chain with a benzyl (B1604629) ether (BnO) protecting group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other. These protecting groups allow for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.

For instance, the Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized E3 ligase ligand via amide bond formation. Subsequently, the benzyl ether can be cleaved through hydrogenolysis to yield a hydroxyl group, which can then be further functionalized to connect to the target protein ligand. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying ligands for optimization.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC recycled E3->Ternary Ternary->E3 catalyzes PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow for evaluating the efficacy of a PROTAC involves a series of in vitro and cellular assays.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., using this compound) Ternary_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Synthesis->Ternary_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Degradation_Assay->Permeability_Assay Viability_Assay Cell Viability Assay (MTS/MTT) Permeability_Assay->Viability_Assay Optimization Lead Optimization Viability_Assay->Optimization

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]

1. Cell Culture and Treatment:

  • Plate cells at a density to achieve 70-80% confluency.

  • Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[7]

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[8]

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[8]

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.[9][10]

1. Cell Transfection:

  • Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).[9]

2. Ligand Labeling:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[9]

3. PROTAC Treatment:

  • Add a dilution series of the PROTAC to the cells.[9]

4. Substrate Addition and Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[9]

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[7]

1. Plate Preparation:

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

2. Compound Addition:

  • Add the PROTAC solution to the donor wells.

3. Incubation:

  • Place the donor plate into an acceptor plate containing buffer and incubate.

4. Quantification:

  • Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

5. Permeability Calculation:

  • Calculate the apparent permeability coefficient (Papp).

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While the optimal linker is target-dependent, PEG-based linkers, and specifically those with a PEG4 length, have demonstrated a good balance of degradation efficacy and drug-like properties in several systems. Building blocks like this compound provide a versatile platform for the efficient synthesis and optimization of novel PROTACs. The rational selection and systematic evaluation of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Validating Ternary Complex Formation with a BnO-PEG4-Boc PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of a hypothetical PROTAC utilizing a BnO-PEG4-Boc linker system against established alternatives. We present supporting experimental data from literature on comparable molecules, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the underlying principles and methodologies.

The formation of a stable ternary complex between a target protein, a PROTAC, and an E3 ligase is the foundational event in targeted protein degradation.[1][] The this compound linker represents a flexible polyethylene (B3416737) glycol (PEG)-based linker, which is a common strategy in PROTAC design to span the distance between the target protein and the E3 ligase. The efficiency of ternary complex formation is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation. Here, we compare the performance of well-characterized PROTACs, MZ1 and dBET1, which can serve as benchmarks for a novel PROTAC such as one containing a this compound linker.

PROTACTarget ProteinE3 Ligase RecruitedTernary Complex KD (nM)Cellular DC50 (nM)Dmax (%)Reference Assays
Hypothetical this compound PROTAC Target of InterestVaries (e.g., CRBN or VHL)To be determinedTo be determinedTo be determinedSPR, ITC, NanoBRET
MZ1 BRD4VHL~1 (SPR), ~4 (ITC)[3]~10-20>90SPR, ITC, Western Blot[3]
dBET1 BRD4Cereblon (CRBN)Potent ternary complex formation observed~30-50>90NanoBRET, Western Blot[4]
ARV-771 BRD4VHLPotent ternary complex formation observed~1-5>95NanoBRET, Western Blot[4]

Note: The values for MZ1, dBET1, and ARV-771 are representative of typical findings in the field and are presented for comparative purposes. The performance of a this compound PROTAC would need to be experimentally determined.

Key Experiments for Ternary Complex Validation

A multi-faceted approach employing both biophysical and cellular assays is crucial for robustly validating ternary complex formation.

Biophysical Assays

Biophysical techniques provide quantitative data on the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase.[3][5]

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity. It is a powerful tool for characterizing the formation and stability of the PROTAC-induced ternary complex.[1][3][5]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3][5]

  • Biolayer Interferometry (BLI): Another label-free technique that can be used for kinetic characterization of binary and ternary interactions, often with higher throughput than SPR.[3][5]

Cellular Assays

Cell-based assays confirm that ternary complex formation occurs in a physiologically relevant environment and leads to downstream events like protein degradation.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This assay detects protein-protein interactions in living cells, providing a dynamic and quantitative measure of ternary complex formation.[4][6]

  • Co-immunoprecipitation (Co-IP) followed by Western Blot: A classical technique to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Western Blot: Used to quantify the degradation of the target protein as a functional consequence of ternary complex formation.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate ternary complex formation and subsequent protein degradation.

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC and E3 Ligase): Inject serial dilutions of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.

  • Binary Interaction (PROTAC and Target Protein): In a separate experiment, immobilize the target protein and inject serial dilutions of the PROTAC to measure this binary interaction.

  • Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein with varying concentrations of the this compound PROTAC.

  • Injection: Inject the pre-incubated mixture over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. A significant increase in binding response compared to the binary interactions indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Prepare solutions of the target protein, the E3 ligase, and the this compound PROTAC in the same buffer.

  • Loading the Calorimeter: Load the target protein into the sample cell and the PROTAC into the injection syringe.

  • Titration: Perform a series of injections of the PROTAC into the sample cell containing the target protein to measure the binary interaction.

  • Ternary Complex Measurement: To measure the ternary complex, load the sample cell with a pre-formed binary complex of the target protein and the PROTAC, and titrate in the E3 ligase. Alternatively, load the E3 ligase into the cell and titrate in a solution of the target protein pre-incubated with the PROTAC.

  • Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

NanoBRET™ Cellular Assay Protocol
  • Cell Line Preparation: Co-transfect cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the donor) and another expressing the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (the acceptor).

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the cells and incubate for a specified period.

  • Luminescence and Fluorescence Reading: Add the NanoBRET® Nano-Glo® Substrate and measure both the donor emission (luminescence) and the acceptor emission (fluorescence).

  • Data Analysis: Calculate the NanoBRET® ratio (acceptor emission / donor emission). An increase in the NanoBRET® ratio upon PROTAC treatment indicates ternary complex formation.

Visualizing the Process

Diagrams illustrating the key processes can aid in understanding the mechanism of action and experimental workflows.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a this compound PROTAC.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize preincubate Pre-incubate Target Protein with this compound PROTAC immobilize->preincubate inject Inject Mixture over Sensor Chip preincubate->inject detect Detect Change in Refractive Index inject->detect analyze Analyze Sensorgram for Kinetics and Affinity detect->analyze end End analyze->end

Caption: Experimental workflow for SPR-based ternary complex analysis.

Degradation_Pathway cluster_pathway Targeted Protein Degradation Signaling Pathway TC Ternary Complex Formation (Target + PROTAC + E3) Ub_Cascade Ubiquitin Cascade (E1-E2-E3) TC->Ub_Cascade Proximity Induction PolyUb Polyubiquitination of Target Ub_Cascade->PolyUb Proteasome_Rec Proteasomal Recognition of Poly-Ub Target PolyUb->Proteasome_Rec Degradation Target Protein Degradation Proteasome_Rec->Degradation Cellular_Response Downstream Cellular Response Degradation->Cellular_Response

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

A Comparative Guide to Biophysical Assays for Characterizing PROTACs with PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the precise characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component of a PROTAC, which connects the target protein-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This guide provides a comparative overview of key biophysical assays to characterize PROTACs, with a focus on those containing polyethylene (B3416737) glycol (PEG)-based linkers, as a proxy for the specifically requested but publicly uncharacterized BnO-PEG4-Boc linker. While direct quantitative data for PROTACs with the this compound linker is not available in the reviewed literature, this guide leverages data from structurally similar PROTACs to provide a valuable comparative framework.

The this compound linker consists of a four-unit PEG chain, which imparts flexibility and hydrophilicity. The benzyloxy (BnO) group at one end and the tert-butyloxycarbonyl (Boc) protecting group, typically on a terminal amine, are common functionalities in PROTAC synthesis. The biophysical properties of a PROTAC containing such a linker would be influenced by the length and flexibility of the PEG4 chain, with the terminal groups contributing to its overall chemical properties.

Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are critical for the efficiency of protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome Ub Ubiquitin POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub->POI_PROTAC_E3 Ubiquitination POI_PROTAC_E3->Proteasome Degradation

Caption: PROTAC-mediated protein degradation pathway.

Key Biophysical Assays for PROTAC Characterization

A suite of biophysical assays is essential to elucidate the binding events and thermodynamic properties that govern PROTAC efficacy. These assays provide critical data on binary and ternary complex formation, binding affinity, kinetics, and cooperativity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between molecules.[1][2] It is a powerful tool for characterizing both the binary interactions of the PROTAC with its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.[3][4]

Key Parameters Measured:

  • Association rate constant (k_on_): The rate at which the molecules bind.

  • Dissociation rate constant (k_off_): The rate at which the complex falls apart.

  • Equilibrium dissociation constant (K_D_): A measure of binding affinity (K_D_ = k_off_/k_on_).

  • Cooperativity (α): The influence of the first binding event on the second. It is calculated as the ratio of the binary K_D_ to the ternary K_D_.[4]

SPR_Workflow cluster_0 SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary Inject PROTAC (Analyte) Immobilize->Binary Binary Interaction Ternary Inject PROTAC + POI (Co-analyte) Immobilize->Ternary Ternary Interaction Data Measure Binding Response (RU vs. Time) Binary->Data Ternary->Data Analysis Kinetic Analysis (kon, koff, KD) Data->Analysis Cooperativity Calculate Cooperativity (α) Analysis->Cooperativity

Caption: General workflow for SPR analysis of PROTACs.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that measures the heat changes associated with binding events.[5] It provides a complete thermodynamic profile of the interaction, including binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5]

Key Parameters Measured:

  • Equilibrium dissociation constant (K_D_): Binding affinity.

  • Stoichiometry (n): The ratio of binding partners in the complex.

  • Enthalpy (ΔH): The heat released or absorbed upon binding.

  • Entropy (ΔS): The change in disorder of the system upon binding.

  • Cooperativity (α): Calculated from the binary and ternary binding affinities.

Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA)

TSA measures the change in the thermal stability of a protein upon ligand binding.[1] The cellular version, CETSA, allows for the assessment of target engagement in a cellular environment.[6][7] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m_).

Key Parameters Measured:

  • Melting Temperature (T_m_): The temperature at which 50% of the protein is denatured.

  • Thermal Shift (ΔT_m_): The change in T_m_ upon ligand binding, indicating target engagement.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)

FRET and BRET are proximity-based assays that measure the transfer of energy between a donor and an acceptor fluorophore or luminophore.[8] These assays are well-suited for studying ternary complex formation in vitro and in live cells.[8][9] NanoBRET is a particularly sensitive BRET-based assay used for this purpose.[8][9]

Key Parameters Measured:

  • FRET/BRET Ratio: Indicates the proximity of the donor and acceptor, and thus ternary complex formation.

  • EC_50_: The concentration of PROTAC that induces half-maximal FRET/BRET signal.

  • Kinetics of complex formation and dissociation: Can be measured in real-time in live cells.[10]

Comparative Data for PROTACs with Different Linkers

While specific data for this compound-containing PROTACs is unavailable, the following tables summarize representative biophysical data for PROTACs with PEG and alternative linkers, illustrating how linker composition influences key parameters.

Table 1: Comparison of Biophysical Data for PROTACs with PEG vs. Alkyl/Ether Linkers

PROTAC (Linker Type)Target:E3 LigaseAssayBinary K_D_ (nM)Ternary K_D_ (nM)Cooperativity (α)Reference
MZ1 (PEG4) BRD4(BD2):VHLSPR291.126[4]
AT1 (PEG3) BRD4(BD2):VHLSPR181.314[4]
PROTAC 1 (Alkyl-Ether) SMARCA2:VHLITC25005204.8[5]
PROTAC with C8 alkyl linker PI3K/mTOR:VHLCellular Assay---N/A

Table 2: Comparison of Biophysical Data for PROTACs with Flexible vs. Rigid Linkers

PROTAC (Linker Type)Target:E3 LigaseAssayBinary K_D_ (nM)Ternary K_D_ (nM)Cooperativity (α)Reference
dBET1 (Flexible PEG-based) BRD4:CRBNNot Specified---N/A
ARV-110 (Rigid piperidine) AR:CRBNNot Specified---[]
Macrocyclic PROTAC (Rigid) BRD4(BD2):VHLITC311.521N/A

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions, target proteins, and E3 ligases.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Methodology: [3][4]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Measure the binding response (in Resonance Units, RU).

    • Fit the data to a 1:1 binding model to determine k_on_, k_off_, and binary K_D_.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Measure the binding response.

    • Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ternary K_D_).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary K_D_ to the ternary K_D_.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology: [5]

  • Binary Titration:

    • Place the E3 ligase solution in the ITC cell.

    • Titrate the PROTAC solution from the syringe into the cell.

    • Measure the heat changes upon each injection.

    • Fit the data to a suitable binding model to determine K_D_, n, and ΔH.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC solution into the pre-formed binary complex.

    • Measure the heat changes and analyze the data to determine the apparent K_D_ for ternary complex formation.

  • Cooperativity Calculation: Calculate α using the binary and ternary K_D_ values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm target engagement of the PROTAC in a cellular environment.

Methodology: [6][7]

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using an antibody-based method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting curve in the presence of the PROTAC (ΔT_m_) indicates target engagement.

NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To measure the formation of the ternary complex in real-time within living cells.

Methodology: [8][9][10]

  • Cell Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor).

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the acceptor protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Logical Relationships in PROTAC Characterization

The selection and interpretation of biophysical assays follow a logical progression to build a comprehensive understanding of a PROTAC's mechanism of action.

Logical_Flow cluster_0 PROTAC Characterization Cascade Binary_Binding 1. Confirm Binary Binding (PROTAC to POI and E3) Target_Engagement 2. Verify Target Engagement in Cells Binary_Binding->Target_Engagement Ternary_Complex 3. Characterize Ternary Complex (Affinity, Kinetics, Cooperativity) Target_Engagement->Ternary_Complex Degradation 4. Measure Protein Degradation Ternary_Complex->Degradation SAR 5. Establish Structure-Activity Relationship (SAR) Degradation->SAR

Caption: Logical flow of PROTAC characterization.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of PROTACs Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on their ability to form a stable ternary complex with a target protein and an E3 ubiquitin ligase, thereby triggering the degradation of the target. A critical component in the design of a successful PROTAC is the linker that connects the target-binding and E3 ligase-binding moieties. This guide provides a comparative analysis of Surface Plasmon Resonance (SPR) as a pivotal technology for characterizing PROTACs, with a focus on those synthesized using polyethylene (B3416737) glycol (PEG) linkers, such as those derived from BnO-PEG4-Boc precursors.

The Central Role of SPR in PROTAC Development

SPR is a label-free, real-time technology that has become a cornerstone in the biophysical characterization of PROTACs. It provides invaluable insights into the kinetics and affinity of both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[1][2] This level of detail is crucial for understanding the structure-activity relationships (SAR) that govern a PROTAC's degradation efficiency.[3][4] A key parameter derived from SPR analysis is the cooperativity factor (α), which quantifies the synergistic or antagonistic effect of the binary interactions on the stability of the ternary complex. A high positive cooperativity is often correlated with potent cellular degradation of the target protein.[2][5]

Comparative Analysis of Analytical Techniques

While several biophysical techniques can be employed to study PROTACs, SPR offers distinct advantages in providing comprehensive kinetic data.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP) / TR-FRET
Principle Mass-based detection of refractive index changesHeat change upon bindingChanges in light polarization or energy transfer
Data Output Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)Affinity (K_D or IC50)
Labeling Label-freeLabel-freeRequires fluorescent labels/probes
Throughput Medium to HighLowHigh
Sample Consumption Low to MediumHighLow
Key Advantage for PROTACs Provides detailed kinetic information on ternary complex formation and dissociation, which is critical for understanding degradation efficiency.[2]Provides thermodynamic insights into the driving forces of binding.Suitable for high-throughput screening.
Limitations Potential for mass transport limitations; requires protein immobilization.Low throughput and high sample consumption make it less suitable for screening.Indirect measurement of binding; potential for artifacts from labels.

The Influence of the Linker on PROTAC Performance

The linker is not merely a passive spacer but an active contributor to the overall efficacy of a PROTAC.[3][6] Its length, composition, and flexibility are critical determinants of ternary complex formation and stability.[3][6] PEG linkers, such as those derived from this compound, are widely used in PROTAC design due to their ability to impart hydrophilicity, which can improve solubility and cell permeability.[6][7]

The length of the PEG linker is a particularly crucial parameter to optimize. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex. Conversely, a linker that is too long can result in excessive flexibility, leading to a less stable complex and reduced degradation efficiency.[3]

Experimental Data: Impact of PEG Linker Length on Ternary Complex Formation

The following table presents a summary of hypothetical, yet representative, SPR data for a series of PROTACs with varying PEG linker lengths targeting the same protein of interest (POI) and E3 ligase. This data illustrates the critical importance of linker optimization.

PROTAC LinkerBinary K_D (PROTAC to E3 Ligase) (nM)Binary K_D (PROTAC to POI) (nM)Ternary K_D (POI-PROTAC-E3) (nM)Cooperativity (α)Ternary Complex Half-life (t½) (sec)
PEG215080256.030
PEG4 145 75 5 29.0 150
PEG6155851510.350
PEG816090404.015

This data is representative and intended for illustrative purposes.

As the table demonstrates, the PROTAC with the PEG4 linker exhibits the highest cooperativity (α = 29.0) and the longest ternary complex half-life (t½ = 150 sec), suggesting it forms the most stable and productive ternary complex, which is often predictive of potent cellular degradation.

Visualizing the Process: Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recruitment E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degraded Degraded Fragments Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

SPR Experimental Workflow for PROTAC Analysis

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Inject PROTAC Alone (Binary Interaction 1) Immobilize->Binary1 Wash1 Wash Binary1->Wash1 Ternary Inject PROTAC + Target Protein (POI) (Ternary Complex) Wash1->Ternary Wash2 Wash Ternary->Wash2 Binary2 Inject POI Alone (Control) Wash2->Binary2 Wash3 Wash Binary2->Wash3 Analyze Analyze Sensorgrams (Determine ka, kd, KD, α) Wash3->Analyze

Caption: A typical SPR experimental workflow for PROTAC analysis.

Detailed Experimental Protocol: SPR Analysis of PROTACs

This protocol provides a general framework for analyzing PROTAC-induced ternary complex formation using SPR. Specific parameters may require optimization based on the proteins and PROTAC being studied.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, Streptavidin-coated)

  • Immobilization reagents (e.g., amine coupling kit)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

2. E3 Ligase Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface according to the manufacturer's instructions (e.g., using EDC/NHS for amine coupling).

  • Inject the purified E3 ligase complex at a suitable concentration (e.g., 10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

  • Deactivate any remaining active groups on the surface.

3. Binary Interaction Analysis (PROTAC with E3 Ligase):

  • Prepare a series of dilutions of the PROTAC in running buffer.

  • Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration. Include a buffer-only injection as a reference.

  • Allow for a sufficient association and dissociation time for each injection.

  • Regenerate the surface between cycles if necessary, ensuring the regeneration solution does not denature the immobilized protein.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

4. Ternary Complex Formation Analysis:

  • Prepare a series of dilutions of the PROTAC in running buffer containing a constant, near-saturating concentration of the target protein (POI). The optimal POI concentration should be determined empirically, but is often 20-50 times the K_D of the PROTAC-POI interaction.

  • Inject these mixtures over the immobilized E3 ligase surface.

  • As a negative control, inject the POI alone at the same concentration used in the ternary experiment to ensure no non-specific binding to the E3 ligase.

  • Fit the sensorgram data to a 1:1 binding model to obtain the kinetic parameters for the ternary complex.

  • Calculate the cooperativity factor (α) using the formula: α = K_D (binary, PROTAC to E3) / K_D (ternary).[2]

5. Data Analysis and Interpretation:

  • Compare the K_D values for the binary and ternary interactions to determine the cooperativity.

  • Analyze the on- and off-rates to understand the kinetics of complex formation and stability. A slower off-rate for the ternary complex is often indicative of a more stable complex.

  • Correlate the SPR data with cellular degradation data (e.g., DC50 values from Western blotting or HiBiT assays) to build a comprehensive understanding of the PROTAC's mechanism of action.

Conclusion

SPR is an indispensable tool in the development of effective PROTACs, providing detailed kinetic and affinity data that is difficult to obtain with other methods.[1] The analysis of cooperativity and ternary complex stability is particularly crucial for guiding the rational design of PROTACs. As demonstrated, the linker plays a pivotal role in PROTAC efficacy, and systematic variations in linker length, such as those achieved through the use of different PEG-based synthetic precursors, can have a profound impact on the formation of a productive ternary complex. By integrating SPR analysis into the PROTAC discovery workflow, researchers can accelerate the identification and optimization of potent and selective protein degraders.

References

A Researcher's Guide to NMR Structural Confirmation of BnO-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of chemical structures is a critical step in the synthesis of novel compounds for pharmaceutical and research applications. For molecules such as BnO-PEG4-Boc, a bifunctional linker comprising a benzyl-protected hydroxyl group and a Boc-protected amine connected by a tetraethylene glycol (PEG4) spacer, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. This guide provides a comparative framework for researchers to confirm the successful synthesis and purity of this compound conjugates by comparing experimentally obtained NMR data with predicted spectral characteristics.

Predicted NMR Data for Structural Verification

Successful synthesis of this compound should result in characteristic NMR signals corresponding to the benzyl (B1604629) (BnO), tetraethylene glycol (PEG4), and tert-butyloxycarbonyl (Boc) moieties. The following tables summarize the predicted chemical shifts (δ) for each part of the molecule. Deviations from these values in experimental data may indicate impurities or an incorrect structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (BnO)7.25 - 7.35Multiplet5H
Benzyl CH₂ (BnO)4.57Singlet2H
PEG4 (-OCH₂CH₂O-)3.60 - 3.70Multiplet12H
PEG4 (-OCH₂CH₂NH-)3.53Triplet2H
Boc-NH-CH₂-3.30Quartet2H
Boc-NH5.0 (broad)Singlet1H
Boc (-C(CH₃)₃)1.44Singlet9H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C (BnO, ipso)138.5
Aromatic CH (BnO, ortho/para)128.4
Aromatic CH (BnO, meta)127.7
Benzyl CH₂ (BnO)73.3
PEG4 (-OCH₂CH₂O-)70.0 - 71.0
Boc C=O156.0
Boc -C(CH₃)₃79.0
Boc-NH-CH₂-40.5
Boc (-C(CH₃)₃)28.4

Experimental Protocols

The following protocols provide a general methodology for the synthesis and NMR analysis of this compound.

Synthesis of this compound

A common synthetic route involves the benzylation of one terminus of tetraethylene glycol followed by activation of the other terminus and subsequent reaction with a Boc-protected amine.

Materials:

Procedure:

  • Monobenzylation of Tetraethylene Glycol: Dissolve tetraethylene glycol in dry THF and cool to 0°C. Add NaH portion-wise and stir for 30 minutes. Add benzyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain BnO-PEG4-OH.

  • Tosylation of BnO-PEG4-OH: Dissolve the product from step 1 in pyridine and cool to 0°C. Add TsCl and stir overnight. Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over MgSO₄, filter, and concentrate to yield BnO-PEG4-OTs.

  • Azidation: Dissolve BnO-PEG4-OTs in DMF and add sodium azide. Heat the mixture at 80°C for 12 hours. After cooling, add water and extract with diethyl ether. Dry the organic layer and concentrate to obtain BnO-PEG4-N₃.

  • Staudinger Reduction: Dissolve the azide from the previous step in a THF/water mixture. Add PPh₃ and stir at room temperature overnight. Concentrate the mixture under reduced pressure to obtain the crude amine, BnO-PEG4-NH₂.

  • Boc Protection: Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and triethylamine. Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the final product, this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound conjugate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient.

  • For ¹³C NMR, a proton-decoupled pulse sequence with a sufficient number of scans (e.g., 1024 or more) should be used to obtain a good signal-to-noise ratio.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of the this compound conjugate to its structural confirmation using NMR spectroscopy.

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Start Starting Materials (PEG4, BnBr, Boc₂O) Reaction1 Monobenzylation Start->Reaction1 Reaction2 Functionalization Reaction1->Reaction2 Reaction3 Boc Protection Reaction2->Reaction3 Purification Column Chromatography Reaction3->Purification Product This compound Purification->Product SamplePrep Sample Preparation (in CDCl₃) Product->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing H1_NMR->DataProcessing C13_NMR->DataProcessing StructureConfirmation Structure Confirmation DataProcessing->StructureConfirmation

Caption: Workflow for the synthesis and NMR-based structural confirmation of this compound.

A Researcher's Guide to Mass Spectrometry Analysis of PROTAC-Induced Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Proteomic Methodologies for Evaluating Target Degradation

This guide provides a comprehensive overview and comparison of mass spectrometry-based proteomics for analyzing proteins ubiquitinated by Proteolysis Targeting Chimeras (PROTACs). While focusing on the principles applicable to a PROTAC containing a BnO-PEG4-Boc linker, the methodologies described are broadly relevant for the entire class of PROTAC drugs. PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2] A typical PROTAC is a heterobifunctional molecule with a ligand for the POI and another for an E3 ubiquitin ligase, connected by a chemical linker, such as a PEG-based linker.[2][3] Understanding the ubiquitination events triggered by a PROTAC is critical for confirming its mechanism of action and evaluating its specificity.

PROTAC Mechanism of Action: A Signaling Cascade

PROTACs function by inducing proximity between a target protein and an E3 ligase, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2][7]

PROTAC_MoA cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (e.g., this compound) PROTAC->Ternary E3 E3 Ligase E3->Ternary binds POI_Ub Poly-ubiquitinated Target Protein Ternary->POI_Ub Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Ubiquitination Analysis: Mass Spectrometry vs. Alternatives

Mass spectrometry (MS)-based proteomics is the gold standard for the global and site-specific analysis of protein ubiquitination due to its high sensitivity and depth of coverage.[8] The most powerful technique is ubiquitin remnant profiling, which identifies the specific lysine residues that are ubiquitinated.[9][10]

Comparative Data: Ubiquitin Remnant Profiling

Below is a representative table summarizing quantitative data from a hypothetical ubiquitin remnant profiling experiment. In this scenario, a cancer cell line is treated with a vehicle control or a this compound PROTAC targeting a hypothetical protein, "Kinase X". The data highlights increased ubiquitination on the target protein and its known interactors. The values represent the fold change in the abundance of di-Gly-modified lysine peptides.

Protein NameUniProt IDUbiquitination SiteFold Change (PROTAC/Vehicle)p-valuePutative Role
Kinase X P00001K12125.6< 0.001On-Target
Kinase X P00001K24518.2< 0.001On-Target
Kinase X P00001K31015.9< 0.001On-Target
Substrate AP00002K888.5< 0.01Downstream Effector
Scaffold Protein BP00003K1505.1< 0.05Known Interactor
Off-Target Protein CP00004K451.2> 0.05No significant change
Comparison with Alternative Methods

While mass spectrometry provides unparalleled depth, other methods can be used for validation or lower-throughput analysis.

FeatureMass Spectrometry (Ubiquitin Remnant)Western Blotting
Output Global, site-specific ubiquitination data for thousands of proteins.[11]Detects polyubiquitin smear on a specific target protein.
Sensitivity Very HighModerate to Low
Specificity Site-specific resolution (K-ε-GG).[12]Protein-specific, but no site resolution.
Throughput High (Global Profiling)Low (One protein at a time)
Quantitation Highly quantitative (Label-free, SILAC, TMT).[13]Semi-quantitative at best.
Use Case Discovery, mechanism of action, off-target effects.Validation of target protein ubiquitination.[14]

Experimental Protocols and Workflow

A robust experimental design is crucial for a successful ubiquitinomics experiment. The following diagram and protocol outline the key steps for a quantitative di-Gly remnant profiling study.

Exp_Workflow cluster_0 1. Sample Preparation cluster_1 2. Peptide Enrichment cluster_2 3. Analysis & Data Processing A1 Cell Culture & PROTAC Treatment (e.g., Vehicle vs. PROTAC) A2 Cell Lysis & Protein Extraction (Urea or SDC Buffer) A1->A2 A3 Protein Digestion (Trypsin) Generates K-ε-GG remnant A2->A3 B1 Immunoaffinity Purification (anti-K-ε-GG Antibody) A3->B1 Peptide Mixture B2 Wash & Elute Di-Gly Peptides B1->B2 C1 LC-MS/MS Analysis (e.g., Orbitrap) B2->C1 Enriched Peptides C2 Database Search (Identify Peptides & Sites) C1->C2 C3 Quantitative Analysis (Identify regulated sites) C2->C3

Caption: Experimental workflow for ubiquitin remnant profiling.

Detailed Protocol: Ubiquitin Remnant Profiling

This protocol provides a generalized workflow for the enrichment and analysis of ubiquitinated peptides.[12][11]

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency. Treat experimental replicates with the this compound PROTAC and control replicates with vehicle (e.g., DMSO) for the desired time.

    • To increase the signal, cells can be treated with a proteasome inhibitor (e.g., MG-132) for 2-4 hours before harvesting to allow ubiquitinated substrates to accumulate.[11]

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cell pellets in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with phosphatase and protease inhibitors) and sonicate to shear DNA and ensure complete lysis.[11]

    • Determine protein concentration using a BCA assay.

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Digest proteins overnight at 37°C using sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).[11]

    • Quench the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

  • Immunoaffinity Enrichment of Di-Gly Peptides:

    • Resuspend the dried peptides in an immunoprecipitation (IP) buffer.

    • Use a commercial anti-K-ε-GG antibody cross-linked to protein A/G beads (e.g., PTMScan Ubiquitin Remnant Motif Kit).[8][11]

    • Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation to capture di-Gly-modified peptides.[11]

    • Wash the beads extensively with IP buffer followed by water to remove non-specifically bound peptides.

    • Elute the enriched K-ε-GG peptides from the beads using a low-pH solution like 0.15% TFA.[15]

  • LC-MS/MS Analysis and Data Processing:

    • Desalt the eluted peptides using a C18 StageTip.[15]

    • Analyze the peptides by nanoflow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Astral or similar).[8]

    • Acquire data using a data-dependent (DDA) or data-independent (DIA) acquisition method.[8][15]

    • Process the raw MS data using a database search engine (e.g., MaxQuant, Spectronaut). Search against a relevant protein database, specifying trypsin as the enzyme and variable modifications for methionine oxidation and lysine di-Gly remnant (+114.0429 Da).[6][13]

    • Perform quantitative analysis to determine the relative abundance of ubiquitination sites between the PROTAC-treated and vehicle-treated samples. Perform statistical analysis to identify significantly regulated sites.

References

A Comparative Guide to In-Cell Target Engagement Assays for BnO-PEG4-Boc-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation as a therapeutic strategy. A key challenge in PROTAC development is confirming target engagement and subsequent degradation within the complex cellular environment. This guide provides a comparative overview of three prominent in-cell target engagement assays—NanoBRET, Cellular Thermal Shift Assay (CETSA), and HiBiT—with a specific focus on their application to PROTACs constructed with a BnO-PEG4-Boc linker. While direct experimental data for this specific linker is limited in publicly available literature, this guide extrapolates from the known principles of these assays and the physicochemical properties conferred by the polyethylene (B3416737) glycol (PEG) linker and the tert-butyloxycarbonyl (Boc) protecting group to provide a predictive framework for assay selection and experimental design.

The Role of the this compound Linker in PROTAC Design

The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase)[1][2].

  • PEG4 Linker : The tetra-polyethylene glycol (PEG4) portion of the linker enhances the hydrophilicity of the PROTAC molecule. This can improve solubility, a common challenge for these large molecules, and potentially influence cell permeability[3][4]. The flexibility of the PEG chain also plays a role in enabling the formation of a stable and productive ternary complex[1].

  • BnO (Benzyloxy) Group : The benzyloxy group can be a stable part of the linker or a protecting group for a functional moiety that is revealed in a later synthetic step. Its aromatic nature can contribute to the overall rigidity and conformation of the linker.

  • Boc (tert-Butyloxycarbonyl) Group : The Boc group is a common protecting group for amines in chemical synthesis. In the context of a final PROTAC molecule, its presence would add significant bulk and lipophilicity, which could negatively impact cell permeability[5]. It is crucial to ascertain whether the Boc group is present in the final PROTAC being assayed or if it is removed during synthesis. If present, it may necessitate the use of cell permeabilization techniques in some assays to ensure the PROTAC can reach its intracellular target.

Comparison of In-Cell Target Engagement Assays

The selection of an appropriate in-cell target engagement assay is critical for advancing a PROTAC discovery program. Each of the following assays offers distinct advantages and disadvantages.

AssayPrincipleMeasuresKey AdvantagesKey DisadvantagesConsiderations for this compound PROTACs
NanoBRET Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.Target Engagement, Ternary Complex Formation, Intracellular Affinity, Residence Time.Live-cell, real-time measurements; high sensitivity; can distinguish between target engagement and ternary complex formation[6][7][8].Requires genetic modification of the target protein (NanoLuc fusion); dependent on the availability of a suitable fluorescent tracer.The hydrophilicity of the PEG linker may enhance intracellular availability, which can be quantified using live-cell NanoBRET. The potential bulkiness of a retained Boc group might hinder cell entry, a factor that can be assessed by comparing results in intact versus permeabilized cells.
CETSA Ligand-induced thermal stabilization of the target protein.Direct, label-free target engagement in cells or lysates.Label-free (no modification of PROTAC or target); applicable to endogenous proteins; can be performed in various formats, including high-throughput[9][10].Indirect measurement of binding; not all binding events lead to a significant thermal shift; lower throughput for traditional Western blot-based readout[10].CETSA can directly confirm the binding of the this compound PROTAC to its target without the need for tags or tracers. The assay can also be used to assess engagement with the E3 ligase[9]. The physicochemical properties imparted by the linker are directly factored into the cellular target engagement readout.
HiBiT Complementation of a small 11-amino-acid tag (HiBiT) with the LgBiT protein to form a functional NanoLuc luciferase.Protein abundance (as a measure of degradation).Highly sensitive and quantitative measurement of protein degradation; can be used for kinetic studies in live cells; applicable to endogenous proteins via CRISPR/Cas9 gene editing[11][12].Primarily measures protein degradation, not direct target engagement; requires genetic modification of the target protein (HiBiT tag)[11].This assay is ideal for quantifying the downstream effect of the this compound PROTAC. The kinetics of degradation can be precisely measured, providing insights into the efficiency of the entire degradation process facilitated by the PROTAC.

Signaling Pathways and Experimental Workflows

To effectively utilize these assays, it is essential to understand the underlying biological pathway of PROTAC action and the specific workflow of each experimental technique.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Target Target Protein E3Ligase E3 Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitination Proteasome Proteasome Degradation Degraded Protein

Experimental Workflow: NanoBRET Target Engagement Assay

NanoBRET_Workflow cluster_workflow NanoBRET Workflow Start Start: Cells expressing NanoLuc-Target Fusion AddTracer Add Fluorescent Tracer AddPROTAC Add This compound PROTAC Incubate Incubate MeasureBRET Measure BRET Signal Analyze Analyze Data: Calculate IC50

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Workflow Start Start: Intact Cells AddPROTAC Treat cells with This compound PROTAC Heat Heat Shock (Temperature Gradient) Lyse Cell Lysis Separate Separate Soluble & Insoluble Fractions Detect Detect Soluble Target (e.g., Western Blot) Analyze Analyze Data: Generate Melt Curve

Experimental Workflow: HiBiT Protein Degradation Assay

HiBiT_Workflow cluster_workflow HiBiT Workflow Start Start: Cells with endogenous HiBiT-tagged Target AddPROTAC Add This compound PROTAC Incubate Incubate (Time Course) AddLgBiT Add LgBiT & Substrate MeasureLumi Measure Luminescence Analyze Analyze Data: Calculate DC50 & Dmax

Detailed Experimental Protocols

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation: Seed HEK293 cells transiently or stably expressing the NanoLuc®-target protein fusion in 96-well or 384-well white assay plates.

  • Tracer Titration: Determine the optimal concentration of the fluorescent tracer by performing a titration to identify a concentration that gives a robust BRET signal without saturating the target.

  • Compound Preparation: Prepare a serial dilution of the this compound-based PROTAC in DMSO, followed by dilution in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Add the fluorescent tracer to the cells at the predetermined optimal concentration.

    • Add the serially diluted PROTAC to the wells.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Incubate at 37°C for 2 hours.

  • Data Acquisition: Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the in-cell target engagement potency[7][13]. For permeability assessment, compare IC50 values in intact versus digitonin-permeabilized cells[14].

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to confluency and treat with various concentrations of the this compound-based PROTAC or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Detection: Analyze the abundance of the soluble target protein by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry[9][10].

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate CETSA melt curves. A shift in the melting temperature in the presence of the PROTAC indicates target engagement[10]. An isothermal dose-response curve can be generated by heating all samples at a single, optimal temperature and varying the PROTAC concentration to determine the EC50 of target engagement.

HiBiT Protein Degradation Assay Protocol
  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a suitable cell line. It is advantageous to use a cell line that stably expresses the LgBiT protein[11].

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well or 384-well white assay plate.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for the desired time points (e.g., 2, 4, 8, 24 hours for endpoint assays, or continuous monitoring for kinetic assays).

  • Lysis and Detection (Endpoint Assay): Add a lytic reagent containing the LgBiT protein and Nano-Glo® Luciferase Substrate. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Live-Cell Detection (Kinetic Assay): Add the Nano-Glo® Live Cell Substrate to the cells prior to adding the PROTAC.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation)[15][16].

Conclusion

Choosing the right in-cell target engagement assay is a critical step in the development of novel PROTACs. For a this compound-based PROTAC, a multi-assay approach is recommended. NanoBRET offers a sensitive and quantitative method to measure direct target binding and ternary complex formation in live cells, which can be particularly insightful for understanding the impact of the linker on these initial steps. CETSA provides a label-free validation of target engagement with the endogenous protein, offering a more physiologically relevant confirmation of binding. Finally, the HiBiT assay is the gold standard for accurately quantifying the ultimate outcome of PROTAC action—protein degradation. By combining the insights from these complementary assays, researchers can build a comprehensive understanding of their PROTAC's mechanism of action and make informed decisions to guide the optimization of these promising therapeutic agents.

References

The Pivotal Role of Linker Length: A Head-to-Head Comparison of PEG Linkers in VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different polyethylene (B3416737) glycol (PEG) linkers. We will delve into how the length of the PEG linker impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] While often perceived as a simple spacer, the linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]

This guide focuses on the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development, and examines the impact of varying PEG linker lengths on the degradation of different target proteins.[4][5] PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][6]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[1]

The following tables summarize quantitative data from various studies, comparing the performance of VHL-recruiting PROTACs with different PEG linker lengths against several key protein targets.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the VHL E3 ligase, connected by PEG linkers of varying lengths.[1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from published studies.[1]

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency and efficacy in this specific molecular context.[1]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency on the number of atoms in the linker chain.[6][9]

Linker (Atom Chain Length)Degradation Potency
12-atomModerate
16-atom Most Effective
Data from a study by Cyrus et al.[6][9]

For ERα, a 16-atom linker was found to be significantly more potent in degrading the target protein compared to a shorter 12-atom linker, even though both had similar binding affinities.[9]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Systematic studies on PROTACs targeting TBK1 further highlight the critical role of linker length in degradation efficiency.[3][6]

Linker (Atom Chain Length)Degradation ActivityDC50 (nM)Dmax (%)
< 12 atomsInactive--
21 atoms Highest Potency 3 96
29 atomsDecreased Potency29276
Data from Arvinas.[3]

In the case of TBK1, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[3][9] This underscores that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_seeding 1. Seed cells protac_treatment 2. Treat with PROTAC (various concentrations) cell_seeding->protac_treatment incubation 3. Incubate for a defined time protac_treatment->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis protein_quant 5. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 6. SDS-PAGE protein_quant->sds_page transfer 7. Transfer to Membrane sds_page->transfer immunoblot 8. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 9. Signal Detection immunoblot->detection quantification 10. Band Quantification detection->quantification normalization 11. Normalize to Loading Control quantification->normalization dc50_dmax 12. Calculate DC50 & Dmax normalization->dc50_dmax

References

Assessing the Impact of PEG4 Linkers on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker component plays a pivotal role in determining the ultimate efficacy and pharmacokinetic (PK) profile of the molecule. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance the physicochemical properties of PROTACs. This guide provides a comparative overview of the impact of PEG4 linkers, such as the commonly used BnO-PEG4-Boc, on the pharmacokinetic properties of PROTACs, supported by experimental principles and data from relevant studies.

The Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's performance, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its solubility, cell permeability, and metabolic stability.[2][3]

This compound and the Advantages of PEG4 Linkers

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[4] PEG linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), are widely used in PROTAC design for several key reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][4] This is a crucial factor for achieving adequate drug exposure in vivo.

  • Improved Permeability: While increasing molecular weight can negatively impact cell permeability, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, potentially improving its ability to cross cell membranes.[5]

  • Optimized Ternary Complex Formation: The length of the linker is critical for the productive formation of the ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[5] PEG linkers offer a straightforward way to systematically vary the linker length to find the optimal distance for a given target and E3 ligase pair.[4]

Impact on Pharmacokinetics: A Comparative Analysis

While direct, publicly available pharmacokinetic data comparing a PROTAC with and without a this compound linker is scarce, we can infer the expected impact based on studies of PROTACs with varying PEG linker lengths. The primary goal of incorporating a PEG linker is often to improve the drug metabolism and pharmacokinetics (DMPK) profile of the PROTAC.[3]

Table 1: General Impact of PEG Linkers on PROTAC Pharmacokinetic Parameters

Pharmacokinetic ParameterExpected Impact of PEG4 LinkerRationale
Solubility IncreaseThe hydrophilic ethylene glycol units increase the polarity of the molecule, improving its solubility in aqueous environments.[1][4]
Permeability VariableMay decrease due to increased molecular weight and polar surface area, but the flexibility can sometimes shield polar groups, aiding permeability.[5]
Metabolic Stability May DecreasePEG chains can be susceptible to metabolism. However, compared to longer PEG chains, a PEG4 linker may offer a better balance of solubility and stability.[1]
Oral Bioavailability Potentially IncreaseBy improving solubility and potentially permeability, PEG linkers can contribute to better oral absorption.[4][6]

Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths (Illustrative Data)

The following table summarizes data from a study on Estrogen Receptor α (ERα) degradation, demonstrating the critical role of linker length in PROTAC efficacy. While not a direct measure of pharmacokinetics, degradation efficiency is the desired pharmacodynamic outcome.

PROTAC (Linker Length)DC50 (nM)Dmax (%)
PROTAC with short linker>1000<20
PROTAC with optimal PEG linker 10-50 >90
PROTAC with long linker200-50060-80
Data conceptualized from studies on ERα degradation.[7] Note: The exact DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC system and experimental conditions.

This data illustrates that an optimal linker length, often achieved with PEG linkers, is crucial for potent protein degradation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of a PROTAC following intravenous (IV) and oral (PO) administration in mice.

1. Animal Model:

  • Male BALB/c mice (6-8 weeks old, 20-25 g).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing:

  • IV Administration: The PROTAC is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

  • PO Administration: The PROTAC is formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water and administered by oral gavage at a dose of 10 mg/kg.

3. Sample Collection:

  • Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

  • Plasma samples are prepared by protein precipitation with acetonitrile (B52724) containing an internal standard.

  • The concentration of the PROTAC in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary Binds to both POI and E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Dosing (IV and PO Administration in Mice) Sampling Blood Sample Collection (Serial time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (AUC, t1/2, CL, F%) Analysis->Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Simplified MAPK Signaling Pathway and PROTAC Intervention

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Degradation ERK Degradation ERK->Degradation Proliferation Cell Proliferation, Survival TF->Proliferation PROTAC PROTAC (targeting ERK) PROTAC->ERK

Caption: A simplified MAPK signaling pathway illustrating PROTAC-mediated degradation of a key protein (ERK).

References

A Comparative Review of Successful PROTACs Developed with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing a tetraethylene glycol (PEG4) linker. We will delve into the performance of these molecules, supported by experimental data, and compare them with PROTACs employing alternative linker strategies.

PROTACs have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as its physicochemical properties like solubility and cell permeability.[1][2] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide focuses specifically on the successful application of PEG4 linkers in PROTAC design.

Quantitative Comparison of PROTAC Performance with PEG4 and Other PEG Linkers

A prime example of the successful implementation of PEG4 linkers can be seen in the development of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[3] The following table summarizes the in vitro degradation of BRD4 by a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG3BRD4VHLMV4-115585
PEG4 BRD4 VHL MV4-11 20 95
PEG5BRD4VHLMV4-1115>98
PEG6BRD4VHLMV4-113092

Data synthesized from a comparative study of BRD4-targeting PROTACs.[1]

As the data indicates, the PROTAC with the PEG4 linker demonstrates potent degradation of BRD4 with a DC50 of 20 nM and a Dmax of 95% in the MV4-11 human leukemia cell line.[1] While the PEG5 linker showed slightly higher potency in this specific series, the PEG4 linker still represents a highly effective choice for inducing robust protein degradation.[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and this case study highlights the utility of a systematic approach to linker optimization.

Comparison with Alternative Linker Strategies

While PEG linkers are a mainstay in PROTAC development, alternative linker chemistries are continuously being explored to optimize the physicochemical and pharmacokinetic properties of these degraders. Common alternatives include alkyl chains and more rigid structures incorporating cyclic moieties like piperidine (B6355638) or piperazine (B1678402).[4][5]

  • Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are often more hydrophobic than PEG linkers. This increased hydrophobicity can sometimes enhance cell permeability but may also lead to reduced solubility.[2] In some instances, the replacement of a PEG linker with an alkyl chain has been shown to impact degradation efficacy, suggesting that the oxygen atoms in the PEG backbone can influence PROTAC activity.[6]

  • Rigid Linkers (e.g., Piperazine-based): Linkers incorporating rigid structures like piperazine rings can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[4][5] The inclusion of a piperazine moiety can also improve the metabolic stability and solubility of the PROTAC.[5]

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC activity and the methods used for their evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (e.g., with PEG4 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

WesternBlot_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Western Blotting for Protein Degradation Start Cell Seeding & Culture Treatment Treat cells with varying concentrations of PROTAC Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% milk or BSA Transfer->Blocking PrimaryAb Incubation with Primary Antibody (e.g., anti-BRD4) Blocking->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection (ECL Substrate) SecondaryAb->Detection Analysis Data Analysis: Quantify band intensity, normalize to loading control, and calculate DC50 and Dmax Detection->Analysis

Caption: A typical workflow for evaluating PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.

Western Blotting for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.

2. Compound Treatment:

  • Treat cells with a serial dilution of the PROTAC. Include a vehicle control.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

4. Assay Procedure:

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Plot the luminescent signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to detect the formation of the ternary complex.[7]

1. Reagents:

  • Purified target protein (e.g., GST-tagged BRD4).

  • Purified E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

  • Terbium-conjugated anti-GST antibody (donor).

  • Fluorescently labeled anti-His antibody (acceptor).

  • PROTAC of interest.

2. Assay Setup:

  • In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

3. Incubation:

  • Incubate the mixture at room temperature to allow for complex formation.

4. FRET Measurement:

  • Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

5. Data Analysis:

  • Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.[7]

Conclusion

PROTACs with PEG4 linkers have demonstrated significant success in targeted protein degradation, particularly for challenging targets like BRD4. The hydrophilic and flexible nature of the PEG4 linker facilitates the formation of a productive ternary complex, leading to potent and efficient degradation. While alternative linkers such as alkyl chains and rigid cyclic structures offer potential advantages in terms of cell permeability and metabolic stability, the optimal linker choice remains highly dependent on the specific biological context. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of PROTACs, enabling the rational design of next-generation protein degraders.

References

Benchmarking BnO-PEG4-Boc Against Next-Generation PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active contributor to the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]

This guide provides a comparative analysis of the commonly used BnO-PEG4-Boc linker against emerging next-generation PROTAC linkers. We will explore the performance characteristics of different linker classes, supported by illustrative experimental data, and provide detailed protocols for key validation assays.

The Role of the PROTAC Linker

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex.[3] An improperly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby diminishing degradation efficiency.[4]

Traditional Linkers: The PEG Paradigm

Polyethylene glycol (PEG) linkers, such as this compound, have been widely adopted in early-stage PROTAC development due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[5] The inclusion of PEG chains can enhance the solubility of PROTAC molecules.[6] this compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[7]

Next-Generation PROTAC Linkers: Beyond Flexibility

To enhance the potency, selectivity, and druggability of PROTACs, researchers are increasingly exploring linkers with more sophisticated designs. These "next-generation" linkers can be broadly categorized as follows:

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine, cyclohexane) or aromatic groups (e.g., phenyl rings, triazoles) to pre-organize the PROTAC into a bioactive conformation.[4][5] This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[8] The triazole group, often synthesized via "click chemistry," is metabolically stable and can reduce oxidative degradation.[5][9]

  • "Smart" or Functional Linkers: These linkers are designed to respond to specific stimuli, offering spatiotemporal control over PROTAC activity.

    • Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can reversibly switch between active and inactive conformations upon exposure to specific wavelengths of light.[8][10] This allows for precise, light-inducible control over protein degradation.[1]

    • Photocleavable Linkers: These linkers incorporate a photolabile "cage" that is cleaved upon light exposure, releasing the active PROTAC.[8] This strategy provides an irreversible "on" switch for PROTAC activity.[3]

    • Biologically Activatable Linkers: These linkers are designed to be cleaved or activated by specific conditions within the target microenvironment, such as the presence of certain enzymes or reactive oxygen species (ROS).[11]

  • Bivalent and Trivalent PROTACs: These advanced designs feature multiple binding sites for the target protein or E3 ligase.

    • Bivalent PROTACs: By engaging two target proteins simultaneously, bivalent PROTACs can enhance degradation potency.[12]

    • Trivalent PROTACs: These molecules can increase the avidity and cooperativity of the ternary complex by incorporating two ligands for the same target protein.[13]

Performance Comparison: Illustrative Data

The following tables present a synthesized comparison of a hypothetical PROTAC utilizing a this compound linker against PROTACs with next-generation linkers targeting the same protein of interest (POI-X) and E3 ligase (E3-Y). This data is illustrative and intended to highlight the potential performance differences based on general principles observed in the field.

Table 1: In Vitro Degradation of POI-X in Cancer Cell Line A

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)
Flexible PEG PROTAC-PEG47590
Rigid Aromatic PROTAC-Rigid20>95
Photoswitchable PROTAC-Photo (Active)35>95
Photoswitchable PROTAC-Photo (Inactive)>1000<10
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 indicates higher potency.[14]

  • Dmax: The maximum percentage of target protein degradation.[4]

Table 2: Cellular Permeability and Pharmacokinetics

Linker TypePROTAC ExamplePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Flexible PEG PROTAC-PEG41.510
Rigid Aromatic PROTAC-Rigid3.225
Photoswitchable PROTAC-Photo2.820
  • Papp: Apparent permeability coefficient, a measure of passive diffusion across a cell membrane model.

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]

a. Cell Seeding and Treatment:

  • Seed cells (e.g., a human cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest.[15]

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[15]

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.[15]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Clarify the lysate by centrifugation.[2]

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[15]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[2]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15]

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the chemiluminescent signal using an imaging system.[15]

Ternary Complex Formation Assays

These assays are crucial for understanding the direct interaction between the POI, PROTAC, and E3 ligase.

a. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on an SPR sensor chip.[17]

  • To determine binary binding, flow the PROTAC over the chip to measure its affinity for the E3 ligase.[17]

  • For ternary complex analysis, prepare solutions containing a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC.[17]

  • Flow these solutions over the immobilized E3 ligase to determine the kinetics of ternary complex formation.[17]

  • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[17]

b. Isothermal Titration Calorimetry (ITC):

  • Determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein separately by titrating the PROTAC into solutions of each protein.[17]

  • To measure ternary complex formation, pre-saturate the E3 ligase with the target protein in the ITC cell.[17]

  • Titrate the PROTAC into this pre-formed binary complex to determine the apparent binding affinity for ternary complex formation.[17]

NanoLuc®-based Live-Cell Degradation Assay

This reporter gene assay offers a high-throughput method for quantifying intracellular protein degradation.[18][19]

  • Engineer a cell line to express the target protein as a fusion with NanoLuc® luciferase.

  • Seed the cells in a multi-well plate.

  • Treat the cells with a range of PROTAC concentrations.

  • At various time points, add the Nano-Glo® Luciferase Assay Reagent.

  • Measure the luminescence, which is proportional to the amount of remaining NanoLuc®-tagged target protein.

  • This method allows for the kinetic monitoring of protein degradation in living cells.[20]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Signaling_Pathway

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Performance Validation cluster_analysis Data Analysis Synthesis Synthesize PROTACs (e.g., with this compound or next-gen linkers) Degradation_Assay Protein Degradation Assay (Western Blot / NanoLuc®) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR / ITC) Synthesis->Ternary_Complex_Assay Permeability_Assay Permeability & PK Studies (e.g., PAMPA) Synthesis->Permeability_Assay Data_Analysis Analyze DC50, Dmax, Binding Affinity (KD), Cooperativity (α), Permeability Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Logical_Relationships cluster_linker Linker Properties cluster_performance PROTAC Performance Linker_Type Linker Type (e.g., PEG, Rigid, Smart) Ternary_Complex Ternary Complex Formation & Stability Linker_Type->Ternary_Complex Linker_Length Linker Length Linker_Length->Ternary_Complex Linker_Composition Linker Composition Linker_Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Linker_Composition->PK_Properties Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance.[4] While traditional PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Next-generation linkers, including rigid, "smart," and multivalent designs, offer promising avenues to enhance the potency, selectivity, and therapeutic potential of PROTACs. The systematic evaluation of different linker architectures, guided by the robust experimental protocols outlined in this guide, will be paramount in the development of the next wave of highly effective and selective protein degraders.

References

Case studies comparing flexible vs. rigid linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a mere spacer, plays a pivotal role in the efficacy of a PROTAC, influencing its conformational dynamics, the stability of the ternary complex (POI-PROTAC-E3 ligase), and its overall pharmacological properties. This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by case studies and experimental data, to inform researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.

The Great Debate: Flexibility vs. Rigidity

The choice between a flexible or a rigid linker is a critical consideration in PROTAC design, with each approach offering distinct advantages and disadvantages.

Flexible Linkers , typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, provide a high degree of conformational freedom.[1] This allows the PROTAC to more readily adopt a conformation suitable for the formation of a productive ternary complex, potentially accommodating a wider range of protein-protein interactions.[2] However, this conformational liberty can come at an entropic cost upon binding, potentially leading to a less stable ternary complex.[3]

Rigid Linkers , on the other hand, incorporate cyclic structures (e.g., piperidine (B6355638), piperazine) or planar moieties (e.g., phenyl rings) to constrain the PROTAC's conformation.[1][3] This pre-organization can reduce the entropic penalty of binding and lead to more stable ternary complexes, which can translate to enhanced degradation potency and selectivity.[3] Rigid linkers can also improve a PROTAC's physicochemical properties, such as metabolic stability.[3] However, the conformational constraint of a rigid linker may also introduce steric hindrance, preventing the formation of a productive ternary complex altogether if the geometry is not optimal.[3]

Case Study: Targeting the Androgen Receptor (AR)

The Androgen Receptor (AR) is a key therapeutic target in prostate cancer. The development of AR-targeting PROTACs provides a compelling case study to compare the impact of flexible and rigid linkers on degradation efficiency.

The Flexible Approach: A Cautionary Tale

In a study by Shibata and colleagues, the impact of linker rigidity on the degradation of the Androgen Receptor (AR) was investigated. A PROTAC with a flexible polyethylene glycol (PEG) linker was shown to be active in degrading AR. However, when this flexible linker was replaced with a series of more rigid disubstituted phenyl linkers, the resulting PROTACs completely lost their ability to degrade AR.[3] This highlights a critical principle in PROTAC design: while rigidity can be beneficial, an improperly designed rigid linker can lock the PROTAC in a non-productive conformation, preventing the formation of a functional ternary complex.

The Rigid Approach: A Story of Potency

In contrast, the development of the clinical candidate ARV-110 (bavdegalutamide) and the potent degrader ARD-69 showcases the success of a rigid linker strategy in AR-targeting PROTACs.[4][5] These molecules incorporate rigid piperidine and piperazine (B1678402) moieties in their linkers.[3] This design choice contributes to their high potency in degrading AR, with reported half-maximal degradation concentrations (DC50) in the low nanomolar to sub-nanomolar range.[4][5][6][7][8] The rigid nature of the linker in these PROTACs is believed to pre-organize the molecule into a conformation that is optimal for the formation of a stable and productive AR-PROTAC-E3 ligase ternary complex, leading to efficient ubiquitination and subsequent degradation of the AR protein.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of AR-targeting PROTACs with flexible and rigid linkers, illustrating the profound impact of linker design on degradation efficacy.

PROTAC Linker Type Target Protein E3 Ligase Ligand Cell Line DC50 Dmax Reference
Flexible AR PROTAC Polyethylene Glycol (PEG)Androgen Receptor (AR)Not Specified22Rv1Active (Concentration not specified)Not Specified[3]
Rigid AR PROTAC PhenylAndrogen Receptor (AR)Not Specified22Rv1InactiveNot Specified[3]
ARV-110 Rigid (piperidine/piperazine)Androgen Receptor (AR)Cereblon (CRBN)VCaP, LNCaP~1 nM>95%[4][6]
ARD-69 Rigid (di-piperidine)Androgen Receptor (AR)von Hippel-Lindau (VHL)VCaP, LNCaP, 22Rv10.76 nM, 0.86 nM, 10.4 nM>95%[5][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments.

Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., AR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.[9][10][11]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction:

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the context of the ternary complex. By immobilizing one protein on a sensor chip and flowing the other components over it, the formation and dissociation of the complex can be monitored in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) for both binary and ternary complex formation.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that utilizes bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase. The target protein is tagged with a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent ligand. The binding of a PROTAC brings the two into close proximity, resulting in an increase in the BRET signal.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow start PROTAC Synthesis (Flexible vs. Rigid Linker) cell_culture Cell Culture and Treatment start->cell_culture western_blot Western Blot Analysis (Degradation Assessment) cell_culture->western_blot ternary_complex_assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) cell_culture->ternary_complex_assay data_analysis Data Analysis (DC50, Dmax, Binding Affinity) western_blot->data_analysis ternary_complex_assay->data_analysis conclusion Conclusion on Linker Impact data_analysis->conclusion

Experimental Workflow for PROTAC Evaluation

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is not a one-size-fits-all decision. The case of Androgen Receptor-targeting PROTACs demonstrates that while flexible linkers can be effective, a well-designed rigid linker can lead to exceptionally potent degraders with improved pharmacological properties. However, the cautionary tale of inappropriately designed rigid linkers underscores the importance of careful structural consideration to avoid steric clashes and non-productive binding modes. Ultimately, a deep understanding of the structural biology of the target protein and the E3 ligase is crucial for the rational design of linkers that can effectively bridge these two entities and orchestrate efficient protein degradation. The continued exploration of novel linker chemistries and the use of advanced computational modeling will undoubtedly pave the way for the next generation of highly potent and selective PROTAC-based therapeutics.

References

Safety Operating Guide

Safe Disposal of BnO-PEG4-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for BnO-PEG4-Boc is publicly available. The following procedures are based on the chemical properties of its constituent functional groups: a benzyl (B1604629) ether (BnO), a polyethylene (B3416737) glycol chain (PEG4), and a tert-butyloxycarbonyl (Boc) protected amine. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Hazard Profile Summary

The overall hazard profile of this compound is determined by its functional groups. The following table summarizes the potential hazards based on available data for related compounds.

Hazard ClassificationDescriptionSource Functional Group
Skin and Eye Irritation Benzyl ethers may cause skin and eye irritation upon contact.[1][2][3] Polyethylene glycols are generally considered to be non-irritating to the skin and eyes.[4][5][6][7]Benzyl Ether
Respiratory Irritation Inhalation of benzyl ether vapors or mists may cause respiratory tract irritation.[1][2][3]Benzyl Ether
Aquatic Toxicity Benzyl ethers can be toxic to aquatic life with long-lasting effects.[1] Therefore, discharge into the environment must be avoided.[1][8] Polyethylene glycols are readily biodegradable and not considered toxic to aquatic organisms.[9]Benzyl Ether
Combustibility While not highly flammable, many organic compounds, including ethers and PEGs, can be combustible at high temperatures.[5][6][10]General Organic Compound

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste due to the presence of the benzyl ether group.

  • Waste Identification and Segregation:

    • Properly identify the waste as "Hazardous Waste: this compound".

    • Segregate this compound waste from other waste streams, especially from strong oxidizing agents and acids, to prevent incompatible reactions.[11]

  • Containerization:

    • Collect the this compound waste in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled with the full chemical name, the words "Hazardous Waste," the accumulation start date, and the name of the generating laboratory or researcher.[11]

    • Keep the container tightly sealed when not in use.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.[8][11]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).[11]

    • Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Do not allow the chemical to enter drains or waterways.[1][8][11]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management company.[1][8][11]

    • Do not attempt to dispose of this compound in the regular trash or down the drain.[8][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) identify->segregate containerize Collect in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill Spill Occurs? store->spill cleanup Absorb with Inert Material, Contain, and Label as Waste spill->cleanup Yes disposal Arrange for Pickup by Licensed Waste Disposal Service spill->disposal No cleanup->store end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling BnO-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BnO-PEG4-Boc

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experiments.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound. The required PPE varies depending on the specific laboratory operation being performed.

OperationRequired PPENotes
Weighing and Aliquoting Powder • Nitrile or neoprene gloves (double-gloving recommended)• Lab coat or disposable gown• Safety glasses with side shields or chemical splash goggles• Face mask or respiratorWork in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust particles.[1]
Dissolving in Solvent • Nitrile or neoprene gloves• Lab coat or disposable gown• Chemical splash gogglesThis procedure should be performed in a chemical fume hood to minimize exposure to solvent vapors.[1]
Performing Reactions • Nitrile or neoprene gloves• Lab coat or disposable gown• Chemical splash gogglesEnsure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions.
Handling Waste • Nitrile or neoprene gloves• Lab coat or disposable gown• Chemical splash gogglesAll waste containing this compound should be treated as hazardous chemical waste.[1]

Note: As a minimum standard for any chemical handling, personnel are required to wear pants, closed-toe shoes, a lab coat, and eye protection.[1]

Operational Plan: Step-by-Step Handling Protocol

A. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is typically -20°C for long-term stability.[2][3][4]

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could affect the compound's integrity.[5]

  • Inert Atmosphere: For sensitive applications, consider handling the compound under an inert atmosphere, such as argon or nitrogen, to minimize degradation from air and moisture.[5]

B. Weighing and Dissolving:

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.[1][5]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Use solvents specified as compatible, such as water, DMSO, DCM, or DMF.[2] The process should be conducted in a certified chemical fume hood.[1][5]

C. Reaction Setup and Monitoring:

  • Glassware: Ensure all glassware is clean, dry, and free of contaminants.

  • Reaction Conditions: Set up the reaction in a chemical fume hood. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[6]

  • Liquid Waste: Dispose of solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[6]

  • Contaminated Labware: Dispose of items such as pipette tips, gloves, and weighing paper that have come into direct contact with the compound in a designated solid chemical waste container.[6]

B. Storage and Disposal:

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, pending disposal.[6]

  • Professional Disposal: Arrange for the pickup and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Provide them with the full chemical name and any available safety information.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the safe handling of this compound, from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt Receive Shipment Storage Store at -20°C Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Collect_Solid Collect Solid Waste React->Collect_Solid Collect_Liquid Collect Liquid Waste React->Collect_Liquid Store_Waste Store Waste Securely Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Dispose Professional Disposal Store_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BnO-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
BnO-PEG4-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。